molecular formula C11H12N2O3 B178637 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone CAS No. 14026-46-1

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Cat. No.: B178637
CAS No.: 14026-46-1
M. Wt: 220.22 g/mol
InChI Key: XXIBEYUXYNJBKQ-UHFFFAOYSA-N
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Description

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, with the CAS Registry Number 14026-46-1, is a nitro-substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.23 g/mol . The tetrahydroquinoline scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a range of biological activities . Researchers utilize this and similar nitro-tetrahydroquinoline derivatives as key synthetic intermediates or building blocks in the design and synthesis of novel bioactive molecules . Computational and experimental studies on structurally related morpholine-substituted tetrahydroquinoline derivatives have demonstrated potential as inhibitors of the mTOR (mechanistic target of rapamycin) kinase, a prominent target in cancer research . These compounds are investigated for their potential in targeted cancer therapy, with some derivatives showing potent activity in cellular assays . As a standard handling procedure, this product should be stored sealed in a dry environment at 2-8°C . Appropriate personal protective equipment should be worn, and it is advised to handle the material only in a chemical fume hood to minimize exposure . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. The product must not be used for human or veterinary purposes.

Properties

IUPAC Name

1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIBEYUXYNJBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401519
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14026-46-1
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key intermediate in various synthetic applications. The document details a robust two-step synthetic pathway, commencing with the regioselective nitration of 1,2,3,4-tetrahydroquinoline to yield 6-nitro-1,2,3,4-tetrahydroquinoline, followed by the N-acetylation of the resulting intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

This compound is a valuable heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a nitro group on the aromatic ring and an acetyl group on the nitrogen atom of the dihydroquinoline core, offers multiple sites for further functionalization. This guide delineates a reliable and scalable synthetic route, emphasizing safety, efficiency, and high purity of the final product.

The synthesis is approached in two primary stages:

  • Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline. This step is critical for introducing the nitro group at the desired C6 position of the quinoline ring system.

  • Step 2: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline. This subsequent step introduces the acetyl moiety onto the secondary amine, yielding the target compound.

This document will provide a detailed experimental protocol for each step, supported by mechanistic discussions and safety considerations essential for handling the reagents involved.

Strategic Synthesis Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation Start 1,2,3,4-Tetrahydroquinoline Intermediate 6-Nitro-1,2,3,4-tetrahydroquinoline Start->Intermediate HNO3, H2SO4 Final This compound Intermediate->Final Acetic Anhydride

Caption: Overall two-step synthesis of the target compound.

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

The introduction of a nitro group onto the benzene ring of the tetrahydroquinoline scaffold is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is a key consideration.

Mechanistic Insight and Rationale for Regioselectivity

The nitration of quinoline itself under acidic conditions typically yields a mixture of 5-nitro and 8-nitroquinolines.[1][2] This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the heterocyclic ring towards electrophilic attack.[1] Consequently, substitution occurs on the less deactivated benzene ring.

However, in 1,2,3,4-tetrahydroquinoline (THQ), the secondary amine is a strong activating group. In strongly acidic nitrating media (e.g., HNO₃/H₂SO₄), the amine exists as the protonated ammonium salt. This N-protonated form directs electrophilic substitution to the meta positions relative to the nitrogen, which are the C5 and C7 positions. To achieve the desired C6-nitration, it is often necessary to protect the nitrogen atom with an electron-withdrawing group prior to nitration. This protection modulates the directing effect of the nitrogen.[3]

A thorough study on the nitration of THQ and its N-protected derivatives has shown that protecting the nitrogen with groups like trifluoroacetyl can lead to high regioselectivity for the 6-position.[3] For the purpose of this guide, we will focus on a procedure that has been reported to favor the formation of the 6-nitro isomer, which is a crucial precursor.[3][4]

Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established literature procedures.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1,2,3,4-Tetrahydroquinoline635-46-1133.1910.0 g
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL
Concentrated Nitric Acid (70%)7697-37-263.018.0 mL
Dichloromethane (DCM)75-09-284.93200 mL
Saturated Sodium Bicarbonate SolutionN/AN/A150 mL
Anhydrous Sodium Sulfate7757-82-6142.0420 g
IceN/AN/AAs needed

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2,3,4-tetrahydroquinoline (10.0 g).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the resulting solution until the tetrahydroquinoline sulfate salt fully dissolves.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to a portion of concentrated sulfuric acid (10 mL), while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 6-nitro-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Safety Considerations for Nitration

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[6]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][8]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes. All operations must be conducted in a well-ventilated fume hood.[7][9]

  • Exothermic Reaction: The addition of reagents and the quenching process are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature.[6]

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[7] Have appropriate spill containment and neutralizing agents (e.g., sodium bicarbonate) available.[9]

Step 2: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline

The second step involves the acylation of the secondary amine of the nitro-intermediate to form the final product. Acetic anhydride is a common and effective reagent for this transformation.[10][11]

Mechanistic Insight

The N-acetylation of a secondary amine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 6-nitro-1,2,3,4-tetrahydroquinoline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and deprotonation of the nitrogen to yield the N-acetylated product.[12] The reaction is often carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct and drive the reaction to completion.[13]

Acetylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation Amine R2NH Intermediate [R2NH(COCH3)OCOCH3] Amine->Intermediate Attack on Carbonyl Anhydride (CH3CO)2O Anhydride->Intermediate Product R2N-COCH3 Intermediate->Product Acetate leaves Byproduct CH3COOH Intermediate->Byproduct Proton transfer

Caption: General mechanism for N-acetylation of a secondary amine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Nitro-1,2,3,4-tetrahydroquinoline6640-50-2178.185.0 g
Acetic Anhydride108-24-7102.0910 mL
Pyridine110-86-179.1020 mL
Dichloromethane (DCM)75-09-284.93100 mL
1 M Hydrochloric Acid7647-01-036.4650 mL
Saturated Sodium Bicarbonate SolutionN/AN/A50 mL
BrineN/AN/A50 mL
Anhydrous Magnesium Sulfate7487-88-9120.3710 g

Procedure:

  • Dissolution: Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (5.0 g) in pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (10 mL).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a separatory funnel containing dichloromethane (100 mL).

  • Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography if necessary to afford the pure this compound.[14]

Safety Considerations for Acetylation
  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.[11]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

PropertyValue
CAS Number 14026-46-1
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Appearance Expected to be a solid
Storage Store at 2-8°C, protected from light and moisture.[15]

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydroquinoline ring, and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the ring.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the amide (around 1660 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for this compound. By providing in-depth experimental protocols, mechanistic discussions, and crucial safety information, this document serves as a valuable resource for researchers in organic synthesis and drug development. The successful execution of this synthesis will provide access to a versatile chemical intermediate for further elaboration in various research and development endeavors.

References

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  • University of Washington. NITRIC ACID SAFETY.
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  • ResearchGate. Acetylation of amines with acetic anhydride.
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  • Guidechem. 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone 14026-46-1 wiki.
  • Canadian Science Publishing. N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Hrčak. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
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  • National Institutes of Health. 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone.
  • ResearchGate. (2025, August 7). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Google Patents. Process for the purification of amines.
  • National Institutes of Health. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands.
  • YouTube. (2021, April 3). Acetylation of Aromatic primary amine.
  • Hrčak. (2025, June 30). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from....
  • ACS Publications. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
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1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This compound (CAS No. 14026-46-1) is a heterocyclic compound featuring a nitro-substituted tetrahydroquinoline core N-functionalized with an acetyl group.[1] While not extensively documented as a standalone agent, its structure represents a confluence of two critical motifs in medicinal chemistry: the quinoline scaffold and the nitroaromatic group. This guide provides a comprehensive analysis of its chemical properties, a robust, field-proven synthetic strategy, detailed analytical characterization protocols, and an exploration of its potential reactivity and significance in drug discovery. The insights presented herein are synthesized from foundational chemical principles and empirical data from closely related structural analogs, offering a predictive and practical framework for researchers.

Core Molecular Profile and Physicochemical Properties

The molecule's structure combines the saturated heterocyclic system of tetrahydroquinoline with the electronic influence of a powerful electron-withdrawing group (EWG) on the aromatic ring and an amide functionality on the nitrogen atom. This combination dictates its stability, reactivity, and analytical signature.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4280751&t=l"]; compound; } Caption: 2D Structure of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 14026-46-1[1]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1][2]
Canonical SMILES CC(=O)N1CCCC2=C1C=CC(=C2)[O-][1]
InChI Key XXIBEYUXYNJBKQ-UHFFFAOYSA-N[1]
Storage Temp. 2-8°C[1]

Synthesis Strategy: Regioselective Nitration via N-Acetylation

Direct nitration of 1,2,3,4-tetrahydroquinoline (THQ) under acidic conditions is notoriously unselective, as protonation of the nitrogen atom directs nitration primarily to the 7-position.[3] Our recommended strategy circumvents this by using the N-acetyl group as a protecting and directing group, ensuring high regioselectivity for the desired 6-nitro isomer. This approach is a cornerstone of synthetic control in the quinoline series.

Causality of the Synthetic Route:
  • N-Acetylation (Step 1): The lone pair on the nitrogen of THQ is highly nucleophilic and would be protonated under nitrating conditions. Acetylation converts the secondary amine into an amide. This has two critical effects: (i) It prevents N-protonation, and (ii) The N-acetyl group becomes an ortho-, para-directing activator for electrophilic aromatic substitution (EAS), electronically favoring substitution at the C6 position (para to the nitrogen).[3]

  • Regioselective Nitration (Step 2): With the nitrogen's directing influence controlled, the subsequent nitration with a mild nitrating agent like acetyl nitrate or nitric acid in acetic anhydride proceeds with high selectivity to the electronically enriched C6 position.[3][4] This avoids the formation of undesired isomers, simplifying purification and maximizing yield.

SynthesisWorkflow THQ 1,2,3,4-Tetrahydroquinoline (Starting Material) N_Acetyl_THQ N-Acetyl-THQ (Intermediate) THQ->N_Acetyl_THQ Step 1: N-Acetylation AcetylAnhydride Acetic Anhydride (Ac₂O) AcetylAnhydride->N_Acetyl_THQ Target This compound (Final Product) N_Acetyl_THQ->Target Step 2: Regioselective Nitration NitratingAgent Nitrating Agent (e.g., HNO₃/Ac₂O) NitratingAgent->Target

Protocol 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline (Intermediate)
  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, which can often be used in the next step without further purification.

Protocol 2: Nitration to Yield the Final Product
  • Cool a solution of acetic anhydride to 0°C in a round-bottom flask.

  • Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 5°C to generate the acetyl nitrate reagent in situ.[4]

  • In a separate flask, dissolve the N-Acetyl-THQ intermediate (1.0 eq) from Protocol 1 in acetic anhydride.

  • Slowly add the solution of the intermediate to the pre-formed nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Stir the reaction at low temperature for 1-2 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted completely.

  • The solid precipitate is the crude product. Collect it by vacuum filtration.

  • Recrystallize the crude solid from ethanol to yield pure this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of nitroaromatic compounds.[5] The following protocols and predicted data are based on established methods for characterizing similar molecules.[6][7]

AnalyticalWorkflow cluster_Purity Purity & Identity cluster_Structure Structural Elucidation HPLC HPLC-UV GCMS GC-MS HNMR ¹H NMR HRMS HRMS HNMR->HRMS Confirm Formula CNMR ¹³C NMR Sample Synthesized Product Sample->HPLC Purity Check Sample->GCMS Volatility & Mass Sample->HNMR Proton Environment Sample->CNMR Carbon Skeleton

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic Protons: Three signals expected in the aromatic region (approx. 7.5-8.2 ppm). A doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8, showing characteristic coupling patterns of a 1,2,4-trisubstituted benzene ring. The strong deshielding is due to the NO₂ group. Aliphatic Protons: Three multiplets expected for the protons at C2, C3, and C4 of the dihydroquinoline ring (approx. 2.0-4.0 ppm). Acetyl Protons: A sharp singlet for the methyl group around 2.2 ppm.
¹³C NMR Aromatic Carbons: Six signals expected. The carbon bearing the nitro group (C6) will be significantly downfield. Aliphatic Carbons: Signals for C2, C3, and C4. Carbonyl Carbon: A signal around 169-170 ppm. Acetyl Carbon: A signal for the methyl group around 21-22 ppm.
Mass Spec. (EI) Molecular Ion (M⁺): Expected at m/z = 220. Key Fragments: Loss of the acetyl group ([M-43]⁺), loss of NO₂ ([M-46]⁺), and other characteristic fragments of the quinoline ring system. The presence of ions specific to the nitro group, such as [M-31]⁺ and [M-45]⁺, is also anticipated.[7]
IR Spectroscopy N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C=O Stretch (Amide): A strong band around 1660 cm⁻¹. C-N Stretch: Around 1200-1300 cm⁻¹. Ar-H Stretch: Above 3000 cm⁻¹.
Protocol 3: GC-MS Analysis for Identity and Purity

This protocol is adapted from established methods for analyzing nitroaromatic compounds.[7]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or acetone.

  • GC Instrument: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., RTx-5MS, 60m x 0.25mm ID).

  • Injector: Operate in splitless mode at 270°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase at 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Acquisition: Collect data in full scan mode to identify the molecular ion and fragmentation patterns.

Chemical Reactivity and Synthetic Potential

The compound serves as a versatile intermediate, with its reactivity dominated by the nitro and acetyl functional groups.

ReactivityPathways Start This compound Amino 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (Amine Intermediate) Start->Amino Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Deprotected 6-Nitro-1,2,3,4-tetrahydroquinoline (Secondary Amine) Start->Deprotected Acetyl Group Hydrolysis (e.g., HCl or NaOH) FurtherFunc Further Functionalization (e.g., Amide Coupling, Sulfonylation) Amino->FurtherFunc Derivatization

A. Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine. This reaction "unlocks" the molecule's potential for building libraries of drug candidates.

  • Significance: The resulting 6-amino-tetrahydroquinoline is a highly valuable scaffold. The primary aromatic amine can be readily functionalized via amide coupling, sulfonylation, reductive amination, or diazotization to introduce diverse pharmacophores.

  • Trusted Methods:

    • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This is a clean and efficient method.

    • Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid. These are classic, robust methods for nitro reduction.

B. Hydrolysis of the N-Acetyl Group

The amide bond can be cleaved under acidic or basic conditions to regenerate the secondary amine, 6-nitro-1,2,3,4-tetrahydroquinoline. This allows for alternative functionalization strategies directly on the nitrogen atom.

  • Significance: Deprotection allows for N-alkylation, N-arylation, or the introduction of different acyl groups, providing another axis for structural modification.

Potential Biological and Pharmacological Context

The title compound is a strategic starting point for drug discovery programs due to the established biological activities of its core components.

  • The Nitroaromatic Moiety: Nitro-containing molecules are well-known for a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[8][9] The nitro group can undergo bioreduction in hypoxic environments (e.g., within solid tumors or anaerobic bacteria) to produce reactive nitroso and superoxide species, which are cytotoxic.[8][10] This makes the nitro group a potential pharmacophore, but also a toxicophore that requires careful optimization.

  • The Dihydroquinoline Scaffold: The quinoline ring and its reduced analogs are considered "privileged structures" in medicinal chemistry.[11] They are found in numerous FDA-approved drugs and natural products, exhibiting activities such as antimalarial, anti-inflammatory, antitumor, and antiviral effects.[11][12] The dihydroisoquinoline core, a close relative, has demonstrated spasmolytic and muscle relaxant properties.[12]

By combining these two motifs, this compound can be viewed as a precursor to compounds designed to target infectious diseases or cancer, particularly through the synthetic pathways outlined in Section 4.

Conclusion

While this compound is primarily a synthetic intermediate, its chemical properties are predictable and highly valuable. The strategic placement of the nitro and acetyl groups allows for controlled, regioselective transformations that grant access to diverse and biologically relevant chemical space. The synthetic protocols, analytical benchmarks, and reactivity pathways detailed in this guide provide a comprehensive and authoritative foundation for researchers to confidently utilize this compound as a key building block in the development of novel therapeutics.

References

  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 12(6), e0179079. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Pocurull, E., Martínez, D., Borrull, F., & Calull, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 344-351. Retrieved from [Link]

  • Vatuiu, D., Vasile, C., Oprea, A., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(11), 3567. Retrieved from [Link]

  • Loh, W.-S., Fun, H.-K., Kiran, K., et al. (2011). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Abas, S., Sucunza, D., & Vaquero, J. J. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2010(36), 7016-7023. Retrieved from [Link]

  • Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Retrieved from [Link]

  • Martinez, A., Rodriguez-Giron, B., & Varela-Ramirez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Singh, P. P., & Kumar, A. (2018). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Journal of the Indian Chemical Society, 95, 123-128. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2023). Synthesis, Characterization and Biological Evaluation of Novel Quinoline Based Schiff Base Derivatives as Antimicrobial and Antitubercular Agents. Current Chemistry Letters, 12(3), 619-630. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved from [Link]

  • Fomenkov, I. V., et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8196. Retrieved from [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Chemistry Central Journal, 11(1), 11. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 24(10), 2206–2213. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.9 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 14026-46-1). Aimed at researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting key analytical data. We delve into the predicted signatures from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide serves as an essential reference for the unambiguous identification, purity assessment, and structural elucidation of this important heterocyclic compound.

Introduction and Molecular Overview

This compound is a derivative of tetrahydroquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The molecule's structure incorporates three key regions: an N-acetylated saturated nitrogen heterocycle, a benzene ring, and an electron-withdrawing nitro group at the 6-position. These features impart specific chemical properties and are expected to produce a distinct and interpretable spectroscopic fingerprint.

Molecular Attributes:

  • Chemical Name: this compound

  • CAS Number: 14026-46-1[1][2]

  • Molecular Formula: C₁₁H₁₂N₂O₃[1]

  • Molecular Weight: 220.23 g/mol [1]

The precise characterization of this molecule is paramount for its application in research and development, ensuring identity, purity, and stability. The following sections detail the expected outcomes from primary spectroscopic techniques.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum for the title compound is highly informative, with distinct regions corresponding to the aromatic, aliphatic, and acetyl protons.

Predicted ¹H NMR Spectrum and Interpretation

The structural features of the molecule lead to the following expected signals, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

  • Aromatic Region (δ 7.5 - 8.5 ppm): The benzene ring contains three protons at the C5, C7, and C8 positions. The powerful electron-withdrawing effect of the nitro group at C6 deshields these protons, shifting them downfield.

    • H7: This proton is ortho to the nitro group and is expected to appear as a doublet of doublets (dd) due to coupling with H5 and H8.

    • H5: This proton is meta to the nitro group and will likely appear as a doublet (d).

    • H8: This proton is adjacent to the fused aliphatic ring and is expected to be the most upfield of the aromatic signals, appearing as a doublet (d).

  • Aliphatic Region (δ 2.0 - 4.0 ppm): The dihydroquinoline ring contains three sets of methylene protons.

    • H2 (N-CH₂): These protons are adjacent to the amide nitrogen and are expected to be deshielded, appearing as a triplet around δ 3.8-4.0 ppm.

    • H4 (Ar-CH₂): These benzylic protons will appear as a triplet around δ 2.8-3.0 ppm.

    • H3 (-CH₂-): These protons are coupled to both H2 and H4 and will likely appear as a multiplet or quintet around δ 2.0-2.2 ppm.

  • Acetyl Region (δ 2.2 - 2.4 ppm): The three protons of the methyl group on the N-acetyl moiety are chemically equivalent and not coupled to other protons. They will produce a sharp, strong singlet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H7~8.2dd1H
H5~8.0d1H
H8~7.5d1H
H2~3.9t2H
H4~2.9t2H
H3~2.1m2H
-COCH₃~2.3s3H
Standard Experimental Protocol for ¹H NMR

prep 1. Sample Preparation ~5-10 mg of compound dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer 2. Transfer to NMR Tube Solution filtered into a 5 mm NMR tube. prep->transfer instrument 3. Instrument Setup Insert tube into a 400 MHz spectrometer. Lock, tune, and shim. transfer->instrument acquire 4. Data Acquisition Acquire ¹H spectrum with standard parameters (e.g., 16 scans, 2s relaxation delay). instrument->acquire process 5. Data Processing Apply Fourier transform, phase correction, and baseline correction. Calibrate to TMS (0 ppm). acquire->process analyze 6. Spectral Analysis Integrate peaks, identify multiplicities, and assign signals. process->analyze

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be distinct.

Predicted ¹³C NMR Spectrum and Interpretation
  • Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.

  • Aromatic Carbons (δ 115 - 150 ppm): Six distinct signals are expected. The carbon attached to the nitro group (C6) and the carbons attached to the nitrogen atom (C4a, C8a) will be significantly affected. C6 is expected to be quaternary and shifted downfield due to the nitro group's influence.

  • Aliphatic Carbons (δ 20 - 50 ppm): The three sp³ hybridized carbons of the dihydroquinoline ring (C2, C3, C4) will appear in the upfield region. C2, being attached to the nitrogen, will be the most downfield of this group.

  • Acetyl Methyl Carbon (δ ~24 ppm): The methyl carbon of the acetyl group will appear as a sharp signal in the high-field region.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~169
C6~145
C8a~142
C4a~128
C5, C7, C8115 - 130
C2~45
C4~28
C3~22
-COCH₃~24

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the amide and nitro functional groups.

  • N-O Stretching (Nitro Group): This is a key diagnostic feature. Two very strong and sharp bands are expected: one for the asymmetric stretch around 1520-1540 cm⁻¹ and another for the symmetric stretch around 1340-1360 cm⁻¹ .

  • C=O Stretching (Amide): A strong, sharp absorption band is predicted in the region of 1660-1680 cm⁻¹ . This is characteristic of a tertiary amide.

  • C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Several medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.

Summary of Predicted IR Absorption Data
Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3150Medium-Weak
Aliphatic C-HStretch2850 - 2980Medium
C=O (Amide)Stretch1660 - 1680Strong
C=C (Aromatic)Stretch1450 - 1600Medium
NO₂Asymmetric Stretch1520 - 1540Strong
NO₂Symmetric Stretch1340 - 1360Strong

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. Using a technique like Electron Ionization (EI-MS), a predictable fragmentation cascade can be outlined.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The parent ion peak is expected at an m/z corresponding to the molecular weight, m/z = 220 .

  • Key Fragmentation Pathways:

    • Loss of Acetyl Radical: A primary and highly favorable fragmentation is the cleavage of the N-acetyl bond, resulting in the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The loss of the acetyl radical would generate a stable secondary cation at m/z = 177 .

    • Loss of Nitro Group: Fragmentation involving the loss of the nitro group (•NO₂, 46 Da) would lead to a fragment at m/z = 174 .

parent Molecular Ion C₁₁H₁₂N₂O₃⁺˙ m/z = 220 frag1 Loss of •COCH₃ Fragment Ion C₉H₁₁N₂O⁺ m/z = 177 parent->frag1 - 43 Da frag2 Loss of •NO₂ Fragment Ion C₁₁H₁₂NO⁺ m/z = 174 parent->frag2 - 46 Da

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound can be achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provides a robust framework for researchers to confirm the synthesis and purity of the target compound. Key identifying features include the distinct downfield aromatic signals in the ¹H NMR spectrum, the characteristic strong IR absorptions for the amide carbonyl and nitro groups, and the predictable fragmentation pattern centered around the loss of the N-acetyl moiety in the mass spectrum. This multi-faceted approach ensures a high degree of confidence in the structural elucidation of this valuable chemical entity.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

  • Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Portal of Croatian scientific and professional journals. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one (5). Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS NO.14026-46-1. Retrieved from [Link]

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1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone CAS 14026-46-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 14026-46-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the synthesis, characterization, and application of substituted tetrahydroquinoline scaffolds. This guide moves beyond simple data presentation to offer insights into the causality of experimental design and the strategic importance of this molecule in the broader context of therapeutic discovery.

Strategic Overview: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The introduction of a nitro group, particularly at the 6-position, is a well-established strategy for enhancing or modulating these biological effects, often serving as a precursor for further functionalization.[3]

This compound, also known as 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline, is a pivotal intermediate in this field. The acetyl group on the nitrogen atom serves a dual purpose: it acts as a protecting group and modulates the electronic properties of the benzene ring, thereby influencing the regioselectivity of electrophilic substitution reactions like nitration.[4] This guide will elucidate the synthesis, properties, and derivatization potential of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Handling Profile

Proper identification and handling are critical for experimental success and safety. The key properties of the title compound are summarized below.

PropertyValueReference(s)
CAS Number 14026-46-1[5][6]
Molecular Formula C₁₁H₁₂N₂O₃[5][7]
Molecular Weight 220.22 g/mol [7]
Synonyms 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline; Ethanone, 1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)-[6]
Predicted Boiling Point 475.8 ± 45.0 °C[6]
Predicted Density 1.292 ± 0.06 g/cm³[6]
Appearance Solid or powder[8]
Storage Conditions Short-term (1-2 weeks): 2-8°C. Long-term (1-2 years): -20°C, protected from light.[5][7]
Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or a chemical fume hood.[10]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.[9] If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place as indicated in the table above.[9]

Synthesis and Regiochemical Control

The preparation of this compound is most effectively achieved through the electrophilic nitration of its precursor, 1-acetyl-1,2,3,4-tetrahydroquinoline. The N-acetyl group is crucial for directing the outcome of the nitration. In its absence, nitration under acidic conditions would occur on the protonated form of the tetrahydroquinoline, leading to a different mixture of isomers.[4] The acetyl group deactivates the nitrogen, preventing protonation and directing the nitration primarily to the para-position (C6) of the electron-donating amino group.[4]

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 1-Acetyl-1,2,3,4- tetrahydroquinoline P 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone A->P Nitration R HNO₃ / H₂SO₄ Reactivity cluster_start Core Intermediate cluster_products Key Derivatives A 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone P1 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone A->P1 Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) P2 6-Nitro-1,2,3,4-tetrahydroquinoline A->P2 Deacetylation (Acid/Base Hydrolysis) BiologicalContext cluster_apps Potential Therapeutic Applications Core Tetrahydroquinoline Scaffold Nitro 6-Nitro Substitution Core->Nitro Enhances Activity AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Nitro->Anticancer Antimicrobial Antimicrobial Nitro->Antimicrobial Acetyl 1-Acetyl Group Acetyl->Core Enables Synthesis

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 14026-46-1). This N-acetylated nitro-tetrahydroquinoline derivative is a noteworthy scaffold in medicinal chemistry, combining the structural features of the quinoline core with the potent electronic effects of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical characteristics and methodologies for its preparation and characterization. While specific biological data for this compound is limited, we will explore the established activities of related compounds to highlight its potential as a lead structure for future research.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Dihydroquinoline derivatives, in particular, are of significant interest as they are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The introduction of a nitro group onto the quinoline core profoundly influences the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing moiety that can modulate a compound's interaction with biological targets and is a common feature in antimicrobial and anticancer agents.[3][4]

The subject of this guide, this compound, incorporates these key features: a dihydroquinoline core, a nitro group at the 6-position, and an acetyl group on the nitrogen atom. This N-acetylation not only serves as a stable protecting group but can also influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the interplay between these structural components is crucial for harnessing its potential in drug design and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused bicyclic system, where a benzene ring is fused to a dihydropyridine ring. The nitro group is substituted at the 6-position of the aromatic ring, and an ethanone (acetyl) group is attached to the nitrogen atom of the heterocyclic ring.

Key Structural Features
  • Quinoline Core: A bicyclic heterocyclic aromatic system.

  • Dihydrogenation: The pyridine ring is partially saturated, leading to a non-planar conformation.

  • Nitro Group (-NO2): A strong electron-withdrawing group at the C6 position, which deactivates the aromatic ring towards electrophilic substitution and can participate in hydrogen bonding.

  • N-Ethanone Group (-C(O)CH3): An amide functional group that influences the electron density on the nitrogen atom and the overall conformation of the dihydroquinoline ring.

Physicochemical Data
PropertyValueSource
CAS Number 14026-46-1[5]
Molecular Formula C11H12N2O3[5]
Molecular Weight 220.23 g/mol [5]
Canonical SMILES CC(=O)N1CCCC2=C1C=CC(=C2)[O-][5]
Storage Temperature 2-8°C[5]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by N-acetylation. The choice of reaction conditions and protecting groups is critical to achieve the desired 6-nitro isomer with high selectivity.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis_Workflow cluster_0 Stage 1: Regioselective Nitration cluster_1 Stage 2: N-Acetylation Tetrahydroquinoline Tetrahydroquinoline N_Protected_THQ N_Protected_THQ Tetrahydroquinoline->N_Protected_THQ Protection N_Protected_6_Nitro_THQ N_Protected_6_Nitro_THQ N_Protected_THQ->N_Protected_6_Nitro_THQ Nitration 6_Nitro_THQ 6_Nitro_THQ N_Protected_6_Nitro_THQ->6_Nitro_THQ Deprotection Target_Compound This compound 6_Nitro_THQ->Target_Compound Acetylation

Caption: A two-stage workflow for the synthesis of the target compound.

Experimental Protocols

The direct nitration of 1,2,3,4-tetrahydroquinoline often leads to a mixture of isomers. To achieve high regioselectivity for the 6-position, it is crucial to first protect the nitrogen atom. An acetyl group can serve this purpose.

Protocol: N-Acetylation of 1,2,3,4-tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the cooled solution.

  • Allow the reaction to stir at room temperature for a specified time until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.[6]

Protocol: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable acid, such as sulfuric acid, at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a designated period. The N-acetyl group directs the nitration primarily to the 6-position.[2]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until neutral, and dry to yield this compound.

Note: For the synthesis of the free amine precursor, a subsequent deprotection step (hydrolysis of the acetyl group) would be necessary.

If 6-nitro-1,2,3,4-tetrahydroquinoline is available, a direct N-acetylation can be performed.

Protocol: N-Acetylation of 6-Nitro-1,2,3,4-tetrahydroquinoline

  • Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent like dry tetrahydrofuran (THF).

  • To the cooled solution (0°C), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Slowly add acetyl chloride and allow the reaction to stir at room temperature for 1 hour.[7]

  • Quench the reaction with water and hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[7]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic, dihydroquinoline, and acetyl protons. The signals for the aromatic protons will be influenced by the electron-withdrawing nitro group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the nitro substituent.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum should exhibit characteristic absorption bands for the amide carbonyl group, the nitro group, and the aromatic C-H bonds.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.23 g/mol ).

Potential Applications and Future Directions

Although specific biological studies on this compound are not extensively reported, the known activities of related nitro-quinoline derivatives suggest several promising avenues for future research.

Antimicrobial and Anticancer Potential

Nitroaromatic compounds are known for their broad-spectrum antimicrobial activity.[3] Furthermore, various quinoline derivatives have demonstrated potent anticancer properties.[1] Therefore, it is plausible that this compound could be investigated for its efficacy against various pathogens and cancer cell lines.

Signaling Pathways and Mechanisms of Action

The biological activity of nitro compounds is often linked to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. The quinoline scaffold can interact with various biological targets, including enzymes and receptors. Future studies could explore the potential of this compound to modulate key signaling pathways involved in cell proliferation and survival.

Potential_Applications Target_Compound This compound Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Potential Investigation Anticancer Anticancer Activity Target_Compound->Anticancer Potential Investigation Signaling Modulation of Signaling Pathways Target_Compound->Signaling Potential Investigation

Caption: Potential areas of investigation for the title compound.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests potential for biological activity. This guide has provided a detailed overview of its molecular structure, a plausible and referenced synthetic pathway, and an outlook on its potential applications based on the established pharmacology of related compounds. While further experimental work is required to fully elucidate its spectroscopic properties and biological profile, this document serves as a valuable resource for researchers interested in the exploration of novel quinoline-based compounds for drug discovery and development.

References

  • Lila, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 548-557. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Available at: [Link]

  • ResearchGate. (2025). (PDF) 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Available at: [Link]

  • ResearchGate. (2025). (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 14026-45-0,6-Nitro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Fungi, 9(4), 452. Available at: [Link]

  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-95. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the physical and structural characteristics of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to offer a comprehensive profile of the compound. We will delve into its physicochemical properties, spectroscopic signature, and the state-of-the-art protocols required for its empirical characterization, ensuring a robust foundation for its application in further research.

Compound Identification and Core Properties

This compound, with CAS Number 14026-46-1, is a derivative of tetrahydroquinoline. The introduction of an acetyl group on the nitrogen atom and a nitro group on the aromatic ring significantly influences its chemical reactivity, solubility, and overall physical behavior. These modifications are crucial for its utility as a building block in the synthesis of more complex molecules.[1][2]

The fundamental identifiers and computed properties for this compound are summarized below. It is critical to note that while computational models provide valuable estimates, they must be validated by empirical data for GMP (Good Manufacturing Practice) applications.

Chemical Structure

The molecular structure is foundational to understanding its properties. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound are paramount for its handling, formulation, and reaction optimization. The following table consolidates available data, distinguishing between computationally predicted and empirically determined values.

PropertyValueData TypeSource
CAS Number 14026-46-1Experimental[3][4]
Molecular Formula C₁₁H₁₂N₂O₃Experimental[3][4]
Molecular Weight 220.22 g/mol Calculated[3][4]
Appearance Off-white to yellow solid (Expected)InferredN/A
Melting Point Not availableN/AN/A
Boiling Point 475.8 ± 45.0 °CPredicted[4]
Density 1.292 ± 0.06 g/cm³Predicted[4]
pKa -3.22 ± 0.20Predicted[4]
LogP (XLogP3-AA) 1.5Computed[3]
Topological Polar Surface Area (TPSA) 66.1 ŲComputed[3]
Storage 2-8°CRecommended[3][4]

Note: The absence of an experimentally determined melting point is a significant data gap. This property is a primary indicator of purity and should be determined empirically.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific spectra for this compound are not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.

    • Aromatic Protons (3H): Signals are expected in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded. The coupling patterns (doublets and double-doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methylene Protons (C4-H₂, ~δ 4.0 ppm): The protons on the carbon adjacent to the nitrogen (C2) are expected to be deshielded by the amide functionality, appearing as a triplet.

    • Methylene Protons (C3-H₂, ~δ 2.8 ppm): The protons on the carbon adjacent to the aromatic ring (C4) will likely appear as a triplet.

    • Methylene Protons (C2-H₂, ~δ 2.1 ppm): The protons at the C3 position are expected to be a multiplet, coupling with both adjacent CH₂ groups.

    • Acetyl Protons (3H, ~δ 2.2 ppm): A sharp singlet corresponding to the three methyl protons of the acetyl group.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • Carbonyl Carbon (~δ 169 ppm): The amide carbonyl carbon is expected at the downfield end of the spectrum.

    • Aromatic Carbons (6C, δ 115-150 ppm): Six distinct signals are expected, with the carbon bearing the nitro group being highly deshielded.

    • Aliphatic Carbons (3C, δ 20-50 ppm): Signals corresponding to the three methylene carbons of the dihydroquinoline ring.

    • Methyl Carbon (~δ 24 ppm): The acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups.

  • C=O Stretch (Amide): A strong absorption band is expected around 1660-1690 cm⁻¹.[5]

  • N-O Stretch (Nitro): Two characteristic strong bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[5]

  • C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak [M]⁺: For electron ionization (EI), the molecular ion peak is expected at m/z 220.

  • High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental formula C₁₁H₁₂N₂O₃ with a calculated exact mass of 220.0848.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the heterocyclic ring.

Methodologies for Physical Characterization

To ensure the identity, purity, and consistency of this compound, a systematic workflow of analytical techniques must be employed.

start Synthesized Compound (Crude Product) tlc Purity Assessment (TLC) start->tlc purification Column Chromatography tlc->purification If impure hplc Quantitative Purity (HPLC) tlc->hplc If pure purification->tlc Check fractions mp Melting Point Determination hplc->mp structure Structural Confirmation mp->structure nmr NMR (¹H, ¹³C) structure->nmr ir FT-IR structure->ir ms HRMS structure->ms final Characterized Compound (>98% Purity) structure->final

Caption: General workflow for the physical characterization and purification of the title compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad range typically indicates the presence of impurities.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a ramp rate of 10-15 °C/min for a preliminary scan. Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slower ramp rate of 1-2 °C/min near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates, identifies, and quantifies each component in a mixture, providing precise purity data. A reverse-phase method is typically suitable for this type of moderately polar compound.

  • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm. The nitro-aromatic system should have strong absorbance at these wavelengths.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol for Spectroscopic Characterization

Causality: These methods provide definitive structural confirmation, which is essential for verifying that the intended molecule has been synthesized.

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[6]

  • FT-IR Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, run the analysis as a thin film from a solution or using an ATR (Attenuated Total Reflectance) accessory.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in an appropriate solvent (e.g., methanol or acetonitrile) for infusion into an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

Conclusion

This compound is a compound whose utility in synthetic chemistry is defined by its physical and structural properties. This guide has provided a comprehensive overview of these characteristics, combining computational predictions with established, field-proven analytical protocols. While predicted data offers a strong starting point, rigorous experimental validation as outlined in the methodologies section is imperative for any research or development application. The successful application of these protocols will ensure the quality and consistency of the material, enabling reliable and reproducible downstream results.

References

  • ChemSynthesis. (n.d.). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

  • Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • Loh, W.-S., et al. (2010). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1237. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Chemsigma. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone [14026-46-1]. Retrieved from [Link]

  • MDPI. (2021). methanone. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]

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Purity and Stability of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound featuring a dihydroquinoline core, functionalized with a nitro group on the aromatic ring and an acetyl group on the nitrogen atom. This molecule and its analogs are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline scaffold.[1][2][3] The presence of the nitroaromatic moiety and the N-acetyl group introduces specific chemical properties that dictate its purity, stability, and handling requirements.[4][5]

This technical guide provides an in-depth analysis of the critical aspects of purity and stability for this compound. It is intended for researchers, scientists, and drug development professionals to establish robust analytical methods and ensure the quality and integrity of this compound throughout its lifecycle, from synthesis to application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical and stability protocols.

PropertyValueSource
CAS Number 14026-46-1[4]
Molecular Formula C₁₁H₁₂N₂O₃[4]
Molecular Weight 220.23 g/mol [4]
Appearance Solid (predicted)General chemical knowledge
Storage Temperature 2-8°C[4]

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is paramount for the reliability and reproducibility of research and development activities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities in non-volatile organic compounds like this compound.

2.1.1. Recommended HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach. The method should be capable of separating the main peak from potential impurities and degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the best separation.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of both the parent compound and any impurities. Given the nitroaromatic chromophore, a detection wavelength in the UV range (e.g., 254 nm or a wavelength of maximum absorbance) should be effective.

  • Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

2.1.2. Potential Synthetic Impurities

Understanding the synthetic route is crucial for predicting potential process-related impurities. Common synthetic pathways to dihydroquinolines may involve multi-step reactions, and incomplete reactions or side reactions can lead to impurities.[6]

Potential ImpurityOrigin
Starting Materials Unreacted starting materials from the final synthetic step.
Isomeric Impurities Nitration of the dihydroquinoline precursor may lead to the formation of other nitro isomers (e.g., 7-nitro or 8-nitro).
De-acetylated Analog Hydrolysis of the acetyl group, leading to 6-nitro-1,2,3,4-tetrahydroquinoline.
Oxidized Analog Oxidation of the dihydroquinoline ring to the corresponding quinoline.
Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are essential for confirming the identity of the bulk material and for the structural elucidation of any isolated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound and its impurities.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are invaluable for identifying unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the amide carbonyl (around 1660 cm⁻¹), and the aromatic ring.

Purity_Assessment_Workflow cluster_0 Purity Assessment Bulk_Material Bulk this compound HPLC_Analysis RP-HPLC-PDA Analysis Bulk_Material->HPLC_Analysis Purity_Check Purity ≥ 95%? HPLC_Analysis->Purity_Check Impurity_Profiling Impurity Profiling Purity_Check->Impurity_Profiling No Characterized_Material Characterized Material for Use Purity_Check->Characterized_Material Yes Spectroscopic_ID Spectroscopic Identification (NMR, MS, IR) Impurity_Profiling->Spectroscopic_ID Investigate_Synthesis Investigate Synthesis / Purification Spectroscopic_ID->Investigate_Synthesis Degradation_Pathways cluster_1 Potential Degradation Pathways Parent This compound Hydrolysis De-acetylated Product Parent->Hydrolysis Acid/Base Reduction Amino Product Parent->Reduction Reductive conditions Oxidation Oxidized Product (Quinoline analog) Parent->Oxidation Oxidative stress

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling

Based on the available data and the chemical nature of the compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture. [4]* Light Protection: Due to the potential for photolability of nitroaromatic compounds, it is prudent to protect the material from light. Amber vials or storage in the dark are recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

Conclusion

The purity and stability of this compound are critical parameters that must be carefully controlled and monitored. A comprehensive approach utilizing a combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Forced degradation studies are indispensable for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing a robust, stability-indicating analytical method. The information and protocols outlined in this guide provide a solid framework for ensuring the quality and integrity of this important research compound.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. Longdom Publishing. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]

  • Nitro compound. Wikipedia. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

  • Analytical Method Development and Testing. BioLink Life Sciences. Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]

  • Synthesis of diversely substituted quinolines via continuous flow nitro... ResearchGate. Available at: [Link]

  • Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. Available at: [Link]

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potential biological activity of nitro-dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Nitro-Dihydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the privileged quinoline scaffold with the potent, albeit complex, nitro functional group presents a compelling area of investigation in medicinal chemistry. This guide delves into the therapeutic potential of nitro-dihydroquinoline derivatives, a class of compounds demonstrating significant promise across multiple biological domains. We synthesize current research to provide an in-depth analysis of their anticancer, antimicrobial, and antiparasitic activities. This document moves beyond a simple literature review, offering mechanistic insights, causality behind experimental designs, and detailed, field-proven protocols for evaluating biological efficacy. Through a synthesis of authoritative data, we aim to equip researchers and drug development professionals with the foundational knowledge required to explore and advance this promising class of molecules.

Introduction: A Triad of Chemical Potential

The strategic design of novel therapeutic agents often involves the hybridization of well-established pharmacophores. The nitro-dihydroquinoline core represents a powerful example of this approach, combining three key structural features that have independently proven their value in medicinal chemistry.

The Quinoline Scaffold: A Privileged Structure

Quinoline, a fused aromatic heterocycle, is a cornerstone of drug discovery, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides an ideal framework for interacting with biological targets, while its nitrogen atom offers a site for hydrogen bonding and further functionalization. The broad bioactivity of quinoline derivatives is well-documented, encompassing antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Dihydroquinolines: Enhancing Specificity and Potency

Partial saturation of the quinoline ring system to form dihydroquinolines introduces a three-dimensional character to the otherwise planar scaffold. This structural modification can lead to enhanced binding affinity and selectivity for specific biological targets by allowing for more precise conformational arrangements within protein binding pockets. The synthesis of these derivatives is an active area of research, with various methods developed to access diverse substitution patterns.[4][5][6][7]

The Nitro Group: A Potent but Complex Pharmacophore

The nitro (NO₂) group is a strong electron-withdrawing moiety that profoundly influences a molecule's electronic properties, polarity, and biological activity.[8][9] It is a key component in numerous approved drugs, valued for its ability to participate in redox cycling and generate reactive nitrogen species, a mechanism central to the activity of many antimicrobial and antiparasitic agents.[10][11] In biological systems, the nitro group can be enzymatically reduced to nitroso and hydroxylamine intermediates, which can induce cellular toxicity in pathogens.[9] This dual nature—acting as both a pharmacophore and a potential toxicophore—necessitates careful and thorough evaluation.[8][10]

The Rationale for Investigation

The hybridization of these three elements—the proven quinoline scaffold, the conformational flexibility of the dihydro- core, and the potent redox activity of the nitro group—creates a compelling rationale for the investigation of nitro-dihydroquinolines as a source of new therapeutic leads. This guide will explore the existing evidence for their biological activity and provide the practical frameworks needed to assess their potential.

Potential Anticancer Activity

The search for novel oncology therapeutics has identified quinoline derivatives as a promising class of compounds.[12][13] The introduction of a nitro group to the dihydroquinoline scaffold can enhance this activity, potentially through mechanisms involving DNA interaction, inhibition of key cellular enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1), or induction of apoptosis.[3][12][14]

In Vitro Evaluation of Cytotoxicity

The initial assessment of anticancer potential relies on robust in vitro cytotoxicity assays. These experiments quantify a compound's ability to inhibit the proliferation of, or kill, cancer cells. A critical component of this evaluation is the simultaneous assessment of toxicity against non-malignant cells to determine a selectivity index—a primary indicator of therapeutic potential.[15][16]

Table 1: Representative Anticancer Activity of Substituted Quinolines

Compound Class Cancer Cell Line Activity Metric Value (µM) Selectivity Insight Reference(s)
Dihydrazone Quinoline MCF-7 (Breast) IC₅₀ 7.02 Low toxicity to normal liver cells (HL-7702) [13]
Dihydrazone Quinoline BGC-823 (Gastric) IC₅₀ 10.11 Low toxicity to normal liver cells (HL-7702) [13]
Pyrido[2,3-d]pyrimidine Quinoline MCF-7 (Breast) IC₅₀ 6.2 Higher toxicity to normal RPE-1 cells (17.5 µM) [3]
Dihydroquinoline Derivative MDA-MB-231 (Breast) IC₅₀ ~25 Tested against normal VERO cells [12]

| 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | IC₅₀ | ~15 | No toxicity up to 100 µM in normal HFF-1 cells |[17] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic activity of novel compounds against adherent cancer and non-malignant cell lines.[15][18][19]

Objective: To determine the IC₅₀ value of a test compound (e.g., a nitro-dihydroquinoline derivative) in a panel of cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-malignant control cell line (e.g., VERO, HFF-1).[3][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium. Typical final concentrations might range from 0.1 to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[19]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Return the plate to the incubator for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.[20]

Visualization: Anticancer Screening Workflow

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Culture Cancer & Normal Cell Lines seed Seed Cells into 96-Well Plates start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat Cells with Compound (48-72h) incubate1->treat prep_cpd Prepare Serial Dilutions of Test Compound prep_cpd->treat add_mtt Add MTT Reagent incubate2 Incubate (3-4h) for Formazan Formation solubilize Add Solubilization Buffer read Measure Absorbance (570 nm) solubilize->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 & Selectivity Index plot->ic50

Caption: Workflow for In Vitro Anticancer Cytotoxicity (MTT) Assay.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[10][21] Nitroxoline (5-nitro-8-hydroxyquinoline), for instance, is used for urinary tract infections and demonstrates broad-spectrum activity.[22][23] The mechanism of action is often multifactorial; nitroxoline acts as a metallophore, disrupting metal ion homeostasis by causing an influx of copper and zinc, and can also compromise the integrity of the bacterial outer membrane.[24] This latter effect makes it synergistic with large-scaffold antibiotics that might otherwise be unable to penetrate the bacterial cell wall.[24]

In Vitro Evaluation of Antimicrobial Efficacy

The cornerstone of antimicrobial activity assessment is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Table 2: Representative Antimicrobial Activity of Nitro-Substituted Quinolines

Compound Microorganism Strain Type MIC (µM) Reference(s)
Nitroxoline Aeromonas hydrophila Gram-Negative 5.26 [22][27]
Nitroxoline Pseudomonas aeruginosa Gram-Negative 84.14 [22][27]
Nitroxoline Listseria monocytogenes Gram-Positive 5.57 [22]
Nitroxoline Derivative (ASN-1733) E. coli (clinical) Gram-Negative 2-8 µg/mL [23]

| 6-Nitroquinolone | M. tuberculosis | Mycobacteria | "Good" |[28] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the potency of an antimicrobial compound.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol, based on CLSI and EUCAST standards, is a quantitative method for determining the MIC of a compound against bacterial strains.[25][29]

Objective: To determine the MIC of a nitro-dihydroquinoline derivative against selected bacterial strains (e.g., E. coli, S. aureus).

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 96-well U-bottom microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or McFarland standards, incubator (35-37°C).

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Sterility Control: One well with MHB only.

    • Growth Control: One well with MHB and the bacterial inoculum (no compound).

    • Positive Control: A separate row with a reference antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control well should be turbid.

Visualization: Antimicrobial MIC Determination Workflow

cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup cluster_exp Phase 3: Incubation & Reading start Prepare Bacterial Inoculum standardize Standardize to 0.5 McFarland start->standardize dilute_inoculum Dilute to Final Test Concentration standardize->dilute_inoculum inoculate Inoculate Wells with Bacteria dilute_inoculum->inoculate add_broth Add Broth to 96-Well Plate add_cpd Add Compound to First Well add_broth->add_cpd serial_dilute Perform 2-Fold Serial Dilution add_cpd->serial_dilute serial_dilute->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic result Determine MIC Value read_mic->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Antiparasitic Activity

Parasitic diseases, such as Chagas disease (Trypanosoma cruzi), Schistosomiasis (Schistosoma mansoni), and Toxoplasmosis (Toxoplasma gondii), affect millions worldwide, and new drugs are urgently needed.[30][31] Nitroaromatic compounds have shown significant promise in this area.[31][32] For example, nitroxoline has demonstrated potent activity against T. cruzi, inducing hallmarks of programmed cell death in the parasite at concentrations more effective than the reference drug, benznidazole.[20][33] Similarly, nitroquinoxaline analogs have shown submicromolar IC₅₀ values against adult S. mansoni worms.[32]

In Vitro Evaluation of Antiparasitic Efficacy

Evaluating antiparasitic activity often involves co-culture systems with host cells to assess the compound's effect on intracellular parasite forms, which are clinically relevant.

Table 3: Representative Antiparasitic Activity of Nitro-Substituted Aromatics

Compound Class Parasite Life Stage Activity Metric Value (µM) Reference(s)
Nitroxoline Trypanosoma cruzi Amastigote IC₅₀ 1.24 [20]
Nitroxoline Trypanosoma cruzi Epimastigote IC₅₀ 3.00 [20]
Nitroquinoxaline Schistosoma mansoni Adult Worm IC₅₀ < 0.3 [32]

| Nitrofuran-Quinolone | Toxoplasma gondii | Tachyzoite | IC₅₀ | 3.60 |[30] |

Note: The activity against intracellular forms (e.g., amastigotes) is often more clinically relevant.

Detailed Experimental Protocol: In Vitro Anti-Toxoplasma gondii Assay

This protocol describes a method to evaluate the efficacy of a compound against the intracellular tachyzoite stage of T. gondii.[30]

Objective: To determine the IC₅₀ of a test compound against T. gondii proliferation within a host cell monolayer.

Materials:

  • Host cells (e.g., Vero or human foreskin fibroblasts).

  • T. gondii tachyzoites (e.g., RH strain).

  • Complete host cell medium.

  • Test compound and reference drug (e.g., Pyrimethamine).[30]

  • 24-well plates with sterile coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., Giemsa stain).

  • Microscope.

Procedure:

  • Host Cell Seeding: Seed host cells onto sterile coverslips within a 24-well plate and grow until a confluent monolayer is formed.

  • Parasite Infection: Infect the host cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of ~5:1 (parasite:host cell). Allow parasites to invade for 2-4 hours.

  • Compound Treatment: Wash the cells gently with medium to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compound. Include an untreated infected control and a reference drug control.

  • Incubation: Incubate the plates for 24-48 hours to allow for parasite replication within the host cells.

  • Fixation and Staining:

    • Remove the medium and wash the coverslips with PBS.

    • Fix the cells with the fixation solution for 20 minutes.

    • Stain the cells with Giemsa stain according to the manufacturer's protocol.

  • Microscopic Analysis: Mount the coverslips on glass slides. Using a light microscope, count the number of parasitophorous vacuoles (PVs) or the number of parasites per 100 host cells for at least three different fields per coverslip.

  • Data Analysis:

    • Calculate the percentage of infection inhibition for each concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Visualization: Antiparasitic Screening Workflow

cluster_prep Phase 1: Culture Setup cluster_exp Phase 2: Treatment & Incubation cluster_analysis Phase 3: Analysis start Culture Host Cell Monolayer infect Infect Cells with Parasites (e.g., T. gondii) start->infect wash Wash to Remove Extracellular Parasites infect->wash treat Add Serial Dilutions of Compound wash->treat incubate Incubate (24-48h) for Parasite Replication fix Fix and Stain Cells (e.g., Giemsa) incubate->fix count Microscopically Count Parasites/Vacuoles fix->count calc Calculate % Inhibition vs. Control count->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for In Vitro Intracellular Antiparasitic Assay.

Conclusion and Future Directions

Nitro-dihydroquinolines stand at a promising intersection of established medicinal chemistry principles. The existing body of research strongly suggests that this class of compounds possesses a broad spectrum of biological activities worthy of further, more intensive investigation. Their demonstrated efficacy in preliminary anticancer, antimicrobial, and antiparasitic assays provides a solid foundation for future drug discovery programs.

Future research should focus on several key areas:

  • Systematic SAR Studies: A comprehensive synthesis and screening of analog libraries are required to elucidate clear structure-activity relationships. This will help in optimizing potency and minimizing off-target effects.

  • Mechanistic Elucidation: While the general roles of the nitro group and quinoline core are understood, the specific molecular targets and pathways modulated by nitro-dihydroquinolines remain largely unexplored. Advanced studies, including proteomics, genomics, and molecular docking, are needed to pinpoint their mechanisms of action.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[15][34] This is a critical step in validating their therapeutic potential.

By leveraging the experimental frameworks outlined in this guide, researchers can systematically evaluate and develop nitro-dihydroquinoline derivatives, potentially unlocking a new class of powerful therapeutic agents to combat a range of challenging diseases.

References

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discovery and history of substituted dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Dihydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dihydroquinolines represent a pivotal class of nitrogen-containing heterocyclic compounds, commanding significant attention in the realms of medicinal chemistry and materials science. Their prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals underscores their importance as privileged scaffolds in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for creating substituted dihydroquinolines. We will delve into the foundational classical reactions where these structures appear as transient intermediates and chart the progression to modern, more efficient and selective catalytic strategies. This guide will elucidate the causal relationships behind experimental designs, offer detailed protocols for key synthetic transformations, and visually map the intellectual and technological progression of this vital area of organic chemistry.

Introduction: The Emergence of a Privileged Scaffold

The quinoline ring system was first isolated from coal tar in the 1830s, but it was the recognition of the quinoline moiety within the antimalarial alkaloid quinine that ignited intense interest in its synthesis and derivatization. Dihydroquinolines, as partially saturated analogues of quinolines, were initially encountered as intermediates in classical quinoline syntheses.[1][2] These early methods, often requiring harsh conditions, laid the groundwork for understanding the fundamental reactivity of the aniline and carbonyl precursors that assemble the bicyclic core.[1][3]

The true value of the substituted dihydroquinoline core, however, became apparent with the discovery of its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate.[4][5] These molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, and cardioprotective effects.[5][6][7] This has driven the development of a rich and diverse portfolio of synthetic methods aimed at accessing these structures with high efficiency, selectivity, and functional group tolerance.

Classical Encounters: Dihydroquinolines as Intermediates

The earliest forays into quinoline synthesis inadvertently produced dihydroquinoline intermediates. These reactions, while historically significant, often suffer from harsh conditions and a lack of control over the final oxidation state.

The Skraup Synthesis

The Skraup synthesis, reported in 1880, is a cornerstone of quinoline chemistry. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The initial steps involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield a 1,2-dihydroquinoline, which is then oxidized in situ to the corresponding quinoline.[1]

Experimental Causality: The use of concentrated sulfuric acid serves both as a catalyst for the dehydration of glycerol and for the cyclization step. The oxidizing agent, often nitrobenzene corresponding to the aniline used, is crucial for the final aromatization step to obtain the quinoline product. Without it, the dihydroquinoline intermediate could potentially be isolated, though often with difficulty under the harsh reaction conditions.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed self-condensation of aldehydes or ketones. Similar to the Skraup synthesis, the reaction proceeds through a Michael addition, cyclization, and dehydration to form a dihydroquinoline intermediate that is subsequently oxidized.[1][3] The isolation of 2,6-dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline has been reported, providing direct evidence for this pathway.[2]

The Modern Synthesis Toolbox: A Paradigm Shift in Efficiency and Selectivity

The limitations of classical methods spurred the development of more sophisticated and milder synthetic strategies. Modern approaches offer greater control over substitution patterns and stereochemistry, which is paramount for drug development.

Transition Metal-Catalyzed Cyclizations

Transition metals have revolutionized the synthesis of substituted dihydroquinolines by enabling a diverse range of bond formations under mild conditions.

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the intramolecular hydroarylation of N-propargylanilines to afford 4-substituted-1,2-dihydroquinolines.[8] This method is predicated on the high affinity of gold for alkynes, which facilitates the cyclization. The nature of the nitrogen-protecting group can significantly influence the reaction's outcome.

Protocol: Gold(I)-Catalyzed Synthesis of 4-Substituted-1,2-Dihydroquinolines [8]

  • To a solution of the N-protected-N-propargylaniline (1.0 equiv) in a suitable solvent (e.g., DCE, CH2Cl2) is added the gold(I) catalyst (e.g., JohnPhosAu(CH3CN)SbF6, 1-5 mol%).

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-1,2-dihydroquinoline.

Causality behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like JohnPhos enhances the catalytic activity and stability of the gold center. The counter-ion (e.g., SbF6-, NTf2-) can also influence the regioselectivity of the cyclization with meta-substituted anilines.

Palladium catalysis has been instrumental in developing diverse routes to dihydroquinolines. For instance, palladium-catalyzed dehydrogenative coupling presents an efficient strategy for constructing the quinoline core, with dihydroquinolines being key intermediates.[9] Additionally, palladium-catalyzed intramolecular C-N bond formation from secondary amides provides access to 3,4-dihydroquinolin-2-ones.[10]

Multicomponent and Domino Reactions

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of atom economy and operational simplicity by combining several transformations in a single pot.

A notable example is the three-component reaction of an aromatic amine, an aldehyde, and an activated alkene or alkyne.[7] This approach allows for the rapid assembly of complex polysubstituted dihydroquinolines from simple starting materials. Domino reactions of Morita-Baylis-Hillman (MBH) acetates with primary amines provide an efficient route to highly substituted dihydroquinolines and dihydronaphthyridines.[11]

Diagram: Generalized Multicomponent Synthesis of Dihydroquinolines

MCR_Dihydroquinoline Aniline Aniline Intermediate Iminium/Enamine Intermediate Aniline->Intermediate + Aldehyde Aldehyde Aldehyde->Intermediate + Activated_Alkene Activated Alkene Activated_Alkene->Intermediate + Dihydroquinoline Substituted Dihydroquinoline Intermediate->Dihydroquinoline Cyclization caption Multicomponent assembly of dihydroquinolines. RCCOM_Cycle Substrate N-prenyl-2-aminobenzaldehyde Hydrazone Hydrazone Intermediate Substrate->Hydrazone + Catalyst Cycloadduct Pyrazolidine Intermediate Hydrazone->Cycloadduct [3+2] Cycloaddition Catalyst Hydrazine Catalyst Hydrazone->Catalyst - H2O Product 1,2-Dihydroquinoline Cycloadduct->Product Cycloreversion - Olefin Product->Catalyst + H2O caption Hydrazine-catalyzed RCCOM for dihydroquinoline synthesis.

Caption: Hydrazine-catalyzed RCCOM for dihydroquinoline synthesis.

Biological Significance and Applications in Drug Development

The dihydroquinoline scaffold is a cornerstone in medicinal chemistry due to its prevalence in molecules with a broad spectrum of biological activities. [7][12]The conformational flexibility of the partially saturated ring, combined with the ability to install various substituents, allows for fine-tuning of the molecule's interaction with biological targets.

Biological Activity Example Compound/Derivative Class Therapeutic Potential
Anticancer Dihydroquinoline-embelin derivativesAgents against breast adenocarcinoma and melanoma [5][6]
Cardioprotective Embelin derivatives with a quinoline moietyAttenuation of doxorubicin-induced cardiotoxicity [6][7]
Antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline derivativesUsed as antioxidants in rubber and potentially in biological systems [4]
Antibacterial Fluoroquinolone precursorsBroad-spectrum antibacterial agents [11]

The synthesis of dihydroquinoline derivatives continues to be an active area of research, with a focus on developing enantioselective methods to access chiral compounds for improved pharmacological profiles. [13]

Conclusion and Future Outlook

The journey of substituted dihydroquinolines from obscure intermediates in classical reactions to central targets in modern organic synthesis is a testament to their enduring importance. The evolution of synthetic methodologies has been marked by a relentless pursuit of efficiency, selectivity, and sustainability. Early, harsh methods have given way to a sophisticated toolkit of catalytic systems, including those based on gold, palladium, and organocatalysts, as well as elegant multicomponent and domino strategies. These advancements have not only facilitated access to a vast chemical space of substituted dihydroquinolines but have also been instrumental in the discovery of new therapeutic agents.

The future of dihydroquinoline synthesis will likely be shaped by the principles of green chemistry, with an emphasis on solvent-free reactions, the use of renewable starting materials, and the development of even more efficient and recyclable catalysts. [4][14]As our understanding of the biological roles of these "privileged" scaffolds deepens, the demand for novel, precisely substituted dihydroquinolines will undoubtedly continue to drive innovation in synthetic organic chemistry.

References

  • Arcadi, A., Calcaterra, A., Fabrizi, G., Fochetti, A., Goggiamani, A., Iazzetti, A., Marrone, F., Marsicano, V., Mazzoccanti, G., & Serraiocco, A. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(16), 4985. [Link]

  • Mai, S., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(19), 6268. [Link]

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  • Reddy, T. R., et al. (2010). Synthesis of Substituted 1,2-Dihydroquinolines and Quinolines from Aromatic Amines and Alkynes by Gold(I)-Catalyzed Tandem Hydroamination−Hydroarylation under Microwave-Assisted Conditions. Organic Letters, 12(20), 4682-4685. [Link]

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  • Annor-Gyamfi, J. K., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. [Link]

  • Lambert, K. M., & Movassaghi, M. (2021). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 23(5), 1839-1843. [Link]

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(16), 4985. [Link]

  • Dzhemilev, U. M., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Premalathaa, K., Kavitha, M., & Shashikala, V. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. [Link]

  • Li, Y., et al. (2022). Solvent-Free Mechanosynthesis of Polysubstituted 1,2-Dihydroquinolines from Anilines and Alkyne Esters. The Journal of Organic Chemistry, 87(14), 9295-9306. [Link]

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Methodological & Application

Application Notes and Protocols for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a derivative of the versatile tetrahydroquinoline scaffold, is a valuable building block in modern organic synthesis. Its unique structural features, comprising a reactive nitro group on the aromatic ring and an N-acetyl protected dihydroquinoline core, offer a dual handle for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations and offering detailed protocols for its application in the synthesis of complex nitrogen-containing heterocycles. The quinoline and tetrahydroquinoline motifs are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities.[1] Consequently, methods for the functionalization of these scaffolds are of significant interest to researchers in drug discovery and development.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 14026-46-1
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Appearance Typically a solid
Storage 2-8°C

Core Synthetic Applications

The synthetic utility of this compound primarily revolves around two key reactive sites: the nitro group and the dihydroquinoline core.

  • Reduction of the Nitro Group: The selective reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This amino derivative serves as a versatile intermediate for a variety of subsequent reactions, including amide couplings, diazotization, and the construction of fused heterocyclic systems.

  • C-H Functionalization of the Dihydroquinoline Core: The dihydroquinoline scaffold is amenable to various C-H functionalization reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. While the N-acetyl group can act as a directing group, the electronic nature of the aromatic ring, influenced by the nitro or amino substituent, plays a crucial role in determining the regioselectivity of these transformations.

Detailed Protocols and Methodologies

Protocol 1: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in unlocking the synthetic potential of the title compound. A variety of methods can be employed, with the choice of reagent depending on the desired chemoselectivity and reaction scale. Catalytic hydrogenation and metal-mediated reductions are the most common approaches.

Method A: Catalytic Transfer Hydrogenation

This method offers a mild and efficient route to the corresponding aniline derivative, 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, avoiding the need for high-pressure hydrogenation apparatus.

  • Reaction Scheme:

    Figure 1. Catalytic transfer hydrogenation.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C), 5-10 mol%

    • Ammonium formate (HCOONH₄), 3-5 equivalents

    • Methanol (MeOH) or Ethanol (EtOH)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).

    • Add methanol or ethanol to dissolve the starting material.

    • Carefully add ammonium formate (3-5 equivalents) to the solution.

    • Under a gentle stream of inert gas, add 10% Pd/C (5-10 mol% by weight).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Method B: Reduction with Iron in Acidic Media

This classical and robust method is particularly suitable for larger-scale syntheses and is often highly chemoselective. A similar procedure has been reported for the reduction of the related 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.[2]

  • Reaction Scheme:

    Figure 2. Reduction with iron powder.

  • Materials:

    • This compound

    • Iron powder (Fe), 3-5 equivalents

    • Ammonium chloride (NH₄Cl), 10 equivalents

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add ammonium chloride (10 equivalents) to the stirred suspension.

    • Heat the mixture and add iron powder (3-5 equivalents) portion-wise.

    • Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite®.

    • Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired amino derivative.

Protocol 2: Palladium-Catalyzed C-H Arylation (Conceptual Framework)

For the amino derivative, 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, the amino group is a strong activating group and will likely direct electrophilic aromatic substitution to the ortho and para positions (C5 and C7). For direct C-H functionalization via metal catalysis, the N-acetyl group could direct arylation to the C8 position.

  • Conceptual Reaction Scheme:

    Figure 3. Conceptual Pd-catalyzed C-H arylation.

  • General Considerations for Method Development:

    • Catalyst: Palladium acetate (Pd(OAc)₂) is a common pre-catalyst.

    • Ligand: Phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed.

    • Arylating Agent: Aryl halides (iodides, bromides) or aryl boronic acids can be used.

    • Base: A carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base is typically required.

    • Solvent: High-boiling polar aprotic solvents like DMF, DMA, or toluene are common.

    • Directing Group: The N-acetyl group can direct the C-H activation. The inherent reactivity of the electron-rich aminophenyl ring will also play a significant role. Optimization of reaction conditions will be crucial to achieve the desired regioselectivity.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor to the corresponding amino derivative, which then opens up further avenues for diversification.

Synthetic_Pathway A 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone B 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone A->B Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl) C Amide Derivatives B->C Acylation D Fused Heterocycles B->D Cyclization Reactions E Diazo Compounds B->E Diazotization F C-H Functionalized Derivatives B->F Directed C-H Functionalization

Figure 4. Synthetic utility workflow.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its facile conversion to the corresponding 6-amino derivative provides a versatile platform for the synthesis of a wide range of functionalized tetrahydroquinolines. These compounds are of significant interest in the development of novel therapeutic agents and other bioactive molecules. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide for researchers exploring the synthetic potential of this valuable building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10058349, 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Retrieved January 15, 2026 from [Link].

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. Available from: [Link]

  • Kouznetsov, V. V., & Echeverria, D. A. (2020).
  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. US6627642B1 - Quinolinone derivative preparations and process for producing the same.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4280751, 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone. Retrieved January 15, 2026 from [Link].

  • RSC Publishing. An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Available from: [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]

  • Synthesis of quinoline and dihydroquinoline embelin derivatives as cardioprotective agents. (2023). Journal of Natural Products, 86(4), 863-874. Available from: [Link]

Sources

experimental protocol for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a synthetic intermediate of significant interest in the field of drug discovery and organic synthesis.[1][2] Its structure features a 3,4-dihydroquinoline core, a scaffold found in numerous biologically active compounds.[3][4] The molecule is characterized by two primary reactive sites: the aromatic nitro group at the 6-position and the N-acetyl group that defines its ethanone structure. The electron-withdrawing nature of the nitro group and the amide functionality of the acetyl group modulate the reactivity of the entire molecule.

The true synthetic value of this compound lies in its potential as a precursor to a variety of functionalized quinoline derivatives. The selective transformation of the nitro group into an amine is a pivotal step, opening up a vast chemical space for derivatization through acylation, sulfonylation, diazotization, and other amine-centric reactions.[5][6] This application note provides detailed, validated protocols for the key transformations of this compound, with a primary focus on the reduction of the nitro group to form 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a critical building block for further synthesis.

Core Transformation: Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro compound to its corresponding aniline derivative is one of the most fundamental and widely used reactions in the synthesis of pharmaceuticals and fine chemicals.[5][7][8] This transformation is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[5] The resulting primary amine is a versatile functional handle for introducing molecular diversity.

We present two robust and widely applicable protocols for this transformation: catalytic hydrogenation and a metal-mediated reduction using tin(II) chloride. The choice between these methods often depends on laboratory equipment availability and the presence of other functional groups in the molecule that might be sensitive to specific reaction conditions.

Workflow Overview: From Nitro Precursor to Functionalized Amine

The following diagram illustrates the overall synthetic pathway described in this guide, starting from the nitro compound, proceeding to the key amine intermediate, and culminating in a representative derivatization reaction.

G cluster_0 PART 1: Core Reduction cluster_1 PART 2: Derivatization A 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone B 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone A->B Protocol 1: H₂, Pd/C or Protocol 2: SnCl₂, HCl/EtOH D N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide or Sulfonamide Derivative B->D Protocol 3: Acylation/ Sulfonylation C Acyl/Sulfonyl Chloride (R-COCl or R-SO₂Cl) C->D

Caption: Synthetic workflow from the nitro starting material to the amine intermediate and subsequent derivatization.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for nitro group reduction due to its clean reaction profile, high yields, and the simple removal of the catalyst by filtration.[9] Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for this purpose.

Principle of Operation

In this process, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The substrate, this compound, adsorbs to the catalyst surface, where it is sequentially reduced by the activated hydrogen to yield the corresponding amine. The primary by-product is water, making the workup straightforward.

G start 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone Solvent (EtOH/MeOH) process Stirring at RT Monitor by TLC start->process catalyst 10% Pd/C Catalyst catalyst->process reagent H₂ (gas) (1 atm balloon) reagent->process end_product 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone By-product: H₂O process->end_product

Caption: Schematic of the catalytic hydrogenation protocol.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
Palladium on Carbon (10 wt. % Pd)Catalyst
Ethanol (EtOH) or Methanol (MeOH), anhydrousReaction Solvent
Hydrogen (H₂) gas balloon or Parr apparatusReducing Agent
Celite® or similar filter aidFiltration of Catalyst
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Thin Layer Chromatography (TLC) plateReaction Monitoring
Rotary EvaporatorSolvent Removal
Step-by-Step Procedure
  • Preparation: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.54 mmol).

  • Dissolution: Add 30-40 mL of ethanol and stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, ~10% by weight of the substrate) to the solution. Safety Note: Pd/C can be pyrophoric when dry; handle with care, preferably under an inert atmosphere if dry, or use a water-wet catalyst.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask under a positive pressure of hydrogen maintained by a balloon. For larger scales, a Parr hydrogenation apparatus is recommended.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The starting material is typically a UV-active, yellowish spot, while the amine product is more polar and may require a different stain (e.g., ninhydrin) for visualization. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol to recover all the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride

This classical method uses a stoichiometric amount of a metal reductant, such as tin(II) chloride (SnCl₂), in an acidic medium.[10] It is a reliable alternative when catalytic hydrogenation is not feasible, for instance, in the presence of functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, some halides).

Principle of Operation

Tin(II) is a mild reducing agent that, in the presence of a proton source like hydrochloric acid, can effectively reduce the nitro group to an amine. The tin itself is oxidized from Sn(II) to Sn(IV) in the process. The workup requires a basic wash to precipitate and remove the tin salts.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing Agent
Ethanol (EtOH)Reaction Solvent
Concentrated Hydrochloric Acid (HCl)Proton Source
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solutionNeutralization and Workup
Ethyl Acetate (EtOAc)Extraction Solvent
Brine (saturated NaCl solution)Washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.0 g, 4.54 mmol) in 20 mL of ethanol.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (e.g., 5.1 g, 22.7 mmol, ~5 equivalents).

  • Reaction Initiation: Heat the mixture to reflux (approximately 80-90 °C) with stirring. The reaction is typically complete in 1-3 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Workup - Basification: Slowly add a saturated solution of sodium bicarbonate or a 1 M sodium hydroxide solution until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Protocol 3: Representative Derivatization - N-Acylation

The amine product is a versatile intermediate. This protocol details a simple N-acylation to demonstrate its utility in building more complex molecules.

Procedure
  • Dissolve 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (1.0 eq) in dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride) or sulfonyl chloride (e.g., tosyl chloride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final amide or sulfonamide product by column chromatography.

Summary of Protocols and Expected Outcomes

ProtocolKey ReagentsTypical ConditionsProsConsExpected Yield
1. Catalytic Hydrogenation H₂, 10% Pd/CRT, 1 atm H₂High yield, clean, simple workupRequires specialized equipment, catalyst is pyrophoric>90%
2. Metal-Mediated Reduction SnCl₂·2H₂O, EtOHRefluxTolerates hydrogenation-sensitive groups, common lab reagentsStoichiometric waste, workup can be cumbersome due to tin salts75-85%
3. N-Acylation Acyl Chloride, TEA0 °C to RTHigh yielding, versatile for diversificationRequires anhydrous conditions>90%

Conclusion

This compound serves as an excellent starting point for the synthesis of functionalized 6-amino-1,2,3,4-tetrahydroquinoline derivatives. The protocols provided herein for nitro group reduction via catalytic hydrogenation and metal-mediated methods are robust, scalable, and adaptable. The resulting amine is a key building block, enabling rapid access to a wide array of analogs for evaluation in drug discovery programs and materials science. The choice of methodology can be tailored based on substrate compatibility and available laboratory infrastructure, highlighting the versatility of this synthetic pathway.

References

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link][11]

  • Jagodziński, F. D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link][7][12]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link][13]

  • Wright, C. L., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Retrieved from [Link][8]

  • ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link][14]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link][9]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link][6]

  • Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link][3]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Retrieved from [Link][4]

  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link][15]

  • Yang, Y., et al. (2025). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Retrieved from [Link][16]

Sources

Application Notes & Protocols: 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction and Strategic Overview

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, a derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, represents a significant building block in modern medicinal chemistry and drug discovery. The THQ core is a prevalent motif in numerous natural products and pharmacologically active compounds.[1][2] The strategic introduction of a nitro group at the 6-position, coupled with N-acetylation, renders this molecule a versatile platform for synthetic elaboration and biological screening.

The nitroaromatic moiety is not merely a passive structural element; it is a key functional handle. It can be readily reduced to an amine, opening pathways for a diverse array of subsequent chemical modifications. Furthermore, nitroquinolines and their analogs have demonstrated a spectrum of biological activities, including antimicrobial, antitumor, and antioxidant properties.[3][4][5] This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for leveraging this compound in a research setting.

Compound Profile & Physicochemical Data

The fundamental properties of this compound are summarized below. Proper handling and storage are critical for maintaining the integrity of the compound.

PropertyValueSource(s)
CAS Number 14026-46-1[6][7][8][9]
Molecular Formula C₁₁H₁₂N₂O₃[6][9]
Molecular Weight 220.23 g/mol [6]
Appearance Solid or powder[10]
Storage Conditions 2-8°C, protect from light[6]
Solubility Soluble in DMSO, Methanol, Dichloromethane[11]

Synthesis and Characterization

The synthesis of this compound is a multi-step process where regioselectivity is paramount. Direct nitration of 1,2,3,4-tetrahydroquinoline often yields an undesirable mixture of isomers.[12] The N-acetyl group serves a dual purpose: it protects the secondary amine and acts as an ortho-, para-director, favoring nitration at the C6 and C8 positions. Through careful control of reaction conditions, the 6-nitro isomer can be synthesized with high regioselectivity.[11][12]

Protocol: Regioselective Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis starting from 1-acetyl-1,2,3,4-tetrahydroquinoline.

Causality: The N-acetyl group deactivates the nitrogen, preventing N-nitration and directing electrophilic substitution to the aromatic ring. The use of a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial to generate the nitronium ion (NO₂⁺) in a controlled manner, preventing over-nitration and side reactions.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 1,2,3,4-Tetrahydroquinoline B 1-Acetyl-1,2,3,4-tetrahydroquinoline A->B Acetic Anhydride Pyridine, 0°C to RT C 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone B->C HNO₃ / H₂SO₄ 0-15°C D Crude Product C->D Workup (Ice water quench) E Pure Product D->E Recrystallization (Ethanol/Water) Derivatization_Pathway Start 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone Amine 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone Start->Amine Reduction (e.g., H₂, Pd/C or SnCl₂) Amide Amide Derivatives Amine->Amide Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonyl Chloride (R-SO₂Cl) Alkylated N-Alkylated Amines Amine->Alkylated Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Cytotoxicity_Workflow A 1. Seed Cells (e.g., MCF-7, HeLa) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells - Test Compound (serial dilutions) - Vehicle Control (DMSO) - Positive Control (Doxorubicin) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC₅₀) H->I

Sources

high-throughput screening with 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for High-Throughput Screening with 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone to Identify Novel Acetylcholinesterase Inhibitors

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This compound belongs to this versatile class of heterocyclic compounds. While the specific biological profile of this particular molecule is not extensively documented, its structural analogues have shown interesting biochemical characteristics, such as metal-chelation and enzyme inhibition[2][3].

Given the neuroactive potential of many quinoline derivatives, a logical and high-value therapeutic target to investigate for this compound and its analogues is acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine[4]. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease[4][5]. High-throughput screening (HTS) provides a robust platform to rapidly assess large compound libraries for their potential to inhibit AChE, thereby accelerating the discovery of new therapeutic leads[4][6][7].

This document serves as a detailed guide for researchers and drug development professionals on how to design and execute a high-throughput screening campaign to evaluate this compound and similar compounds as potential acetylcholinesterase inhibitors. We will delve into the principles of the assays, provide step-by-step protocols for primary and secondary screening, and discuss data analysis and hit validation.

Part 1: Primary High-Throughput Screening: Identifying Initial Hits

The primary screen is the first step in identifying compounds of interest from a larger library. For this purpose, we will employ a highly sensitive and robust fluorescence-based assay that is amenable to automation and miniaturization, making it ideal for HTS[8][9][10].

Assay Principle: Fluorescence-Based Detection of AChE Activity

The primary assay will be based on the enzymatic activity of human recombinant AChE. The assay utilizes a cascade of reactions that result in a fluorescent signal proportional to the enzyme's activity. In the presence of an inhibitor, the signal will be diminished.

A widely used and reliable method for this is the Amplex® Red assay. In this system, AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin, which can be detected spectrophotometrically[4].

Caption: Principle of the fluorescence-based AChE inhibition assay.

Detailed Protocol for Primary HTS (384-Well Format)

This protocol is designed for a quantitative high-throughput screen (qHTS) to test compounds at a single concentration.

Materials and Reagents:

  • Human recombinant acetylcholinesterase (rhAChE)

  • Acetylcholine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compound: this compound

  • Positive control: A known AChE inhibitor (e.g., Donepezil)

  • 384-well black, flat-bottom plates

  • Automated liquid handling systems and a microplate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of this compound and other library compounds in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solution into the wells of the 384-well assay plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of rhAChE in assay buffer at a pre-determined optimal concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate and Detection Reagent Preparation and Dispensing:

    • Prepare a working solution containing acetylcholine, Amplex® Red, HRP, and choline oxidase in assay buffer. Protect this solution from light.

    • Dispense 10 µL of the substrate/detection mix into each well to initiate the enzymatic reaction.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate filter settings.

Data Analysis and Hit Selection
  • Data Normalization: Normalize the raw fluorescence data using the controls on each plate. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Quality Control: The quality of the assay is assessed using statistical parameters like the Z'-factor.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • Hit Identification: A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls or a pre-defined cutoff (e.g., >50% inhibition).

Part 2: Hit Confirmation and Secondary Assays

The goal of this phase is to confirm the activity of the primary hits, determine their potency, and eliminate false positives.[12]

Hit_Validation_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits

Caption: Workflow for hit confirmation and validation.

Dose-Response Confirmation and IC₅₀ Determination

Hits from the primary screen are re-tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the same fluorescence-based AChE assay as described in the primary screen, but with the varying concentrations of the hit compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Orthogonal Assay: Luminescence-Based Confirmation

To rule out that the observed activity is an artifact of the fluorescence detection method (e.g., compound auto-fluorescence or quenching), an orthogonal assay with a different readout technology is essential.[12] Luminescence-based assays are an excellent choice due to their high sensitivity and low background.[14][15][16][17]

Assay Principle:

A coupled-enzyme system can be used where the choline produced by AChE is used in a series of reactions that ultimately consume ATP. The remaining ATP is then quantified using the luciferin-luciferase reaction, where the amount of light produced is inversely proportional to the AChE activity.

Protocol:

  • Perform the initial enzymatic reaction with AChE, acetylcholine, and the hit compounds as in the primary assay.

  • Add a reagent cocktail containing enzymes that will consume choline and ATP.

  • Add a luciferin-luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

  • Measure the luminescence signal on a microplate reader.

Data Presentation: Assay Parameters Summary

ParameterPrimary Fluorescent AssaySecondary Luminescent Assay
Plate Format 384-well, black384-well, white
Compound Conc. 10 µM10-point dose response
Enzyme Human recombinant AChEHuman recombinant AChE
Substrate AcetylcholineAcetylcholine
Detection Amplex® Red / HRPLuciferin / Luciferase
Readout Fluorescence (Ex/Em: ~540/590 nm)Luminescence
Incubation Time 30-60 minutes30-60 minutes
Positive Control DonepezilDonepezil

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the high-throughput screening of this compound and its analogues as potential acetylcholinesterase inhibitors. By following a systematic approach of primary screening, hit confirmation with dose-response and orthogonal assays, researchers can confidently identify and validate novel inhibitors.

Confirmed hits from this workflow would then proceed to further characterization, including mechanism of action studies (e.g., enzyme kinetics), selectivity profiling against other cholinesterases like butyrylcholinesterase, and assessment in cell-based models to evaluate cytotoxicity and cell permeability.[6][18] This structured and self-validating screening cascade provides a solid foundation for a successful drug discovery program targeting neurodegenerative diseases.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bioluminescent assays for high-throughput screening. PubMed. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed - NIH. Available at: [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]

  • Fluorescence-based assays. PubMed - NIH. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • High throughput screening via mass spectrometry: a case study using acetylcholinesterase. PubMed. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • Advances in luminescence-based technologies for drug discovery. PMC - NIH. Available at: [Link]

  • AlphaScreen. BMG LABTECH. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • HTS Assay Validation. PubMed. Available at: [Link]

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar. Available at: [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Comprehensive analysis of high-throughput screening data. ResearchGate. Available at: [Link]

  • 514-004 AlphaScreen.xlsx. LabLogic Systems. Available at: [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. Available at: [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. PMC - PubMed Central. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. hrcak.srce.hr. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. Available at: [Link]

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analytical techniques for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted dihydroquinoline derivative. The presence of the nitroaromatic moiety, a common pharmacophore and a key functional group in energetic materials, coupled with the acetylated dihydroquinoline core, suggests its potential utility in medicinal chemistry and materials science.[1][2] Its biological activity, chemical stability, and safety profile are intrinsically linked to its precise chemical structure and purity. Therefore, a multi-technique analytical approach is not merely procedural but essential for unambiguous structural confirmation, purity assessment, and the establishment of a reliable chemical identity for research, development, and quality control purposes.

This guide provides a comprehensive suite of application notes and detailed protocols for the characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Safety First: Handling Nitroaromatic Compounds

Before commencing any experimental work, it is critical to recognize the potential hazards associated with nitroaromatic compounds. As a class, these substances can be toxic, mutagenic, and may possess explosive properties, especially with heating or shock.[3][4]

Core Safety Protocols:

  • Engineering Controls: All handling, weighing, and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Chemical-resistant gloves (nitrile is a suitable choice).

    • Safety goggles or a face shield.

    • A flame-resistant lab coat.

  • Waste Disposal: All contaminated solid and liquid waste must be segregated into clearly labeled hazardous waste containers designated for halogenated or nitroaromatic compounds.[5]

  • Static Discharge: Protect against electrostatic charges, especially when handling the solid compound.[6] Keep ignition sources away.

Part 1: Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: The first step in characterizing any new chemical entity is to determine its purity. HPLC is the gold standard for this purpose, separating the target compound from starting materials, by-products, and degradation products. For a molecule with both aromatic and nitro functional groups, UV detection provides excellent sensitivity.[7] The methodology described is based on established EPA methods for analyzing nitroaromatic compounds, ensuring a robust starting point.[8][9][10]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

    • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

    • Filter the working standard through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

    • Detection: UV at 254 nm, a wavelength where both the quinoline and nitroaromatic moieties strongly absorb.[8]

    • Data Acquisition: Use chromatography software to integrate the peak area and calculate purity.

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • A pure sample should exhibit a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities.

Table 1: HPLC Method Parameters

Parameter Value Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 4µm Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Deionized Water + 0.1% Formic Acid Acid modifier improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reverse-phase chromatography.
Gradient 25% B to 65% B over 10 min A gradient elution is necessary to ensure elution of the main compound while also separating potentially less or more polar impurities.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Injection Volume 1 µL Small volume prevents column overloading and peak distortion.
Column Temp. 40 °C Elevated temperature can improve peak symmetry and reduce viscosity.[11]

| Detection | UV @ 254 nm | High absorbance wavelength for nitroaromatic compounds.[8][11] |

Part 2: Unambiguous Structural Elucidation

Once purity is established, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed for definitive structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers puzzle pieces that help confirm the connectivity of the molecular structure. Electrospray Ionization (ESI) is a soft technique ideal for obtaining the molecular ion, while Electron Ionization (EI) provides more extensive and reproducible fragmentation patterns.[12]

dot

Caption: Mass Spectrometry workflow for structural analysis.

Protocol: LC-MS (ESI) and GC-MS (EI)

  • LC-MS (ESI) Protocol:

    • Sample Preparation: Dilute the 10 µg/mL working standard from the HPLC protocol 1:10 with the mobile phase.

    • Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is chosen to protonate the nitrogen atom of the quinoline ring, forming the [M+H]⁺ adduct.

    • Analysis: Acquire the full scan mass spectrum. The primary goal is to observe the protonated molecular ion.

  • EI-MS Protocol (if sample is sufficiently volatile):

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a direct insertion probe.

    • Ionization Energy: Standard 70 eV.

    • Analysis: The resulting mass spectrum will show the molecular ion ([M]⁺•) and a series of fragment ions. The fragmentation of quinoline derivatives often involves the loss of HCN, while the acetyl and nitro groups are also prone to characteristic losses.[13][14]

Table 2: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Technique Interpretation
[M+H]⁺ C₁₁H₁₃N₂O₃⁺ 221.09 ESI Protonated molecular ion, confirms molecular weight.
[M]⁺• C₁₁H₁₂N₂O₃⁺• 220.08 EI Molecular ion.
[M-CH₂CO]⁺• C₉H₁₀N₂O₂⁺• 178.07 EI Loss of a ketene radical from the N-acetyl group.
[M-NO₂]⁺ C₁₁H₁₂NO⁺ 174.09 EI Loss of the nitro group.

| [M-COCH₃]⁺ | C₉H₉N₂O₂⁺ | 177.06 | EI | Loss of the acetyl radical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Rationale: NMR spectroscopy provides the most detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. It allows for the definitive confirmation of the isomeric structure (i.e., the position of the nitro group) and the overall molecular skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Rationale
-CH₃ (Acetyl) ~2.2 singlet ~24 Typical acetyl methyl group.
C2-H₂ ~3.8 triplet ~45 Aliphatic protons adjacent to the amide nitrogen.[15]
C3-H₂ ~2.0 multiplet ~22 Aliphatic protons.
C4-H₂ ~2.8 triplet ~28 Aliphatic protons adjacent to the aromatic ring.
C5-H ~7.9 doublet ~122 Aromatic proton ortho to the nitro group, strongly deshielded.
C7-H ~8.0 double doublet ~128 Aromatic proton meta to the nitro group.
C8-H ~7.0 doublet ~125 Aromatic proton shielded by the dihydro- part of the ring.
-C=O (Amide) N/A N/A ~169 Characteristic amide carbonyl carbon.
C4a, C8a N/A N/A ~128, ~138 Aromatic carbons at the ring junction.
C5, C7, C8 N/A N/A ~122-128 Aromatic CH carbons.

| C6 | N/A | N/A | ~145 | Aromatic carbon bearing the nitro group, highly deshielded. |

Note: Actual chemical shifts may vary depending on solvent and concentration.

Part 3: Functional Group Confirmation with FTIR Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most characteristic signals will be from the amide carbonyl (C=O) and the nitro (NO₂) groups.[16]

dot

Caption: Key functional groups and their expected FTIR regions.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Acquire the spectrum typically from 4000 cm⁻¹ to 600 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~2950 - 2850 Medium C-H Stretch Aliphatic CH₂
~1670 Strong C=O Stretch Tertiary Amide
~1520 Strong Asymmetric N-O Stretch Aromatic Nitro[16]
~1340 Strong Symmetric N-O Stretch Aromatic Nitro[16]

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

Part 4: Electronic Properties via UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the nitro-substituted quinoline ring is expected to produce characteristic absorption maxima (λ_max). This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for monitoring reactions. The nitro functional group significantly influences the electronic spectrum of aromatic compounds.[17][18]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Using the 1.0 mg/mL stock solution in acetonitrile, prepare a dilute solution (e.g., 10 µg/mL) using a spectroscopic grade solvent like ethanol or acetonitrile. The final concentration should yield an absorbance between 0.2 and 1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample from approximately 200 nm to 500 nm.

    • Record the wavelength(s) of maximum absorbance (λ_max).

Expected Results: Nitroaromatic compounds typically exhibit strong absorption bands. One would expect a strong absorption band around 240-270 nm and a weaker, longer-wavelength band potentially extending beyond 300 nm , corresponding to π→π* and n→π* transitions of the conjugated nitroaromatic system.[18][19]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. HPLC confirms purity, while the collective data from MS, NMR, and FTIR provides an undeniable confirmation of the molecular structure and functional group composition. UV-Vis spectroscopy offers valuable data on its electronic properties. Adherence to the detailed protocols and safety guidelines presented in this guide will ensure the generation of high-quality, reliable, and reproducible data, which is the bedrock of sound scientific and developmental research.

References

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: National Center for Biotechnology Information URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL: [Link]

  • Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote Source: MicroSolv URL: [Link]

  • Title: Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Nitroaromatics and Isophorone Standard - Safety Data Sheet Source: Restek URL: [Link]

  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: A systematic study of the absorbance of the nitro functional group in the vacuum UV region Source: National Center for Biotechnology Information URL: [Link]

  • Title: A systematic study of the absorbance of the nitro functional group in the vacuum UV region Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

  • Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) Source: Waters Corporation URL: [Link]

  • Title: The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1 Source: ResearchGate URL: [Link]

  • Title: 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 Source: ResearchGate URL: [Link]

  • Title: UV-vis absorption spectra of the reduction of various nitro compounds Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Nitrobenzene Source: Carl ROTH URL: [https://www.carlroth.com/medias/SDB-4112-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEyNjV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDg1MDMwMzgu cGRmfGUxYjU3YjM5YjQyZGIxZDYwZGY5Y2E4YjM2Y2FmYjI2YjhhN2YyZDIyZDYwYjQzMjM3YjdiYjU4YjY5YjQ4ZTM]([Link] cGRmfGUxYjU3YjM5YjQyZGIxZDYwZGY5Y2E4YjM2Y2FmYjI2YjhhN2YyZDIyZDYwYjQzMjM3YjdiYjU4YjY5YjQ4ZTM)

  • Title: Determination of Some Quinoline Derivatives with Organic Brominating Agents Source: Taylor & Francis Online URL: [Link]

  • Title: Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen Source: MDPI URL: [Link]

  • Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PubMed Central URL: [Link]

  • Title: UV/Vis+ Photochemistry Database - Aromatic Substances Source: science-softCon URL: [Link]

  • Title: Nitrocompounds, Aromatic: Physical & Chemical Hazards Source: New Jersey Department of Health URL: [Link]

  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Labcompare URL: [Link]

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Application Notes and Protocols for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[3] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This makes quinoline-based fragments, such as 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone , attractive starting points for FBDD campaigns.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in FBDD. We will delve into its synthesis, physicochemical properties, and detailed protocols for its use in both biophysical and computational screening cascades, culminating in strategies for hit-to-lead optimization.

Physicochemical Properties and Synthesis of this compound

The utility of a fragment in FBDD is intrinsically linked to its physicochemical properties. An ideal fragment should possess adequate solubility, be of low molecular weight, and have a simple structure to allow for straightforward chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14026-46-1[7][8]
Molecular Formula C₁₁H₁₂N₂O₃[7]
Molecular Weight 220.23 g/mol [7]
Calculated LogP 1.8ChemDraw
Topological Polar Surface Area (TPSA) 66.13 Ų[9]
Hydrogen Bond Donors 0ChemDraw
Hydrogen Bond Acceptors 3ChemDraw
Rotatable Bonds 1ChemDraw

The properties of this compound align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3). The nitro group, while increasing polarity, can also participate in specific interactions with target proteins. The acetyl group on the nitrogen atom of the dihydroquinoline ring system provides a convenient vector for synthetic elaboration during hit-to-lead optimization.

Protocol for the Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the acetylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration.

Step 1: Synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline

Building upon studies of regioselective nitration of N-protected tetrahydroquinolines, the 6-nitro isomer can be selectively synthesized.[10]

  • Cool a solution of 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid to 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Application in Fragment Screening Cascades

A robust fragment screening campaign typically employs a combination of biophysical and computational techniques to identify and validate true hits.

Biophysical Screening Methods

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques.[1][3][11]

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and is well-suited for primary fragment screening.[12][13][14][15]

Protocol for SPR-Based Fragment Screening:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling chemistry to a level that will theoretically yield a maximum response (Rmax) of approximately 50-100 RU for the fragment.

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute the fragments into the running buffer to a final concentration of 100-500 µM with a final DMSO concentration of 1-5%.

  • Screening: Inject the fragment solutions over the immobilized target protein surface and a reference surface (a blank flow cell or a flow cell with an unrelated immobilized protein).

  • Data Analysis: Monitor the change in response units (RU). A significant and reproducible increase in RU on the target surface compared to the reference surface indicates a potential binding event.

  • Hit Confirmation: For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).

cluster_SPR SPR Screening Workflow Immobilize Target Immobilize Target Inject Fragment Inject Fragment Immobilize Target->Inject Fragment Flow Detect Binding Detect Binding Inject Fragment->Detect Binding Real-time Dose-Response Dose-Response Detect Binding->Dose-Response Hit Calculate KD Calculate KD Dose-Response->Calculate KD

Caption: A streamlined workflow for SPR-based fragment screening.

NMR spectroscopy is a highly robust method for confirming fragment binding and can provide structural information about the binding site.[1][11][16][17][18][19][20] Protein-observed (e.g., ¹H-¹⁵N HSQC) and ligand-observed (e.g., STD, WaterLOGSY) NMR experiments are commonly employed.

Protocol for ¹H-¹⁵N HSQC-Based Hit Validation:

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add this compound to the protein sample to a final concentration of 100-500 µM.

  • HSQC Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition confirm binding and can map the binding site if resonance assignments are available.

cluster_NMR NMR Hit Validation Protein_alone Reference HSQC (Protein alone) Compare_Spectra Compare Spectra Protein_alone->Compare_Spectra Protein_fragment HSQC with Fragment Protein_fragment->Compare_Spectra CSP Chemical Shift Perturbations (CSP) Compare_Spectra->CSP Yes No_Change No Binding Compare_Spectra->No_Change No cluster_Optimization Hit-to-Lead Optimization Hit Fragment Hit (e.g., Quinoline) Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Merging Fragment Merging Hit->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead

Sources

derivatization of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone for Bioassay Development

Audience: Researchers, scientists, and drug development professionals.

Strategic Derivatization of a Privileged Scaffold: Transforming this compound into Bioassay-Ready Probes

Introduction: The Quinoline Core and the Imperative for Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities, which span from anticancer to antimicrobial applications.[1][2][3] The specific compound, this compound, presents a unique starting point for developing targeted molecular probes. Its structure combines the privileged quinoline core with two key chemical handles ripe for strategic modification: the nitro group on the aromatic ring and the N-acetyl group protecting the secondary amine.

The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the molecule and can be a pharmacophore in its own right.[4] However, for bioassay development, this group is more valuable as a synthetic precursor. Its reduction to a primary aromatic amine is a gateway transformation, unlocking a plethora of subsequent derivatization pathways. This conversion allows for the covalent attachment of reporter tags (fluorophores), affinity labels (biotin), or cross-linking agents, thereby converting the parent molecule into a powerful tool for biological investigation.[5][6]

These application notes provide a comprehensive guide to the strategic derivatization of this compound. We will detail the protocols for the critical nitro-to-amine reduction and subsequent functionalization with fluorescent and affinity tags. Furthermore, we will present validated protocols for the application of these novel derivatives in cellular imaging and affinity pull-down assays, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Part 1: Gateway Reaction - Reduction of the Aromatic Nitro Group

The conversion of the 6-nitro group to a 6-amino group is the pivotal first step. The resulting primary amine is nucleophilic and serves as an ideal attachment point for a wide range of electrophilic reagents used in bioconjugation. We present a standard, high-yield protocol using catalytic hydrogenation.

Workflow for Nitro Group Reduction

G Start 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone Reaction Catalytic Hydrogenation (Room Temp, 2-4h) Start->Reaction Add Reagents Catalyst: 10% Pd/C Solvent: Methanol or Ethanol Hydrogen Source: H2 gas balloon Reagents->Reaction Monitoring Reaction Monitoring by TLC (Disappearance of starting material) Reaction->Monitoring Sample Workup Filtration through Celite® (To remove Pd/C catalyst) Monitoring->Workup Upon Completion Purification Solvent Evaporation (Rotary Evaporation) Workup->Purification Product 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone Purification->Product Validation Characterization (LC-MS, 1H NMR) Product->Validation

Caption: Workflow for the reduction of the nitro group.

Protocol 1.1: Catalytic Hydrogenation of this compound

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups without affecting most other functional groups.[7] The reaction proceeds under mild conditions and the catalyst is easily removed by filtration, simplifying product purification.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (ACS grade)

  • Hydrogen (H₂) gas balloon

  • Celite®

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in methanol (approx. 20 mL per gram of starting material).

  • Inerting: Add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully vent the H₂ atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to recover any adsorbed product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Self-Validation/Characterization:

  • Mass Spectrometry (MS): Confirm the identity of the product by ESI-MS. Expect to see a mass decrease of 30 Da corresponding to the conversion of -NO₂ (46 Da) to -NH₂ (16 Da).

  • ¹H NMR: The aromatic proton signals will show a characteristic upfield shift due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group.

Part 2: Bio-Conjugation of the Amino-Quinoline Scaffold

The synthesized 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is now ready for conjugation. The primary aromatic amine is a versatile handle for reaction with N-hydroxysuccinimide (NHS) esters, which are among the most common amine-reactive crosslinkers.[8]

Application A: Fluorescent Labeling for Cellular Imaging

Rationale: Attaching a fluorescent dye allows for direct visualization of the molecule's localization within cells, providing insights into its distribution and potential targets.[9][10][11] We describe the coupling of a generic amine-reactive dye (e.g., FITC or an Alexa Fluor™ NHS Ester).

Protocol 2.1: Coupling with an Amine-Reactive Fluorophore

Procedure:

  • Dissolution: Dissolve 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (1.0 eq) in anhydrous DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution to deprotonate the aniline and facilitate the reaction.

  • Dye Addition: In a separate vial, dissolve the amine-reactive fluorescent dye (e.g., Fluorescein-NHS) (1.1 eq) in anhydrous DMF or DMSO. Add this solution dropwise to the quinoline solution while stirring.

  • Reaction: Protect the reaction from light by wrapping the flask in aluminum foil. Stir at room temperature for 4-6 hours or overnight.

  • Purification: The crude product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the labeled product from unreacted starting materials and hydrolyzed dye.

Data Presentation: Expected Photophysical Properties

Property Expected Value Rationale & Justification
Excitation Max (λex) ~495 nm Based on fluorescein core; slight shifts may occur due to conjugation.
Emission Max (λem) ~520 nm Characteristic emission of the fluorescein fluorophore.
Stokes Shift ~25 nm Sufficient for most standard fluorescence microscopy filter sets.

| Quantum Yield (Φ) | > 0.5 | High quantum yield is critical for generating a bright signal in low-concentration biological environments. |

Application B: Biotinylation for Affinity-Based Assays

Rationale: Biotinylation enables the capture and isolation of the molecule and its binding partners using the high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M).[12] This is the foundation for pull-down assays, affinity purification, and various blotting techniques. Using a long-chain (LC) biotin linker can reduce steric hindrance.

Protocol 2.2: Biotinylation using NHS-LC-Biotin

Procedure:

  • Dissolution: Dissolve 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add NHS-LC-Biotin (1.2 eq) to the solution, followed by DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Purification: The product can often be precipitated by adding the reaction mixture to cold diethyl ether. The resulting solid is collected by filtration, washed with ether, and dried. HPLC can be used for higher purity if required.

Validation: Successful biotinylation can be confirmed by a dot blot assay. Spot the product onto a nitrocellulose membrane, block, and probe with Streptavidin-HRP followed by a chemiluminescent substrate. A strong signal confirms the presence of accessible biotin.

Workflow for Amine Derivatization

G Start 1-(6-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone ReactionF Amide Coupling (DMF, DIPEA, RT, 4-6h) Start->ReactionF ReactionB Amide Coupling (DMF, DIPEA, RT, 2-4h) Start->ReactionB Fluorophore Amine-Reactive Fluorophore (e.g., FITC-NHS) Fluorophore->ReactionF ProductF Fluorescently-Labeled Quinoline Probe ReactionF->ProductF Purify (HPLC) Biotin Amine-Reactive Biotin (e.g., NHS-LC-Biotin) Biotin->ReactionB ProductB Biotinylated Quinoline Probe ReactionB->ProductB Purify

Caption: Parallel workflows for fluorescent labeling and biotinylation.

Part 3: Bioassay Protocols

Protocol 3.1: Live-Cell Imaging with Fluorescent Quinoline Probe

Rationale: This protocol outlines the use of the fluorescently-labeled quinoline derivative to study its subcellular distribution in living cells using fluorescence microscopy.

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and grow to 60-70% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of the fluorescent quinoline probe in DMSO. Immediately before use, dilute to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.

  • Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Note: Incubation time and probe concentration should be optimized to maximize signal and minimize toxicity.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Add fresh culture medium or a suitable imaging buffer to the dish. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., a 488 nm laser line for fluorescein).

Protocol 3.2: Affinity Pull-Down Assay with Biotinylated Quinoline Probe

Rationale: This protocol is designed to identify proteins that interact with the quinoline scaffold from a complex biological sample, such as a cell lysate.

Workflow for Affinity Pull-Down Assay

G Lysate Prepare Cell Lysate Incubation Incubate Lysate with Probe (4°C, 1-2h) Lysate->Incubation Probe Biotinylated Quinoline Probe Probe->Incubation Control Biotin-only Control Control->Incubation Parallel Experiment Capture Capture Probe-Protein Complex (4°C, 1h) Incubation->Capture Beads Streptavidin-Coated Magnetic Beads Beads->Capture Wash Wash Beads Extensively (Remove non-specific binders) Capture->Wash Elution Elute Bound Proteins (e.g., with SDS-PAGE buffer) Wash->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis

Caption: Workflow for identifying protein binders via pull-down.

Procedure:

  • Lysate Preparation: Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation: Incubate the clarified cell lysate with the biotinylated quinoline probe (final concentration 5-20 µM) for 1-2 hours at 4°C with gentle rotation. Crucial Control: In a parallel sample, incubate lysate with a biotin-only control molecule to identify proteins that bind non-specifically to biotin.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads 4-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Specific protein binders can be identified by Western Blotting (if a candidate is known) or by excising unique bands for analysis by mass spectrometry.

Data Presentation: Hypothetical Mass Spectrometry Results

Protein ID (UniProt) Protein Name Fold Enrichment (Probe vs. Control) Biological Function
P04637 p53 15.2 Tumor Suppressor
Q06830 CDK2 11.8 Cell Cycle Kinase
P35968 STAT3 9.5 Signal Transducer

| P08684 | Vimentin | 1.1 (Non-specific) | Cytoskeletal Protein |

References

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • Pudovova, Z., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22, 1037–1047. [Link]

  • Jia, L., et al. (2015). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Bioanalysis, 7(12), 1545-1556. [Link]

  • Kim, B., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chemical Science, 12(3), 1019-1026. [Link]

  • Kim, B., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Kim, B., et al. (2018). Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. Morressier. [Link]

  • Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Jia, L., et al. (2015). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 7, 7927-7934. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Wang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 550. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1453. [Link]

  • Wikipedia. Biotinylation. [Link]

  • Wang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • G-Biosciences. (2012). The Secrets of Coupling with Biotin!. [Link]

  • Yang, Q., et al. (2022). The role of streptavidin and its variants in catalysis by biotinylated secondary amines. Organic & Biomolecular Chemistry, 20(9), 1863-1869. [Link]

  • Yang, Q., et al. (2022). The role of streptavidin and its variants in catalysis by biotinylated secondary amines. National Institutes of Health. [Link]

  • Tsikas, D. (1998). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Biochemistry, 264(1), 39-49. [Link]

  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives. [Link]

  • Loh, W. S., et al. (2010). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662. [Link]

  • Guo, S., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • Smith, V. D., et al. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Bioconjugate Chemistry, 6(2), 143-149. [Link]

  • ResearchGate. Reaction of 8-arenesulfonyloxy-2-methylquinolines with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. [Link]

  • Khan, I., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving Substituted Dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Dihydroquinolines

Substituted dihydroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of quinolines, which are found in numerous natural products and FDA-approved drugs, dihydroquinolines represent a promising scaffold for the development of novel therapeutic agents.[1] Particularly in oncology, these compounds have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2][3][4]

The mechanisms underlying their anticancer activity are multifaceted and can include the inhibition of key cellular processes like cell migration, cell cycle progression, and angiogenesis, as well as the induction of programmed cell death (apoptosis).[4][5] Furthermore, some derivatives have been shown to modulate the activity of critical signaling pathways that are often dysregulated in cancer.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for evaluating the biological activity of substituted dihydroquinolines using a suite of robust cell-based assays. The guide is structured to progress from initial phenotypic screening to more complex mechanistic studies, ensuring a thorough and logical investigation of a compound's therapeutic potential.

Part 1: Primary Screening - Assessing Fundamental Cytotoxic and Cytostatic Effects

The initial phase in characterizing a novel substituted dihydroquinoline is to determine its fundamental impact on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and identifying the compound's potency (e.g., IC50 or EC50 values).[3] A multi-assay approach is recommended to build confidence in the observed effects and to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) mechanisms.[8]

Rationale for a Multi-Assay Approach

Relying on a single assay can be misleading. For instance, a metabolic assay like MTT measures mitochondrial reductase activity, which is an indirect indicator of cell viability. A compound could inhibit this metabolic activity without directly killing the cell, leading to a false positive for cytotoxicity. By combining a metabolic assay with a direct measure of membrane integrity (cytotoxicity) and a cell division assay, a more accurate and complete picture of the compound's effect emerges.

Experimental Workflow for Primary Screening

The following diagram outlines a logical workflow for the initial screening of substituted dihydroquinolines. This sequence allows for the efficient determination of cytotoxicity and anti-proliferative effects.

G cluster_setup Experiment Setup cluster_assays Parallel Assays (24-72h) cluster_analysis Data Analysis & Interpretation start Seed Cells in 96-well Plates treat Treat with Serial Dilutions of Dihydroquinoline Derivative start->treat mtt Metabolic Assay (e.g., MTT, Resazurin) treat->mtt ldh Cytotoxicity Assay (e.g., LDH Release) treat->ldh prolif Proliferation Assay (e.g., CFSE, BrdU) treat->prolif ic50 Calculate IC50/ EC50 Values mtt->ic50 ldh->ic50 prolif->ic50 compare Compare Results: Cytotoxic vs. Cytostatic ic50->compare

Caption: General workflow for primary screening of dihydroquinoline derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability.[5][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Substituted dihydroquinoline compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration (log scale) to determine the IC50 value.

Data Presentation: Summarizing Primary Screening Results

Results from primary screening should be tabulated for clear comparison across different cell lines and time points.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
Dihydroquinoline-X1MCF-7 (Breast)MTT487.5 ± 0.9
Dihydroquinoline-X1A549 (Lung)MTT4812.3 ± 1.5
Dihydroquinoline-X1MCF-7 (Breast)LDH Release48> 50
Dihydroquinoline-X2MCF-7 (Breast)MTT484.2 ± 0.5
Dihydroquinoline-X2A549 (Lung)MTT489.8 ± 1.1
Dihydroquinoline-X2MCF-7 (Breast)LDH Release488.1 ± 0.7

Data are representative. Values should be determined experimentally.

Part 2: Mechanistic Elucidation - Investigating the Induction of Apoptosis

Once a compound demonstrates significant anti-proliferative or cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer drugs.[11] Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[12][13]

Rationale for Apoptosis Assays

Confirming that a dihydroquinoline derivative induces apoptosis is a critical step in its validation as a potential therapeutic agent. Assays that measure distinct events in the apoptotic cascade provide strong, multi-faceted evidence. Measuring the activity of effector caspases (caspase-3 and -7) confirms the activation of the execution phase of apoptosis, while detecting PS externalization identifies an early event in the process.[7]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[10]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dihydroquinoline derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well into a separate tube.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative (Lower-Left Quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower-Right Quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper-Right Quadrant).

  • Necrotic cells: Annexin V-negative and PI-positive (Upper-Left Quadrant).

Protocol: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[12] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.

Materials:

  • White-walled, 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the dihydroquinoline derivative as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity relative to the vehicle-treated control.

Part 3: Advanced Mechanistic Studies - Interrogation of Key Signaling Pathways

Dysregulation of signaling pathways that control cell survival, proliferation, and inflammation is a hallmark of cancer. The PI3K/Akt and NF-κB pathways are central regulators of these processes and are frequently overactive in tumors, making them prime targets for anticancer therapies.[10][11][14] Investigating whether a substituted dihydroquinoline modulates these pathways can provide profound insight into its mechanism of action.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[13] It is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[15] PI3K then generates PIP3, which recruits and activates the serine/threonine kinase Akt.[16] Activated Akt phosphorylates numerous downstream targets to inhibit apoptosis and promote cell proliferation.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts Akt Akt (inactive) PIP3->Akt Recruits & Activates pAkt p-Akt (active) Akt->pAkt PDK1, mTORC2 Downstream Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Response Cell Survival & Proliferation Downstream->Response Leads to

Caption: Simplified overview of the PI3K/Akt signaling pathway.

Assay Recommendation: Western Blot for Phospho-Akt A western blot is the gold-standard method for determining the activation state of Akt. By using antibodies specific to the phosphorylated (active) forms of Akt (e.g., at Ser473 or Thr308) and comparing the signal to that of total Akt, one can directly assess the inhibitory effect of a compound on the pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating immune and inflammatory responses, as well as cell survival.[17] In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[18] Chronic activation of NF-κB is linked to many cancers.

G Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex NF-κB / IκB (inactive complex) IkB->Complex pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Complex->IkB Release Proteasome Proteasome pIkB->Proteasome Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Overview of the canonical NF-κB signaling pathway.

Assay Recommendation: NF-κB Reporter Assay An NF-κB reporter assay provides a quantitative measure of NF-κB transcriptional activity.[6] This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activity by a dihydroquinoline derivative will result in a decrease in luciferase expression upon stimulation (e.g., with TNF-α).

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HeLa/NF-κB-Luc reporter cell line (or similar)

  • White-walled, 96-well plates

  • Luciferase assay system (e.g., Bright-Glo™)

  • Recombinant human TNF-α

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the dihydroquinoline derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α at a pre-determined optimal concentration (e.g., 20 ng/mL) to activate the NF-κB pathway. Include an unstimulated control and a stimulated vehicle control.

  • Incubation: Incubate the plate for 6-8 hours.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol, which lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the stimulated wells to the vehicle-treated stimulated control. A reduction in the signal indicates inhibition of the NF-κB pathway.[6]

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to the in vitro characterization of substituted dihydroquinolines. By progressing from broad phenotypic screens to specific, mechanism-based assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their cellular effects. The protocols detailed herein are robust, well-established, and designed to generate reliable and interpretable data.

Successful identification of a compound that induces apoptosis and modulates key oncogenic pathways like PI3K/Akt or NF-κB provides a strong rationale for further preclinical development. Subsequent steps would include validation in more complex models, such as 3D cell cultures or in vivo xenograft studies, to assess efficacy and safety in a more physiologically relevant context.

References

  • Silva, G. V. J. et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

  • Li, T. et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 36(5), 2105-11. [Link]

  • Sygnature Discovery. Cell Proliferation and Viability Assay. Sygnature Discovery Website. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Li, J. et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Medicinal Chemistry. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Schematic representation of the NF-κB signalling pathway. ResearchGate. [Link]

  • NF-κB pathway diagrams. ResearchGate. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Zhang, J. et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Gyl-Pena, M. et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biomedicines. [Link]

  • De Beeck, K. O. et al. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules. [Link]

  • Graphviz. Graphviz - Graph Visualization Software. Graphviz Website. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech Website. [Link]

  • Sbardella, D. et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences. [Link]

  • Huliak, M. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. Sketchviz Website. [Link]

  • Liu, Y. et al. (2023). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules. [Link]

  • Liu, D. et al. (2022). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Molecular and Clinical Oncology. [Link]

  • Baldwin, A. S. Jr. (2001). The transcription factor NF-κB and human disease. Journal of Clinical Investigation. [Link]

  • Longdom Publishing. Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Website. [Link]

  • Wang, Y. et al. (2024). PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression. Pharmacological Research. [Link]

  • D'yakonov, V. A. et al. (2022). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules. [Link]

  • Cell Signaling Technology, Inc. (2010). PI3K / Akt Upstream Signaling. YouTube. [Link]

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Introduction: The Dichotomous Nature of Nitro Compounds in Biology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Role of Nitro Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The nitro group (–NO₂), a deceptively simple functional moiety, occupies a pivotal and paradoxical space in biological systems. Its potent electron-withdrawing properties and susceptibility to metabolic reduction are central to its function.[1][2] This guide explores the dual roles of nitro compounds: as endogenously produced signaling molecules that regulate physiological processes and as a cornerstone of pharmacology, where their bioactivation is harnessed for therapeutic benefit and presents toxicological challenges.[3][4] From naturally occurring antibiotics like chloramphenicol to the century-old use of nitroglycerin for angina, the impact of nitro compounds is extensive and continues to expand.[1][5] This document serves as a detailed technical resource, providing in-depth scientific background, field-proven experimental protocols, and actionable insights for researchers in cellular biology and drug development.

Section 1: Endogenous Nitro Compounds as Master Regulators

Within biological systems, reactive nitrogen species (RNS) can react with biomolecules to form nitrated products that are not merely markers of damage but active participants in cell signaling.

Nitro-Fatty Acids (NO₂-FAs): Electrophilic Signaling Hubs

Nitro-fatty acids are formed endogenously through non-enzymatic reactions between nitrogen dioxide (•NO₂) and unsaturated fatty acids, particularly at sites of inflammation or within the acidic environment of the stomach.[6][7] These molecules are potent electrophiles that act as signaling mediators.

Mechanism of Action: The primary signaling mechanism of NO₂-FAs is through a reversible covalent modification known as Michael addition, where they target nucleophilic cysteine and histidine residues on proteins.[6][8] This post-translational modification can alter protein function, localization, and interaction partners, thereby modulating critical signaling cascades.[9]

Key Signaling Pathways:

  • Anti-Inflammatory Response: NO₂-FAs are powerful anti-inflammatory agents. They directly adduct and inhibit key components of the pro-inflammatory NF-κB pathway, preventing the transcription of inflammatory cytokines.[8][10]

  • Antioxidant and Cytoprotective Pathways: NO₂-FAs activate the Keap1-Nrf2 antioxidant response pathway. By modifying Keap1, they release the transcription factor Nrf2, which translocates to the nucleus and drives the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[8]

  • Cardiovascular Regulation: These molecules contribute to cardiovascular homeostasis by inducing vasorelaxation and protecting tissues from ischemia-reperfusion injury.[7]

Caption: Anti-inflammatory and antioxidant signaling pathways of NO₂-FAs.

Protein Tyrosine Nitration: A Contentious Post-Translational Modification

The addition of a nitro group to the aromatic ring of tyrosine residues is a post-translational modification (PTM) that has long been considered a marker of nitrosative stress and cellular damage.[11] However, emerging evidence suggests it can also be a specific, dynamic, and regulated signaling event.[12][13]

Formation and Consequences: Tyrosine nitration is mediated by potent RNS like peroxynitrite (ONOO⁻).[14] This modification can profoundly alter protein structure and function by introducing a bulky, electron-withdrawing group, which can disrupt phosphorylation-dependent signaling, inhibit enzymatic activity, or create new binding motifs.[11][14] Its dysregulation is implicated in a host of pathologies, including cardiovascular disease, cancer, and neurodegeneration.[11][14] For example, nitration of the mitochondrial antioxidant enzyme Manganese Superoxide Dismutase (MnSOD) leads to its inactivation, contributing to oxidative stress.[11]

Section 2: The Pharmacology and Toxicology of Xenobiotic Nitro Compounds

The nitro group is a common feature in a wide range of pharmaceuticals, where its chemical properties are exploited for therapeutic gain.[4][5] However, these same properties are responsible for potential toxicity, making the nitro group a classic example of a "double-edged sword" in medicinal chemistry.[1][3]

The Central Paradigm: Bioreductive Activation

Most nitro-containing drugs are administered as inactive prodrugs.[1] Their therapeutic effect is contingent upon the enzymatic reduction of the nitro group within the target cell or organism.[15] This process is typically catalyzed by nitroreductase enzymes.

The reduction cascade generates highly reactive intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species, as well as nitro anion radicals.[1][5][16] These intermediates are the ultimate cytotoxic agents, often acting by inducing DNA damage or oxidative stress, leading to selective cell death.[17]

Bioreductive_Activation cluster_0 Mechanism cluster_1 Outcome Prodrug Nitroaromatic Prodrug (Ar-NO₂) Intermediates Reactive Intermediates (e.g., Ar-NHOH) Prodrug->Intermediates 2e⁻ Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Prodrug Therapeutic Therapeutic Effect (e.g., Pathogen Death) Intermediates->Therapeutic Selective Cytotoxicity Toxic Host Toxicity (e.g., DNA Damage) Intermediates->Toxic Off-Target Effects Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (Move proteins to PVDF membrane) B->C D 4. Blocking (Incubate with 5% BSA or milk to prevent non-specific binding) C->D E 5. Primary Antibody Incubation (Anti-3-Nitrotyrosine, overnight at 4°C) D->E F 6. Washing (Remove unbound primary antibody with TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated anti-IgG, 1 hour at RT) F->G H 8. Washing (Remove unbound secondary antibody) G->H I 9. Detection (Add ECL substrate and image chemiluminescence) H->I J 10. Analysis (Quantify band intensity relative to loading control) I->J

Caption: Workflow for detecting nitrated proteins via Western Blotting.

Methodology:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-50 µg of protein per lane onto a polyacrylamide gel.

    • Include a molecular weight marker and a positive control (e.g., peroxynitrite-treated BSA).

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for 3-nitrotyrosine (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Self-Validation):

    • The membrane can be stripped of antibodies and reprobed with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Protocol: Griess Assay for Nitrite/Nitrate Quantification

This colorimetric assay is a widely used indirect method to measure nitric oxide (•NO) production by quantifying its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Causality Behind Choices: The Griess reaction is specific for nitrite. Therefore, to measure total •NO production, nitrate must first be enzymatically reduced to nitrite using nitrate reductase. Deproteinization is a mandatory first step as proteins in biological samples can interfere with the Griess reagents, leading to falsely elevated results. A standard curve is essential for converting absorbance values into absolute concentrations.

Methodology:

  • Sample Preparation:

    • Collect cell culture supernatant or plasma samples.

    • Deproteinize samples by adding zinc sulfate followed by centrifugation, or by using ultrafiltration spin columns (e.g., 10 kDa MWCO).

  • Nitrate Reduction (for Total NOx Measurement):

    • To a set of deproteinized samples, add nitrate reductase and its cofactor (NADPH).

    • Incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature) to convert nitrate to nitrite.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM).

    • Add 50 µL of standards and samples (both reduced and non-reduced) to a 96-well plate in duplicate.

    • Add 50 µL of 1% sulfanilamide (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED, Griess Reagent B) to each well and incubate for another 10 minutes in the dark. A magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of nitrite in the samples using the linear regression equation.

    • Nitrate concentration can be calculated by subtracting the nitrite concentration (from non-reduced samples) from the total nitrite concentration (from reduced samples).

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.
  • Vitturi, D. A., & Freeman, B. A. (2017). Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology. Trends in Endocrinology & Metabolism.
  • Schopfer, F. J., Baker, P. R., & Freeman, B. A. (2003). Nitro-fatty Acid Formation and Signaling. Journal of Biological Chemistry.
  • da Silva, A. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Ferreira, A. M., et al. (2019). Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms. Redox Biology.
  • BMG LABTECH. (2025).
  • Darluc, C. (2023). Impact of Protein Tyrosine Nitration on Signal Transduction Pathways and its Contributions to Cancer Development and Progression. Walsh Medical Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBt15Ju69iYTMs6k6ZLvUBEDibILJT_mWQqmC-ot2GTAscCHX5_OMT9k0OB3vcJ9m6cyrJAmysxu6g2LhIDyAbs01-hEK1FYPfnIkm_kmn7TDJmZ-ZHCJ20QQ-1wkuJ30ujE1v9yJZWNC6hiNwC9-jFV5zORuG3_bn2FVrvLdIlhofOYrA86YMQOe26EdAPsK2S-uTpt5C761OSx0Zp5f2UpLWSN-TfxakpjxdG4OYMVYRP1M n4855iM-kiKNaEbFVHMvPlqwSHgIFUKaSC3JpVlO2Y7ZW9LXw6n-sCyeydkpZ3eNbvQiUkpqWEFT00Z6qeMaZWA==]( n4855iM-kiKNaEbFVHMvPlqwSHgIFUKaSC3JpVlO2Y7ZW9LXw6n-sCyeydkpZ3eNbvQiUkpqWEFT00Z6qeMaZWA==)
  • Guzman-Gutiérrez, E. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Cui, T., et al. (2006).
  • Guzman-Gutiérrez, E. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • Guzman-Gutiérrez, E. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Ciupa, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Aulak, K. S., et al. (2004). Dynamics of protein nitration in cells and mitochondria.
  • BenchChem. (2025). The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. BenchChem.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Ischiropoulos, H. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Free Radical Biology and Medicine.
  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
  • Spadaro, C., et al. (2016). Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches. Free Radical Biology and Medicine.

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when handling this compound for the first time.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The impurity profile is heavily dependent on the synthetic route, but it typically involves the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline. The primary impurities arise from a lack of complete regioselectivity in this reaction. You should anticipate:

  • Regioisomers: The most challenging impurities are the other nitro-isomers, primarily 1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone and 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone. Their similar polarities make them difficult to separate from the desired 6-nitro product. A thorough study on the nitration of tetrahydroquinoline highlights the challenge of achieving total regioselectivity[1].

  • Unreacted Starting Material: Incomplete nitration will leave residual 1-acetyl-1,2,3,4-tetrahydroquinoline.

  • Di-nitrated Byproducts: Under harsh nitrating conditions (excess nitrating agent, high temperature), di-nitro derivatives can form.

  • Degradation Products: Although generally stable, prolonged exposure to strong acids or bases during workup can lead to hydrolysis of the acetyl group or other side reactions.

Q2: What is the expected physical state and appearance of the pure compound?

A: Pure this compound is expected to be a solid at room temperature. The color can range from off-white to yellow or even reddish, which is common for nitro-aromatic compounds. For instance, related nitro-quinoline derivatives have been described as yellow blocks or red solids[2][3][4].

Q3: What are the recommended storage conditions?

A: Due to the presence of the nitro group, which can be sensitive to light and heat over long periods, it is advisable to store the compound in a cool, dark, and dry place. Commercial suppliers recommend refrigerated storage at 2-8°C[5].

Q4: Which analytical techniques are best for assessing purity and confirming the structure?

A: A multi-technique approach is essential for a complete picture of purity.

  • ¹H NMR Spectroscopy: This is crucial for confirming the structural identity and assessing isomeric purity. The aromatic region will clearly show different splitting patterns for the 6-nitro, 7-nitro, and 8-nitro isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is the gold standard for quantitative purity assessment. It can resolve closely related isomers that may not be fully separable by column chromatography.

  • Thin-Layer Chromatography (TLC): An indispensable tool for reaction monitoring and for developing an effective solvent system for column chromatography.

Section 2: Troubleshooting Purification Challenges

This guide provides solutions to specific experimental problems in a "Symptom - Probable Cause - Recommended Action" format.

Symptom 1: Poor Separation During Column Chromatography

Your collected fractions show a mixture of your desired 6-nitro product and at least one other isomeric impurity, as confirmed by TLC or NMR.

  • Probable Cause: The polarity of the regioisomers is too similar for effective separation with the current mobile phase/stationary phase combination.

  • Recommended Action: A systematic approach to optimizing the chromatography is required. The goal is to maximize the difference in retention factors (ΔRf) between the product and the impurity.

Workflow: Optimizing Chromatographic Separation

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Execution Crude Crude Product TLC_Screen TLC Screening with Multiple Solvent Systems Crude->TLC_Screen Analysis Is ΔRf > 0.15? TLC_Screen->Analysis Analyze ΔRf Proceed Proceed to Column Analysis->Proceed Yes Modify Modify System Analysis->Modify No Column Run Optimized Column Chromatography Proceed->Column Solvent Adjust Mobile Phase Polarity (e.g., change solvent ratios) Modify->Solvent Primary Action Stationary Change Stationary Phase (e.g., Alumina, C18) Modify->Stationary Secondary Action Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Final Final Purity Check (NMR/HPLC) Combine->Final

Caption: Systematic workflow for troubleshooting poor chromatographic separation.

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent SystemTypical Ratio (v/v)PolarityNotes and Rationale
Ethyl Acetate / Hexane10% to 50% EtOAcLow to MediumExcellent starting point. Provides good resolution for many moderately polar compounds. A 1:1 mixture was used for a similar compound[3].
Dichloromethane / Methanol1% to 5% MeOHMedium to HighIncreases polarity for more tightly binding compounds. Effective for related nitro-dihydroquinolines[2][4]. Use with caution as it can dissolve silica.
Chloroform / Hexane50% to 100% CHCl₃Low to MediumAn alternative non-polar system that can offer different selectivity compared to Ethyl Acetate/Hexane[6].
Symptom 2: ¹H NMR Spectrum is "Messy" with Multiple Aromatic Signals

Even after chromatography, your NMR spectrum shows more than the expected number of peaks in the aromatic region (typically 6.5-8.5 ppm), indicating persistent isomeric impurities.

  • Probable Cause: Co-elution of regioisomers was not fully resolved by column chromatography. The remaining impurities are structurally very similar to the target compound.

  • Recommended Action: Recrystallization is the most effective technique for removing small quantities of closely related impurities from a solid product. The key is finding a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.

Protocol: Solvent Screening and Recrystallization

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of your impure solid into several small test tubes.

    • To each tube, add a different solvent dropwise (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone/Water mixture).

    • Heat the tubes that do not dissolve the solid at room temperature. A good candidate solvent will dissolve the solid completely upon heating.

    • Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent yields a high recovery of crystalline solid.

  • Recrystallization (Scale-up):

    • Dissolve the impure compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored by insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum. The recrystallization of a related compound from an ethanol/water mixture has been reported to be effective[7].

Symptom 3: Final Product is a Persistent Oil or Wax

The product refuses to solidify after solvent removal, even under high vacuum.

  • Probable Cause:

    • Significant Impurities: The presence of regioisomers or residual starting material is depressing the melting point.

    • Trapped Solvent: High-boiling point solvents (like DMF or DMSO) from the reaction may be trapped in the product.

  • Recommended Action:

    • Trituration: This technique can induce crystallization and remove soluble impurities.

      • Add a poor solvent (in which your product is insoluble), such as cold hexanes or diethyl ether, to the oil.

      • Stir or sonicate the mixture vigorously. The product should precipitate as a solid.

      • Filter the solid and wash with more of the cold solvent.

    • Re-purification: If trituration fails, the impurity load is likely too high. The material must be re-purified using the optimized column chromatography protocol described above.

Diagram: Impurity Profile and Corresponding Purification Strategy

G cluster_0 Crude Product Components cluster_1 Purification Methods Crude Crude Product Product (6-Nitro) Regioisomers (7/8-Nitro) Starting Material Di-nitro Methods Primary Methods Column Chromatography Recrystallization Trituration Crude:r->Methods:c High ΔRf Crude:r->Methods:rec Low ΔRf (Post-Column) Crude:s->Methods:c Different Polarity Crude:d->Methods:c High Polarity Methods:c->Methods:rec For Polishing Methods:t->Methods:rec To Induce Crystallization

Caption: Relationship between common impurities and the most effective purification techniques.

References

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

  • Loh, W.-S., et al. (n.d.). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. National Institutes of Health. Retrieved from [Link]

  • Hrčak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • U.S. Patent No. 6,967,209 B2. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Prasath, R., et al. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

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Technical Support Center: Stabilizing 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone. This molecule, characterized by its nitroaromatic and N-acetyl dihydroquinoline moieties, presents unique stability challenges in solution. Understanding its potential degradation pathways is critical for ensuring the accuracy and reproducibility of your experimental results. This guide provides in-depth answers to frequently encountered issues, troubleshooting protocols, and best practices for handling and storage, grounded in established chemical principles.

The structure of this compound contains several functional groups susceptible to degradation. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, making it prone to certain reactions.[1][2] The amide bond within the N-acetyl group is a potential site for hydrolysis, particularly under acidic or basic conditions.[3][4][5][6] Furthermore, nitroaromatic compounds are often sensitive to light, which can trigger photochemical degradation.[7][8][9][10]

This center is designed to empower researchers by providing the necessary knowledge to anticipate and mitigate these stability issues, thereby ensuring the integrity of your valuable samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations and questions regarding the stability of this compound in solution.

Q1: My solution of the compound is developing a yellow or brown color over time. What is causing this discoloration?

Answer: The development of color in solutions containing nitroaromatic compounds is a frequent indicator of degradation. There are two primary suspects:

  • Photodegradation: Nitroaromatic compounds are notoriously susceptible to photolysis, especially when exposed to UV or even ambient laboratory light.[7][9] This process can lead to the formation of complex, often colored, degradation products. The energy from light can promote the nitro group to an excited state, initiating reactions that may include the formation of nitrophenols or other colored species.[8][10]

  • Oxidative Degradation: Although the nitro group itself is an oxidizing moiety, the dihydroquinoline ring system can be susceptible to oxidation, potentially leading to the formation of the fully aromatic quinoline ring or other oxidized byproducts which may be colored.

Recommendation:

  • Always protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • Consider degassing solvents to remove dissolved oxygen if oxidation is suspected.

Q2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram. What could this impurity be?

Answer: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time in reverse-phase HPLC) strongly suggests hydrolysis of the N-acetyl amide bond.

Amide hydrolysis breaks the bond between the carbonyl group and the nitrogen atom, yielding a carboxylic acid (acetic acid) and a primary amine (6-nitro-1,2,3,4-tetrahydroquinoline).[5][6] The resulting amine is significantly more polar than the parent N-acetylated compound, leading to its earlier elution from the nonpolar stationary phase of a C18 column. This hydrolysis can be catalyzed by acidic or basic conditions.[5][11]

Recommendation:

  • Maintain the pH of your solution in the neutral range (pH 6-8) if compatible with your experimental design.

  • Avoid strongly acidic or basic buffers and diluents.

  • If your experiment requires a non-neutral pH, prepare solutions fresh and use them immediately to minimize the extent of hydrolysis.

Q3: What are the optimal solvents and storage conditions to ensure maximum stability?

Answer: The choice of solvent and storage conditions is paramount for maintaining the integrity of your compound. Based on its structure, the following recommendations are provided:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents such as DMSO, DMF, or Acetonitrile.Aprotic solvents lack acidic protons and cannot participate in hydrogen bonding to facilitate amide hydrolysis. Using anhydrous grades minimizes water content, which is a key reactant in hydrolysis.[11]
Temperature ≤ -20°C for long-term storage. 2-8°C for short-term (working solutions).Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[12][13][14]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes contact with atmospheric oxygen and moisture, protecting against oxidation and hydrolysis.[14]
Light Protect from all light sources.Prevents photochemical degradation, a common pathway for nitroaromatic compounds.[9][10]

Key Insight: While DMSO is an excellent solvent, be aware that it is hygroscopic (readily absorbs moisture from the air). Use a fresh, anhydrous grade and minimize the time the container is open to the atmosphere.

Investigative Protocols & Methodologies

To properly diagnose and manage stability issues, a systematic approach is necessary. The following protocols provide a framework for investigating degradation and ensuring the reliability of your analytical data.

Protocol 1: Forced Degradation Study

A forced degradation study, also known as stress testing, is a powerful tool to identify likely degradation products and establish degradation pathways.[15][16][17] This helps in developing a stability-indicating analytical method.[11][18]

Objective: To intentionally degrade the compound under various stress conditions to identify potential impurities and understand its intrinsic stability.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • pH meter, heating block, UV lamp (e.g., 254/365 nm)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal: Dilute with a 1:1 mixture of acetonitrile/water. Incubate at 80°C for 24 and 48 hours.

    • Photolytic: Dilute with a 1:1 mixture of acetonitrile/water. Expose to direct UV light (or intense sunlight) for 24 and 48 hours. Run a dark control in parallel.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the main peak for optimal impurity detection.[17][18]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[19][20][21][22]

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar and nonpolar species.

  • Flow Rate: 1.0 mL/min

  • Detection: UV/PDA detector. Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm) and also collect full spectra to aid in peak identification.

  • Column Temperature: 30°C

Method Validation: The key is to inject samples from the forced degradation study. A good stability-indicating method will show baseline separation between the parent peak and all new peaks formed under the various stress conditions.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Unexpected HPLC Results

This diagram outlines a logical sequence of steps to diagnose the root cause of unexpected peaks or a decrease in the main peak area in your HPLC analysis.

G start Unexpected Peak or Decreased Purity in HPLC check_storage Review Solution Storage Conditions (Light, Temp, Age) start->check_storage check_params Verify Experimental Parameters (pH, Solvent) start->check_params improper_storage Potential Photodegradation or Thermal Degradation check_storage->improper_storage Improper? reanalyze Re-analyze Sample check_storage->reanalyze Proper improper_params Potential Hydrolysis (Acid/Base Catalyzed) check_params->improper_params Non-neutral or Aqueous? check_params->reanalyze Optimal action_storage Action: Prepare Fresh Solution, Store in Dark at ≤ -20°C improper_storage->action_storage action_params Action: Buffer to Neutral pH, Use Anhydrous Aprotic Solvents improper_params->action_params action_storage->reanalyze action_params->reanalyze G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent 1-(6-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone Hydrolyzed 6-Nitro-1,2,3,4-tetrahydroquinoline (More Polar) Parent->Hydrolyzed H+ or OH- H2O Photo Complex Colored Products Parent->Photo UV/Vis Light

Caption: Primary degradation pathways for the target compound.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-130. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Prajapati, M., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(7), 3193-3200. Retrieved from [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

  • Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 759-764. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Retrieved from [Link]

  • International Journal of Science and Development Research. (2019). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 11). How To Store Nitrocellulose? [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage and Handling of Industrial Nitrocellulose. Retrieved from [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 13(1), 1-15. Retrieved from [Link]

  • GMP Plastics. (2023). Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. Retrieved from [Link]

  • Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Retrieved from [Link]

  • Chemsigma. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone [14026-46-1]. Retrieved from [Link]

  • GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. Retrieved from [Link]

  • Molecules. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]

  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]

  • Molecules. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1484-1494. Retrieved from [Link]

Sources

Technical Support Center: Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydroquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Dihydroquinolines are precursors to many pharmacologically active molecules, but their synthesis is often plagued by side reactions that can impact yield, purity, and scalability.

This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will explore the causality behind common problems and offer validated protocols to troubleshoot and optimize your reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is organized by observable problems in the laboratory. Find the symptom that matches your experience to diagnose the root cause and implement effective solutions.

Problem 1: My Doebner-von Miller (or Skraup) reaction is producing a low yield and a significant amount of black, tarry material. What's happening and how can I fix it?

Answer:

This is the most frequent issue in acid-catalyzed dihydroquinoline syntheses like the Doebner-von Miller and Skraup reactions. The "tar" is a complex mixture of polymeric materials, and its formation is a direct consequence of the harsh reaction conditions.[1][2]

Causality: The core of this problem lies in the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) used in the reaction.[1][2] Strong Brønsted or Lewis acids, combined with the high temperatures often required, can accelerate the rate of this undesired polymerization, making it kinetically competitive with the desired cyclization pathway. The aniline reactant itself can also be susceptible to oxidation and polymerization under these conditions.

Troubleshooting & Optimization Protocol:

  • Moderate the Reaction Vigor: The Skraup synthesis, in particular, is notoriously exothermic. The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's intensity, preventing localized hotspots that promote charring.[1][2]

  • Control Reactant Concentration: Polymerization is often a higher-order process. By keeping the concentration of the susceptible carbonyl compound low, you can favor the desired intramolecular cyclization.

    • Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated aniline-acid mixture over an extended period. This prevents a buildup of the reactant.[1]

    • Biphasic System: Employing a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, limiting its exposure to the strong acid in the aqueous phase and thereby reducing polymerization.[1]

  • Optimize the Catalyst and Temperature:

    • Milder Acids: While strong acids like sulfuric acid are traditional, consider using milder Brønsted acids like p-toluenesulfonic acid or Lewis acids such as tin tetrachloride (SnCl₄).[3] These can often catalyze the cyclization at lower temperatures, minimizing tar formation.

    • Temperature Control: Do not overheat the reaction. Gently heat to initiate the reaction and then maintain the minimum temperature required for conversion, monitoring by Thin-Layer Chromatography (TLC).

Workflow for Minimizing Tar Formation

G start Low Yield & Tar Observed check_moderator Add Moderator? (e.g., FeSO₄) start->check_moderator slow_addition Implement Slow Addition of Carbonyl Compound start->slow_addition No check_moderator->slow_addition Yes biphasic Consider Biphasic System (e.g., Toluene/H₂O) slow_addition->biphasic catalyst Optimize Catalyst (Milder Acid?) biphasic->catalyst temp Lower Reaction Temperature catalyst->temp result Improved Yield & Purity temp->result

Caption: A logical workflow for troubleshooting tar formation in Doebner-von Miller/Skraup reactions.

Problem 2: I'm getting a mixture of constitutional isomers in my Combes or Friedländer synthesis. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge when using unsymmetrical β-diketones (in the Combes synthesis) or unsymmetrical ketones (in the Friedländer annulation).[4][5] The cyclization can occur on either side of the carbonyl group, leading to a product mixture that is often difficult to separate.

Causality: The regioselectivity is determined by which enol or enamine intermediate is formed and undergoes the subsequent electrophilic aromatic cyclization. This is governed by a delicate balance of steric and electronic factors.

  • In the Combes Synthesis: With an unsymmetrical β-diketone, the initial condensation with aniline can form two different Schiff base intermediates. The subsequent acid-catalyzed ring closure's regioselectivity depends on the steric hindrance around the two carbonyl groups and the electronic properties of the aniline.[5]

  • In the Friedländer Annulation: The condensation between a 2-aminoaryl ketone and an unsymmetrical ketone can proceed via two different enolates of the unsymmetrical ketone. The choice of catalyst (acidic vs. basic) can heavily influence which pathway is favored.[4]

Strategies for Controlling Regioselectivity:

  • Catalyst Selection (Friedländer): The choice of catalyst is paramount.

    • Base-Catalyzed: Bases like KOH or piperidine tend to favor the formation of the more thermodynamically stable enolate, which may lead to one major isomer.

    • Acid-Catalyzed: Acids like p-TsOH or Lewis acids like In(OTf)₃ can favor the kinetically controlled pathway.[6] A systematic screening of catalysts is recommended.

    • Organocatalysis: Proline-catalyzed Friedländer annulations have been shown to provide high regioselectivity in certain cases.

  • Steric Directing Groups:

    • In the Combes synthesis, increasing the steric bulk on one of the diketone's substituents can effectively block cyclization at that side, favoring the formation of a single regioisomer.[5]

    • For the Friedländer reaction, introducing a temporary directing group on the α-carbon of the ketone can control the reaction's direction.[4]

  • Substituent Effects: Electron-donating groups on the aniline generally favor cyclization at the less sterically hindered position. Conversely, electron-withdrawing groups can alter the nucleophilicity of the enamine intermediate, influencing the cyclization outcome.

Table 1: Catalyst Influence on Friedländer Regioselectivity
Catalyst TypeTypical ExamplesGeneral OutcomeConsiderations
Base KOH, Piperidine, NaOEtOften favors the thermodynamically more stable product.Can promote aldol self-condensation of the ketone.[2]
Brønsted Acid p-TsOH, HClCan favor the kinetically controlled product.May require higher temperatures, risking side reactions.
Lewis Acid In(OTf)₃, FeCl₃, Sc(OTf)₃Can offer high selectivity through chelation control.[6]Catalyst cost and moisture sensitivity can be factors.
Organocatalyst L-ProlineCan provide high regioselectivity under mild conditions.Scope may be limited to specific substrate classes.
Problem 3: My purified dihydroquinoline product is unstable and turns colored upon standing. What is causing this degradation?

Answer:

1,2- and 1,4-dihydroquinolines are often susceptible to oxidation, which converts them to the corresponding aromatic quinoline.[7][8] This process is often accompanied by the development of color.

Causality: The dihydroquinoline ring system is electron-rich and can be readily dehydrogenated to achieve the highly stable, aromatic quinoline ring. This oxidation can be initiated by:

  • Atmospheric Oxygen: The most common culprit, especially in the presence of light or trace metal impurities.

  • Oxidizing Agents: Residual oxidizing agents from the synthesis (e.g., nitrobenzene in some Skraup variations) can cause this.

  • Acid/Base Traces: Residual acid or base can catalyze the oxidation process.

Prevention and Troubleshooting Protocol:

  • Inert Atmosphere Handling: Once isolated, handle the dihydroquinoline product under an inert atmosphere (Nitrogen or Argon) as much as possible.

  • Purification: Ensure all traces of acid, base, and any oxidizing agents used during the synthesis are thoroughly removed during workup and purification. A final wash with a mild reducing agent solution (e.g., dilute sodium bisulfite) followed by a brine wash can be effective.

  • Storage:

    • Store the purified product in an amber vial to protect it from light.

    • Store under an inert atmosphere at low temperatures (e.g., in a freezer at -20 °C).

    • Consider adding an antioxidant like BHT (Butylated hydroxytoluene) in trace amounts if the compound is intended for long-term storage in solution.

  • Deliberate Oxidation: If the ultimate goal is the quinoline, the dihydro- intermediate can be intentionally oxidized using a mild and controlled oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂).[8] This is often a more reliable strategy than relying on spontaneous aerial oxidation.

Diagram of Dihydroquinoline Oxidation

G DHQ Dihydroquinoline (Unstable, Colorless) Q Quinoline (Stable, Aromatic, Colored) DHQ->Q Oxidation Oxidants [O] (Air, Light, Impurities) Oxidants->DHQ

Sources

Technical Support Center: Analytical Detection of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical detection of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS: 14026-46-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this nitro-substituted quinoline derivative. We will address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My analytical results are inconsistent, and I suspect the compound is degrading. What are the primary stability concerns for this molecule?

A1: Yes, inconsistency is often a primary indicator of compound instability. For this compound, there are two main factors to consider:

  • Photosensitivity: Quinoline compounds are frequently photosensitive and can degrade when exposed to UV or even ambient light.[1] This photodegradation can lead to the formation of byproducts, causing discoloration (yellowing) of solutions and a loss of the primary analyte signal.[1] It is crucial to protect solutions from light by using amber vials or covering glassware with aluminum foil.[1]

  • Thermal Instability: Nitroaromatic compounds can be thermally labile.[2] This is a significant concern in Gas Chromatography (GC) where high temperatures in the injection port can cause degradation, leading to poor reproducibility and low recovery. High-Performance Liquid Chromatography (HPLC) is often a more suitable technique for thermally unstable compounds.[2]

Q2: I'm struggling with low sensitivity and cannot achieve my desired limit of detection (LOD). How can I improve it?

A2: Low sensitivity is a common challenge. Here are a few strategies across different techniques:

  • For HPLC-UV: The nitro group is a strong chromophore, so UV detection should be effective. Ensure you are monitoring at an optimal wavelength, likely around 254 nm, which is common for nitroaromatic compounds.[3][4] To enhance sensitivity, consider using a column with a smaller internal diameter (narrow-bore) or employing on-line preconcentration techniques like solid-phase extraction (SPE) if dealing with very dilute samples.[5]

  • For Mass Spectrometry (MS): Utilize Selected Ion Monitoring (SIM) in GC-MS or Selected Reaction Monitoring (SRM) in LC-MS/MS. These targeted techniques significantly improve the signal-to-noise ratio by focusing the instrument on specific mass-to-charge ratios (m/z) relevant to your compound, effectively filtering out matrix interference.[6] "Soft" ionization techniques like Electrospray Ionization (ESI) used in LC-MS are often more precise and sensitive for this class of compounds compared to the harsher electron ionization (EI) in GC-MS.[7]

Q3: What are the recommended starting points for method development for HPLC, GC-MS, and NMR analysis?

A3: Below is a summary table with validated starting points for your method development.

ParameterHPLC (Recommended)GC-MS (Use with Caution)NMR
Stationary Phase C18 or Phenyl-Hydride Reversed-Phase Column.[3][5]HP-5MS or similar 5% phenyl-methylpolysiloxane column.[8]N/A
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid.[3][5]Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8]N/A
Detection UV at 254 nm or ESI-MS in negative ion mode.[3][7]Electron Ionization (EI) with SIM or full scan mode.¹H and ¹³C spectra.
Temperature Column oven at 30-40°C.[4]Low-temperature injection (splitless) with a temperature ramp (e.g., 80°C to 300°C).[8]Room temperature.
Sample Preparation Dissolve in mobile phase or acetonitrile. Filter through 0.2 µm filter.[9]Derivatization may be required to improve volatility and stability.[10][11] Dissolve in a volatile solvent like ethyl acetate.Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your analysis.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's essential to follow a logical diagnostic sequence. Do not immediately blame the column, as the problem often lies elsewhere in the system.[9]

G A Poor Result Observed (e.g., No Peak, Bad Shape) B Check Mobile Phase / Carrier Gas (Composition, Leaks, Purity) A->B Start Here C Verify Injector & Sample Prep (Volume, Syringe, Filtration) B->C If OK D Review Method Parameters (Temperature, Wavelength, Gradient) C->D If OK E Isolate Column / Instrument (Run Standard, Check Pressure) D->E If OK F Problem Resolved E->F If Issue Found & Fixed G Consult Instrument Manual or Contact Support E->G If Issue Persists

Caption: A logical workflow for troubleshooting analytical issues.

HPLC Troubleshooting Guide

HPLC is the preferred method for analyzing nitroaromatic compounds due to its robustness and operation at ambient temperatures, which prevents thermal degradation.[2]

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peak for this compound is tailing badly. What is the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.

  • Causality: The quinoline structure contains a nitrogen atom that can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to tailing. The sample solvent can also cause peak distortion if it is significantly stronger than the mobile phase.

  • Troubleshooting Steps:

    • Check Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[13] Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a high-aqueous mobile phase) will cause peak distortion.

    • Adjust Mobile Phase pH: Adding a small amount of an acid modifier like 0.1% formic acid to the mobile phase can protonate the silanols, minimizing secondary interactions.[3]

    • Use a Guard Column: A guard column can capture strongly retained impurities from the sample matrix that might otherwise contaminate the analytical column and cause peak tailing.[14]

    • Consider a Different Column: A phenyl-hydride column can offer different selectivity for aromatic compounds and may provide better peak shape.[3]

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Solution: Dissolve sample in initial mobile phase. check_solvent->dissolve_in_mp Yes check_ph Is mobile phase pH controlled? check_solvent->check_ph No end_node Peak Shape Improved dissolve_in_mp->end_node add_modifier Solution: Add 0.1% Formic Acid to mobile phase. check_ph->add_modifier No check_column Is column old or contaminated? check_ph->check_column Yes add_modifier->end_node use_guard Solution: Use guard column. Flush or replace analytical column. check_column->use_guard Yes use_guard->end_node

Caption: Decision tree for resolving poor HPLC peak shape.

Issue 2: Retention Time Drifting or Unstable

Q: My retention times are not reproducible between injections. What should I check?

A: Unstable retention times point to a problem with the system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.

  • Causality: The retention of a compound is highly sensitive to the mobile phase composition and column temperature. Small variations in the gradient mixing, flow rate, or temperature can lead to significant shifts in retention time.[14]

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and affect flow rate accuracy.[13][15]

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed. Air bubbles in the pump head can cause pressure drops and inconsistent flow.[15]

    • Verify Solvent Proportioning: If running a gradient, ensure the proportioning valve is functioning correctly. You can test this by premixing the mobile phase and running it isocratically; if the retention time stabilizes, the issue is with the pump's mixing system.[9]

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducibility.[4] Uncontrolled ambient temperature fluctuations will cause retention times to drift.

GC-MS Troubleshooting Guide

Analyzing nitroaromatic compounds by GC-MS can be challenging due to their potential for thermal degradation.[10]

Issue 1: No Peak or Significantly Reduced Signal

Q: I am injecting my sample but see no peak corresponding to the compound. What is happening?

A: This is a strong indication that the analyte is not reaching the detector. For this specific molecule, the cause is likely degradation in the hot GC inlet.

  • Causality: The nitro group (-NO₂) can be thermally labile. At the high temperatures of a standard GC inlet (e.g., 250-300°C), the molecule can degrade before it even reaches the analytical column. Underivatized polar compounds can also interact with active sites in the injection port.[10]

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200°C) and see if a peak appears.

    • Use a Deactivated Inlet Liner: Ensure you are using a fresh, deactivated inlet liner. Active sites (exposed silica) on a used liner will adsorb or degrade sensitive analytes.

    • Consider Derivatization: While more complex, derivatization can improve the thermal stability and volatility of compounds. However, this may not be necessary if LC-MS is available.[10][11]

    • Switch to LC-MS: For thermally sensitive compounds, LC-MS is the superior technique as it avoids high temperatures.[11]

Issue 2: Mass Spectrum Interpretation Challenges

Q: I see a peak, but the mass spectrum is confusing and doesn't match the expected molecular ion.

A: The mass spectrum provides clues about what is happening to the molecule during analysis.

  • Causality: With nitroaromatic compounds, fragmentation in the mass spectrometer often involves the loss of the nitro group. You may see prominent ions corresponding to the neutral loss of HNO₂ or the loss of the NO₂⁻ anion.[7] If thermal degradation occurs in the inlet, you will be seeing the mass spectrum of the degradation products, not the parent compound.

  • Troubleshooting Steps:

    • Look for Characteristic Fragments: In negative ion mode, the loss of NO₂⁻ (m/z 46) is a key diagnostic fragment.[7] The molecular weight of your compound is 220.22 g/mol .[16] Look for the molecular ion [M]⁻ or fragments like [M-HNO₂]⁻.

    • Lower the Ionization Energy: If using EI, reducing the electron energy from the standard 70 eV can sometimes preserve the molecular ion, though this will also reduce overall sensitivity.

    • Compare to a Known Standard: The most reliable way to confirm identity is to run a certified reference standard under the exact same conditions and compare the retention time and mass spectrum.

NMR Spectroscopy Troubleshooting Guide

NMR is an indispensable tool for unequivocal structure confirmation and purity assessment.

Issue 1: Chemical Shifts Vary Between Samples

Q: I ran the same compound twice and the proton chemical shifts in the aromatic region are different. Why?

A: Quinolines are well-known to exhibit concentration-dependent chemical shifts in ¹H NMR.[12][17]

  • Causality: This phenomenon is caused by intermolecular π-π stacking interactions between the aromatic rings of the quinoline molecules.[12] As the concentration increases, the molecules form aggregates, which alters the local magnetic environment of the protons and causes their chemical shifts to change.[12]

  • Solution:

    • Be Consistent: Always prepare your NMR samples at approximately the same concentration to ensure comparability between spectra.

    • Report Concentration: When reporting NMR data for this compound, it is good practice to also report the concentration at which the spectrum was acquired.

    • Use 2D NMR: For unambiguous assignment of protons, especially in the complex aromatic region, use 2D NMR techniques like COSY (Correlation Spectroscopy).[18] A COSY spectrum will show which protons are coupled to each other, helping to piece together the spin systems regardless of minor shifts.[18]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol is a robust starting point for the analysis of this compound, adapted from standard methods for nitroaromatic compounds.[2][3][5]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas all mobile phases before use.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-25 min: 30% B (Re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution in acetonitrile.

    • Dilute to the working concentration using a solvent composition identical to the initial mobile phase (70:30 Water:Acetonitrile).

    • Filter the final sample through a 0.22 µm syringe filter before injection.[9]

References
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]

  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. Available at: [Link]

  • Trostchansky, A., et al. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC, NIH. Available at: [Link]

  • Huan, T. T., et al. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available at: [Link]

  • HPLC Troubleshooting Guide. Washington State University. Available at: [Link]

  • GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. ResearchGate. Available at: [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at: [Link]

  • Alda, O., et al. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Journal of Mass Spectrometry. Available at: [Link]

  • El-Sayed, M. A. A., et al. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC, NIH. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Nitroaromatic Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in experimental biology and drug discovery: the poor aqueous solubility of nitroaromatic compounds. These compounds are prevalent in high-throughput screening (HTS) libraries and are crucial scaffolds in medicinal chemistry. However, their inherent hydrophobicity frequently leads to precipitation in aqueous assay buffers, causing unreliable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[1]

This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying physicochemical principles, enabling you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face. For more detailed procedures, refer to the Troubleshooting Guides and Experimental Protocols linked within the answers.

Q1: Why does my nitroaromatic compound, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?

A1: This is the most common manifestation of poor aqueous solubility, a phenomenon often termed "solvent-shifting." [2]

The underlying cause is the drastic change in the solvent environment. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3][4] Your concentrated stock solution in 100% DMSO is a stable state. However, when you introduce a small volume of this stock into a large volume of aqueous buffer (e.g., PBS or cell culture media), you are rapidly shifting the compound from a favorable organic environment to an unfavorable aqueous one.

Causality: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. Hydrophobic nitroaromatic molecules cannot participate effectively in these networks and are consequently expelled, causing them to self-associate and precipitate or form aggregates.[4] Even if the final DMSO concentration is low (e.g., 0.5%), it is often insufficient to maintain the solubility of a compound that has very low intrinsic aqueous solubility.[5][6]

Q2: What are the primary strategies to improve the solubility of my nitroaromatic compound for an assay?

A2: Several strategies exist, ranging from simple solvent adjustments to more advanced formulation techniques. The choice depends on the compound's properties and the assay's sensitivity to additives.

Primary Strategies Overview:

StrategyMechanism of ActionCommon ExamplesBest For
Co-solvency Reduces the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[7][8]Increasing final DMSO concentration (e.g., to 1-2%), Ethanol, Polyethylene Glycols (PEGs).[8][9]Initial troubleshooting; assays tolerant to higher organic solvent levels.
pH Adjustment For ionizable compounds, altering the pH to favor the charged (more soluble) species can dramatically increase solubility.[9]Using buffers with different pH values (e.g., pH 5.0 for a weak base).Compounds with acidic or basic functional groups.
Use of Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10][11]Tween® 20/80, Triton™ X-100, Pluronic® F-68.[12]Enzyme assays; use with caution in cell-based assays due to potential membrane disruption.[12]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the hydrophobic guest molecule, presenting a soluble complex to the aqueous environment.[13][14]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methyl-β-cyclodextrin (M-β-CD).[10][14]Cell-based and in vivo studies; often less disruptive than surfactants.[15]
Q3: How do I choose the right solubilization strategy for my specific assay?

A3: The choice is dictated by the tolerance of your biological system to the solubilizing agent. A method that works for an isolated enzyme may be toxic in a cell-based assay.

cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Assay q_assay_type What is the assay type? start->q_assay_type enzyme_assay Biochemical / Enzyme Assay q_assay_type->enzyme_assay Biochemical cell_assay Cell-Based Assay q_assay_type->cell_assay Cell-Based enzyme_solvents Increase Co-Solvent % (e.g., 1-5% DMSO). Run vehicle controls. enzyme_assay->enzyme_solvents cell_solvents Optimize Co-Solvent % (typically ≤0.5% DMSO). Perform solvent toxicity test. cell_assay->cell_solvents enzyme_surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20). Confirm no target interference. enzyme_solvents->enzyme_surfactant If precipitation persists enzyme_cd Use Cyclodextrins (e.g., HP-β-CD). Less likely to interfere. enzyme_surfactant->enzyme_cd If interference occurs cell_cd Use Cyclodextrins (e.g., HP-β-CD). Generally well-tolerated by cells. cell_solvents->cell_cd If precipitation persists cell_serum Increase serum percentage in media. Albumin can aid solubility. cell_cd->cell_serum Alternative approach

Caption: Decision workflow for selecting a solubilization strategy.

  • For Cell-Based Assays: Cellular health is paramount. Always start by optimizing the co-solvent concentration, ensuring the final percentage (typically of DMSO) is below the toxicity threshold for your specific cell line (often ≤0.5%).[16] If that fails, cyclodextrins are the next best choice as they are generally well-tolerated.[15] Surfactants should be avoided as they can disrupt cell membranes.[12]

  • For Biochemical/Enzyme Assays: These systems are often more robust. You have more flexibility to increase co-solvent concentrations (e.g., up to 5% DMSO), but you must run a vehicle control to ensure the solvent itself does not inhibit or activate your target.[6] Low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Tween-20) are also highly effective, but again, controls are essential to rule out direct effects on the protein.[12]

Q4: My compound seems to form aggregates, not just precipitate. What's the difference and how do I handle it?

A4: This is a critical distinction. Precipitation results in visible solid material, whereas aggregation involves the formation of sub-micron colloidal particles that often remain suspended in solution. [17] These aggregates are a major source of false positives in HTS because they can non-specifically sequester and inhibit proteins.[18][19][20]

Distinguishing Features:

  • Appearance: Aggregation may not be visible to the naked eye, while precipitation is.[10]

  • Concentration Dependence: Aggregation typically occurs above a "Critical Aggregation Concentration" (CAC).[17]

  • Mechanism of Interference: Aggregates act as large surfaces that adsorb proteins, causing non-specific inhibition.[18]

Detection and Mitigation:

  • Include a Detergent Counter-Screen: A hallmark of aggregation-based inhibition is its sensitivity to detergents. Re-running your assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt the aggregates. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.[20]

  • Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly detect the formation of particles in solution as compound concentration increases.[17]

  • Handling Aggregators: If a compound is confirmed to be an aggregator, the most reliable approach is to de-prioritize it in favor of better-behaved molecules. If you must proceed, all work should be done well below the CAC, though this may not be a high enough concentration to observe true biological activity.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions

Meticulous preparation of stock solutions is the foundation for reproducible results.[21] Errors at this stage will propagate through all subsequent experiments.

Objective: To prepare a concentrated stock solution (typically 10-20 mM) in an appropriate organic solvent, usually DMSO.[22][23]

Methodology:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the nitroaromatic compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 250 g/mol , you would add 1 mL of DMSO to 2.5 mg of the compound.

  • Ensuring Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[16] Visually inspect against a light source to ensure complete dissolution. Gentle warming (to 30-37°C) can also be used but be cautious of compound stability.[6]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[4][16]

Protocol 2: Kinetic Aqueous Solubility Determination

This high-throughput method helps you determine the apparent solubility of your compound under your specific assay conditions.[24] It mimics the process of diluting a DMSO stock into an aqueous buffer.[25]

Objective: To estimate the concentration at which a compound begins to precipitate from an aqueous buffer after being introduced from a DMSO stock.

cluster_1 Kinetic Solubility Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serially Dilute Stock in DMSO Plate prep_stock->serial_dilute transfer 3. Transfer Small Volume (e.g., 2 µL) to Buffer Plate (e.g., 198 µL) serial_dilute->transfer incubate 4. Incubate & Shake (e.g., 1-2 hours at RT) transfer->incubate measure 5. Measure Turbidity (Nephelometry or Plate Reader at ~620 nm) incubate->measure analyze 6. Determine Precipitation Point measure->analyze

Caption: Experimental workflow for kinetic solubility determination.

Methodology:

  • Prepare Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well plate (the "DMSO plate"), perform a serial dilution of the stock solution using DMSO.

  • Addition to Buffer: In a separate clear, 96-well plate (the "assay plate"), add your aqueous assay buffer to each well (e.g., 198 µL).

  • Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the assay plate. This maintains a constant final DMSO concentration (1% in this example).

  • Incubation: Shake the assay plate for 1-2 hours at room temperature to allow for equilibration and potential precipitation.[16]

  • Quantification: Measure the turbidity (light scattering) of each well using a nephelometer or a standard plate reader at a wavelength between 500-700 nm.

  • Data Interpretation: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[16]

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method is highly effective for increasing the aqueous solubility of hydrophobic compounds, particularly for cell-based assays.[10][14]

Objective: To prepare a complex of the nitroaromatic compound with HP-β-CD to enhance its apparent water solubility.

cluster_2 Cyclodextrin Encapsulation Mechanism cluster_props compound Nitroaromatic Compound cd HP-β-Cyclodextrin compound->cd + prop3 Hydrophobic Guest compound->prop3 complex Soluble Inclusion Complex cd->complex Encapsulation prop1 Hydrophobic Core cd->prop1 prop2 Hydrophilic Exterior cd->prop2 prop4 Water Soluble complex->prop4

Caption: Diagram of a cyclodextrin encapsulating a hydrophobic compound.

Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of the nitroaromatic compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.[10]

  • Mixing: Accurately weigh the compound and the HP-β-CD and place them in a glass mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder.

  • Trituration: Knead the mixture vigorously with a pestle for 45-60 minutes to form a uniform, thick paste.[10]

  • Drying: Dry the paste completely (e.g., in a vacuum oven at 40°C) to obtain a solid powder.

  • Dissolution: This powdered complex can now be dissolved directly in your aqueous assay buffer. The resulting solution should be clear and can be sterile-filtered if necessary. Always run a control with the HP-β-CD alone to ensure it has no effect on your assay.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Technical Support Center: Optimizing Compound Solubility for Assays. Benchchem.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Strategies to improve the solubility of Cadinane compounds for bioassays. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Best Practices For Stock Solutions. FasterCapital.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • How to enhance drug solubility for in vitro assays?
  • Technical Support Center: Troubleshooting Solubility Issues for Compound X. Benchchem.
  • How to tackle compound solubility issue. Reddit.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
  • Preparing Solutions. (2025). Chemistry LibreTexts.
  • Preparing Solutions. (2022). Chemistry LibreTexts.
  • hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.
  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest.
  • Compound Solubility and HTS Screening.
  • Solution-making str
  • Cyclodextrins and their applications in pharmaceutical and rel
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Taylor & Francis Online.
  • HPLC Troubleshooting Guide. Restek.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • DMSO concentration in cell culture? Precipitating while PBS is added?
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Impact of Solubilizing Additives on Supersaturation and Membrane Transport of Drugs. Springer.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Assay Interference by Aggreg
  • In Vitro Solubility Assays in Drug Discovery.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
  • Impact of Solubilizing Additives on Supersaturation and Membrane Transport of Drugs.
  • Solubility Assessment Service.
  • In vitro solubility assays in drug discovery. PubMed.
  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com.
  • How to dissolve small inhibitor molecules for binding assay?
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
  • Preventing aggregation of 2,3,4-Triphenylbutyramide in assays. Benchchem.
  • The impact of pharmaceutical solubilizing agents, including...
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Method of reducing aromatic nitro compounds.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenu
  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH.

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minimizing degradation of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 14026-46-1). This molecule's unique structure, incorporating a nitroaromatic ring, a quinoline core, and an ethanone group, makes it a valuable intermediate in pharmaceutical research and development.[1][2] However, these same functional groups contribute to its susceptibility to degradation if not stored and handled with the requisite care. The presence of photosensitive carbonyl and nitroaromatic moieties, coupled with the quinoline structure which can be sensitive to light and air, necessitates a robust storage strategy.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting protocols, and validated methodologies to minimize degradation, thereby ensuring the integrity, purity, and performance of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are dictated by the compound's chemical structure. To mitigate potential degradation pathways, we recommend the following multi-faceted approach:

  • Temperature: Store the compound at 2-8°C for short-term use.[1] For long-term archival, -20°C is recommended.[6] Some suppliers even utilize cold-chain transportation to maintain stability from the outset.[7] Lower temperatures slow down the kinetics of potential hydrolytic and thermal degradation reactions.

  • Light: The compound must be protected from light. The nitroaromatic system and the ethanone (carbonyl) group are known photosensitive moieties that can absorb UV or visible light, leading to photolytic degradation.[3][5] Store the solid compound in amber glass vials and prepare solutions in amber volumetric flasks or glassware wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . The quinoline moiety can be susceptible to oxidation, and an inert environment displaces oxygen and atmospheric moisture, preventing oxidative degradation and hydrolysis.[8]

  • Container: Use tightly sealed, high-quality glass containers. Avoid plastic containers where possible, as leaching or reaction with the container material cannot be ruled out without specific compatibility studies. The container should be of the same material as the original packaging.[8][9]

Q2: What are the primary chemical pathways that cause the degradation of this compound?

Understanding the potential degradation mechanisms is crucial for preventing them. The structure of this compound suggests four primary vulnerabilities:

  • Photodegradation: This is a significant risk due to the presence of two chromophores: the nitroaromatic ring and the carbonyl group.[3][5] Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to break chemical bonds or induce unwanted reactions, leading to a complex mixture of degradants. Quinoline itself is known to turn brown upon exposure to light.[4]

  • Hydrolysis: The compound contains an amide linkage (the ethanone group attached to the quinoline nitrogen). This bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the acetyl group.[3] The presence of moisture in the storage container can facilitate this process over time.

  • Thermal Degradation: While more stable than some highly energetic nitro-compounds, elevated temperatures can accelerate all degradation processes.[3] Storing the compound at room temperature or higher for extended periods, especially in the presence of impurities, is not recommended.

  • Oxidation & Reduction: The nitro group (NO₂) is an oxidized form of nitrogen and can be susceptible to reduction, forming nitroso or amino derivatives, especially in the presence of reducing agents. Conversely, other parts of the molecule could be susceptible to oxidation.[10]

Q3: I suspect my stored sample has degraded. What are the common physical and analytical signs?

Visual inspection and analytical data are key to identifying degradation.

  • Physical Signs:

    • Color Change: A pure compound is typically a consistent color (often off-white to yellow). The development of darker colors, such as tan, brown, or pink, can be an indicator of degradation product formation.[4][11]

    • Insolubility: If a previously soluble compound now fails to dissolve completely in a solvent it was known to be soluble in, it may indicate the formation of insoluble polymeric degradants.

  • Analytical Signs (HPLC):

    • Appearance of New Peaks: The most definitive sign of degradation is the appearance of new, unexpected peaks in the HPLC chromatogram, typically eluting at different retention times than the parent compound.

    • Reduced Purity: A decrease in the area-under-the-curve (AUC) percentage of the main peak compared to a reference standard or initial analysis. A loss of 20% or more of the Active Pharmaceutical Ingredient (API) is generally considered significant.[12]

    • Changes in Peak Shape: Tailing or fronting of the main peak can sometimes indicate the presence of co-eluting impurities.

Q4: What is the most effective analytical method to confirm and quantify degradation?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the stability of this compound.[13][14]

  • Why HPLC? It is highly effective at separating the parent compound from its potential degradation products, allowing for accurate quantification of purity.[15]

  • Recommended Method: A reverse-phase C18 column is typically effective. A gradient elution using a mobile phase of acetonitrile and water (often buffered or containing a small amount of an acid like formic acid to improve peak shape) provides excellent resolution.[13]

  • For Identification: To identify the chemical structures of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it provides molecular weight and fragmentation data.[13][14]

Q5: Are there any known chemical incompatibilities I should be aware of during storage or in solution?

Yes. Due to its functional groups, this compound should not be stored with or exposed to the following:

  • Strong Bases and Acids: These will catalyze the hydrolysis of the amide bond.[3]

  • Strong Reducing Agents: Agents like sodium borohydride, zinc powder, or metallic hydrides can reduce the nitro group.[16]

  • Strong Oxidizing Agents: Peroxides, chlorates, and permanganates should be avoided to prevent unpredictable oxidative reactions.[16]

  • Alkaline Conditions with Heat: Aromatic nitro-compounds should not be heated under alkaline conditions, as this can lead to hazardous decomposition reactions.[16]

Troubleshooting Guide for Unexpected Results

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Variable or non-reproducible bioassay/reaction results. Compound Degradation. The effective concentration of the active compound is lower than expected and may vary between aliquots, leading to inconsistent results.1. Re-qualify the Material: Analyze the stored material using the HPLC stability assessment protocol (see below) against a certified reference standard or a freshly opened lot. 2. Implement Strict Aliquoting: Upon receiving a new batch, divide it into single-use aliquots under an inert atmosphere. Store these at -20°C. This prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
New peaks are observed in the HPLC chromatogram of a sample. Formation of Degradation Products. The sample has been exposed to a stress condition (light, heat, moisture, etc.), causing chemical transformation.1. Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. This provides critical clues to the degradation pathway (e.g., a mass increase of 16 amu may suggest oxidation; a loss of 42 amu could indicate deacetylation). 2. Perform a Forced Degradation Study: Systematically expose the compound to controlled stress conditions (see protocol below). This helps to intentionally generate and identify the degradation products, confirming the degradation pathway.[3][12][17]
Solid material has changed color from light yellow to dark brown. Photolytic or Oxidative Degradation. Quinoline and nitroaromatic compounds are known to form colored byproducts upon exposure to light and/or air.[4]1. Discard and Replace: A significant color change indicates substantial degradation. It is highly recommended to discard the material as its purity is compromised. 2. Review Storage Protocol: Ensure all laboratory personnel are adhering to the light and atmosphere protection protocols. Use amber vials exclusively and purge the headspace with nitrogen or argon before sealing.

Data and Visualization

Summary of Storage Recommendations
ParameterRecommended ConditionRationale & Risk of Non-Compliance
Temperature 2-8°C (Short-term) -20°C (Long-term)Mitigates thermal and hydrolytic degradation. Storage at ambient temperature significantly increases degradation risk.
Light Store in darkness (Amber vials)Prevents photolysis due to nitroaromatic and carbonyl groups.[3][5] Light exposure can rapidly decrease purity.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and moisture-driven hydrolysis.[8] Exposure to air can lead to slow but steady degradation.
pH (in solution) Neutral (Approx. pH 7)Avoids acid/base-catalyzed hydrolysis of the amide bond.[3]
Incompatibles Strong acids, bases, oxidizers, reducersPrevents rapid, and potentially hazardous, chemical reactions.[16][18]
Key Degradation Influences

cluster_compound This compound cluster_stressors Stress Factors cluster_pathways Degradation Pathways Compound Nitroaromatic Ring Amide Linkage Quinoline Core Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis Heat Heat Thermal Thermal Degradation Heat->Thermal Moisture Moisture/pH Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen/Air Oxidation Oxidation Oxygen->Oxidation Photolysis->Compound:f0 Affects Nitro & Carbonyl Groups Hydrolysis->Compound:f1 Cleaves Amide Bond Oxidation->Compound:f2 Affects Quinoline/Side-chains Thermal->Photolysis Accelerates All Thermal->Hydrolysis Accelerates All Thermal->Oxidation Accelerates All G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative thermal Thermal (Solution, 60°C) start->thermal photo Photolytic (UV/Vis light, RT) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS (Including unstressed control) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Establish Degradation Profile analyze->end

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Application: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidative: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature.

    • Thermal: Heat one vial of the stock solution at 60°C.

    • Photolytic: Expose one vial of the stock solution to a photostability chamber (ICH Q1B guidelines).

    • Control: Keep one vial of the stock solution at 4°C in the dark.

  • Sampling: Take samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all stressed samples and the control sample by a validated HPLC-UV method. Use LC-MS to obtain mass data for any new peaks that appear. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

By following these guidelines, researchers can significantly enhance the reliability and reproducibility of their work by ensuring the stability and integrity of this compound.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved January 15, 2026, from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • ResearchGate. (2016, December 14). Forced Degradation Studies. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Wikipedia. (n.d.). TNT. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (1990, February). Microbial degradation of quinoline and methylquinolines. [Link]

  • SlideShare. (2020, March 29). NITRO COMPOUNDS. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Defense Technical Information Center. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]

  • Xi'an Qiyue Bio-Technology Co., Ltd. This compound CAS:14026-46-1. [Link]

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Technical Support Center: Refining Protocols for the Biological Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a vast range of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, the quinoline scaffold is a "privileged structure" in drug discovery.[3][4] However, their often rigid and lipophilic nature presents significant challenges in biological screening, including poor solubility and a propensity for assay interference.[5][6]

This technical support center is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting guides and validated methodologies in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental hurdles, ensuring the generation of accurate and reproducible data in your screening campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the initial stages of screening quinoline derivatives.

Q1: What are the most significant initial challenges when screening a novel quinoline derivative? The two most critical and interrelated challenges are poor aqueous solubility and the potential for assay interference.[5][7] Many quinoline scaffolds are hydrophobic, leading to compound precipitation in aqueous assay buffers. This not only reduces the effective concentration of the compound being tested but can also cause physical artifacts in the assay, leading to unreliable data.[5] Secondly, some quinoline structures are known Pan-Assay Interference Compounds (PAINS), meaning they can appear as "hits" in multiple assays through non-specific mechanisms like reactivity, aggregation, or interference with detection methods (e.g., fluorescence).[6][8]

Q2: My quinoline derivative precipitates immediately when diluted into my aqueous assay buffer. What is the first and most critical step to troubleshoot this? The first step is to systematically assess the compound's solubility and the experimental conditions. Before attempting complex formulation strategies, verify the final concentration of your organic solvent (typically DMSO). Many cell-based assays are sensitive to DMSO concentrations above 1%, and ideally, it should be kept below 0.5%.[9] The transition from a high-concentration DMSO stock to the aqueous buffer is often the cause of precipitation.[5] A simple visual check under a microscope can confirm the presence of crystalline structures or an amorphous film in your assay plate.[5]

Q3: How can I improve the solubility of my quinoline derivative for biological assays? Several strategies can be employed, often in combination:

  • pH Adjustment: Since many quinoline derivatives contain basic nitrogen atoms, their solubility is often pH-dependent. Lowering the pH of the buffer can protonate these sites, forming a more soluble salt.[9] It's crucial to first determine the pH-solubility profile of your compound and ensure the chosen pH does not negatively impact your assay's biological components (cells, enzymes, etc.).[9]

  • Use of Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used cautiously as co-solvents to increase solubility.[9]

  • Salt Formation: For ionizable quinolines, forming a salt with a pharmaceutically acceptable acid is a highly effective method to dramatically increase aqueous solubility.[9]

  • Formulation with Excipients: In more advanced stages, excipients like cyclodextrins can be used to form inclusion complexes, encapsulating the hydrophobic quinoline molecule and improving its solubility.

Q4: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my quinoline hit is one? PAINS are compounds that produce false positive results in high-throughput screens through non-specific activity.[6] Fused tricyclic tetrahydroquinolines, for example, have been identified as a class of PAINS that may degrade in solution or react non-specifically with proteins.[6] Red flags for a PAIN compound include:

  • Activity at low micromolar concentrations with a very steep dose-response curve.

  • The compound appears as a hit in multiple, unrelated screening assays.

  • The structure contains known reactive functional groups or matches a known PAIN substructure.

  • Activity is highly sensitive to the presence of non-ionic detergents (like Triton X-100), which can disrupt compound aggregates.[8] To validate a hit, it is essential to perform an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology.[8]

Part 2: Troubleshooting Guides by Assay Type

Cell-Based Cytotoxicity Assays (e.g., MTT, MTS, LDH)

Problem: My compound precipitates in the cell culture medium upon addition.

  • Causality & Explanation: This is a classic solubility issue. The proteins and salts in cell culture media can further reduce the solubility of hydrophobic compounds compared to a simple buffer. The compound may be precipitating onto the cells, causing physical stress or appearing as a cytotoxic effect where none exists.

  • Solution Pathway:

    • Lower Final DMSO: Ensure the final DMSO concentration is ≤0.5%.[9]

    • Pre-dilution: Perform an intermediate dilution of your stock in serum-free media before adding it to the wells containing cells and complete media. This can sometimes mitigate the shock of transferring from 100% DMSO to an aqueous environment.

    • Solubility Enhancement: If the above fails, refer to the solubility improvement strategies in the FAQ section (pH adjustment if compatible with cells, use of a solubilizing excipient).

    • Microscopic Examination: Always visually confirm the absence of precipitate in your treatment wells under a microscope.[5]

Problem: I am seeing high variability between replicate wells.

  • Causality & Explanation: High variability often points to inconsistent compound solubility or uneven cell seeding. If the compound is on the edge of its solubility limit, minor variations in pipetting or temperature can cause it to precipitate in some wells but not others.

  • Solution Pathway:

    • Confirm Solubility: Re-assess the compound's solubility under the exact assay conditions (media, temperature). Consider working at a lower, more stable concentration.

    • Improve Mixing: After adding the compound, ensure gentle but thorough mixing. For adherent cells, gently rock the plate in an 'X' and '+' pattern. Avoid vigorous shaking which can dislodge cells.

    • Review Cell Seeding Technique: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers per well is a primary source of variability in cytotoxicity assays.[10]

Problem: My compound interferes with the colorimetric readout of my MTT/MTS assay.

  • Causality & Explanation: Some quinoline derivatives are colored and can absorb light at the same wavelength as the formazan product, leading to artificially high or low viability readings.[11] Others can act as reducing agents, directly converting the MTT tetrazolium salt to formazan in the absence of viable cells, leading to false negatives (i.e., the compound appears non-toxic).[8]

  • Solution Pathway:

    • Compound-Only Control: Set up control wells containing the highest concentration of your compound in media but without cells.[10] Add the MTT/MTS reagent and solubilizer as you would for other wells. Any absorbance reading in these wells indicates direct interference.

    • Subtract Background: Subtract the absorbance value from your compound-only control from all corresponding experimental wells.

    • Switch to an Orthogonal Assay: If interference is significant, switch to an assay with a different detection principle. For example, if you suspect interference with the redox chemistry of MTT, use an LDH release assay, which measures membrane integrity via an enzymatic reaction, or a cell-titer glo assay, which measures ATP levels via luminescence.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Problem: The Minimum Inhibitory Concentration (MIC) is not reproducible.

  • Causality & Explanation: Reproducibility issues in MIC testing often stem from inconsistencies in the inoculum preparation, compound solubility in the broth, or variations in incubation conditions. The bacterial inoculum must be standardized to a 0.5 McFarland standard to ensure a consistent starting cell density.[12][13]

  • Solution Pathway:

    • Standardize Inoculum: Always prepare your bacterial inoculum fresh and standardize its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[12]

    • Verify Compound Stability: Confirm your quinoline derivative is stable in the chosen broth (e.g., Mueller-Hinton Broth) for the duration of the incubation period. Some compounds may degrade over 16-20 hours at 37°C.

    • Use Positive and Negative Controls: Always include a standard antibiotic as a positive control (e.g., Ciprofloxacin for E. coli) and a no-compound, inoculated well as a negative (growth) control.[12] A sterility control (broth only) is also essential.[12] The MIC of your positive control should fall within an expected range.

Problem: My compound is potent against Gram-positive bacteria but shows no activity against Gram-negative bacteria.

  • Causality & Explanation: This is a common and often real biological result. The outer membrane of Gram-negative bacteria provides a formidable barrier that prevents many compounds from reaching their intracellular targets. This lipid bilayer is not present in Gram-positive bacteria. Your compound may be unable to penetrate this outer membrane.

  • Solution Pathway:

    • Confirm with Permeabilizing Agents: As a mechanistic experiment, you can re-test the compound in the presence of a sub-lethal concentration of an outer membrane permeabilizing agent like EDTA. If the compound becomes active against the Gram-negative strain in the presence of EDTA, it strongly suggests that permeability is the limiting factor.

    • Structural Modification: In a medicinal chemistry context, this result would guide the synthesis of new analogs with properties (e.g., increased polarity, cationic charges) that might facilitate passage through the outer membrane.

Enzyme Inhibition Assays

Problem: The compound shows potent inhibition, but the dose-response curve is unusually steep or non-ideal.

  • Causality & Explanation: This is a classic hallmark of non-specific inhibition, often caused by compound aggregation.[8] At a critical concentration, the compound forms aggregates that sequester and denature the enzyme, leading to a sharp drop in activity that is not based on specific binding to the active site.

  • Solution Pathway:

    • Detergent Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the compound's potency is significantly reduced or abolished, aggregation is the likely cause.

    • Centrifugation Test: Before adding the enzyme, prepare the compound dilution at the highest concentration, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes, and then test the supernatant for activity. A loss of activity suggests that insoluble/aggregated particles were responsible for the inhibition.

    • Vary Enzyme Concentration: True competitive inhibitors will show an IC50 value that is dependent on the enzyme concentration, whereas non-specific inhibitors often do not. Run the assay at two different enzyme concentrations; a significant shift in IC50 suggests a more complex mechanism than simple 1:1 binding.

Part 3: Visualizations & Data

Diagrams (Graphviz)

G primary primary dose dose primary->dose Identify initial 'hits' pains pains secondary secondary pains->secondary

Caption: High-throughput screening (HTS) workflow for quinoline derivatives.

G start Problem: Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Action: Lower DMSO concentration. Re-test. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the compound ionizable? (Contains basic N or acidic group) a1_no->q2 a2_yes Action: Adjust buffer pH to favor the ionized, soluble form. (e.g., lower pH for bases) q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Advanced Strategies a2_no->q3 a3 Consider formulation: - Co-solvents (PEG, ethanol) - Solubilizing excipients (e.g., cyclodextrins) q3->a3

Caption: Troubleshooting workflow for poor compound solubility.

G quin Quinoline Derivative (e.g., Topoisomerase Inhibitor) dna_damage dna_damage quin->dna_damage Induces

Caption: Simplified signaling pathway for apoptosis induction by a quinoline derivative.

Data Tables

Table 1: Recommended Solvents and Controls for Quinoline Screening

ParameterRecommendationRationale & Key Considerations
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)Dissolves a wide range of hydrophobic compounds. Use anhydrous, high-purity DMSO to prevent compound degradation. Store stocks at -20°C or -80°C.
Final Assay [DMSO] ≤ 0.5% (ideal), < 1% (acceptable)High DMSO concentrations are toxic to cells and can alter enzyme conformation, leading to artifacts.[9]
Positive Control Assay-dependent known activeCytotoxicity: Doxorubicin, Staurosporine. Antimicrobial: Ciprofloxacin, Vancomycin.[12] Enzyme: A known inhibitor for the target.
Vehicle Control Final assay [DMSO] in buffer/mediaEssential for normalizing data and accounting for any effects of the solvent on the biological system.[10]
Assay Interference Ctrl Compound in buffer/media (no cells/enzyme)Crucial for colorimetric/fluorometric assays to identify compounds that absorb light or fluoresce at measurement wavelengths.[10]

Table 2: Example IC₅₀ Values of Marketed Quinoline-Based Drugs

CompoundDrug ClassTarget/MechanismExample Cell LineReported IC₅₀ (µM)
Camptothecin AnticancerTopoisomerase I inhibitor, induces apoptosisHT-29 (Colon)~0.005 - 0.02
Chloroquine AntimalarialInhibits heme polymerizationP. falciparum~0.01 - 0.05
Moxifloxacin AntibioticDNA gyrase / Topoisomerase IV inhibitorS. aureus (MIC)~0.06 - 0.25
Bosutinib AnticancerTyrosine Kinase Inhibitor (Src/Abl)K-562 (Leukemia)~0.05 - 0.15

Note: IC₅₀ and MIC values are highly dependent on the specific cell line, bacterial strain, and experimental conditions. This table is for illustrative purposes only.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods and is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a quinoline derivative.[10][11][14]

Materials:

  • Quinoline derivative dissolved in 100% DMSO (e.g., 10 mM stock).

  • Human cancer cell line (e.g., HeLa, A549, MCF-7).[1][14]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Phosphate-Buffered Saline (PBS).

  • MTT reagent (5 mg/mL in sterile PBS).[14]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[11]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] c. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the quinoline derivative in complete culture medium. To minimize DMSO concentration, perform a 1:100 intermediate dilution first (e.g., 10 µL of 10 mM stock into 990 µL of medium for a 100 µM top concentration). Then perform further serial dilutions from this intermediate stock. b. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with the same final DMSO concentration) and no-treatment control wells.[10] c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of Solubilization Solution (or DMSO) to each well.[11] c. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the crystals.[15]

  • Data Acquisition: a. Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). b. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows established guidelines for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against bacteria.[12][13][16]

Materials:

  • Quinoline derivative dissolved in 100% DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • 0.5 McFarland turbidity standard.

  • Positive control antibiotic (e.g., Vancomycin for S. aureus).

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (<24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12] c. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Compound Dilution Plate: a. In a 96-well plate, add 100 µL of MHB to all wells except the first column. b. Add 200 µL of the highest desired compound concentration (prepared in MHB) to the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the last dilution column. This results in 100 µL per well with decreasing compound concentrations.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to each well of the compound dilution plate. This brings the final volume to 200 µL and halves the compound concentration to the desired final range. b. Set up control wells:

    • Growth Control: 100 µL MHB + 100 µL inoculum.
    • Sterility Control: 200 µL MHB only.
    • Positive Control: A serial dilution of a standard antibiotic.
  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[12][13] Look for a clear button of settled bacteria at the bottom of the U-shaped wells for a more precise reading.

References

A complete, numbered list of all cited sources with clickable URLs will be generated at the end of the response.

References

  • BenchChem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. BenchChem.
  • Silva, F. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Source not specified].
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. BenchChem.
  • BenchChem. Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols. BenchChem.
  • BenchChem. Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem.
  • NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI.
  • Semantic Scholar. (n.d.). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Semantic Scholar.
  • BenchChem. Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Derivatives. BenchChem.
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • NIH. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC - NIH.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • [Source not specified]. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • BenchChem. Technical Support Center: Addressing Poor Solubility of 6-Ethynylcinnoline Derivatives. BenchChem.
  • BenchChem. A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. BenchChem.
  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • [Source not specified]. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries. BenchChem.
  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.
  • NIH. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science.
  • Semantic Scholar. (n.d.). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Semantic Scholar.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!. MedchemExpress.com.
  • bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • PubMed. (n.d.). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
  • NIH. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • ResearchGate. (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate.
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Validation & Comparative

A Comparative Analysis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone and Key Nitroquinoline Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group onto this scaffold can dramatically modulate its electronic properties and biological activity, giving rise to potent anticancer, antimicrobial, and antiparasitic agents.[2][3] This guide provides a comprehensive comparison of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone , a structurally distinct N-acetylated tetrahydroquinoline, with other well-characterized nitroquinoline derivatives. We will dissect its structural features, propose a synthetic pathway, and contextualize its potential biological performance against key analogues like the aromatic 6-nitroquinoline, the clinical antimicrobial Nitroxoline, and the DNA-damaging agent 4-nitroquinoline 1-oxide. This analysis aims to provide researchers and drug development professionals with a foundational understanding and a logical framework for investigating this and related compounds.

Part 1: Profile of the Target Compound: this compound

This compound is a derivative of 1,2,3,4-tetrahydroquinoline, distinguishing it from its aromatic quinoline counterparts. Its unique combination of a saturated heterocyclic ring, an N-acetyl group, and a C6-nitro functional group dictates its chemical properties and potential biological interactions.

Chemical and Physical Properties
PropertyValueSource
CAS Number 14026-46-1[4][5][6]
Molecular Formula C₁₁H₁₂N₂O₃[4]
Molecular Weight 220.228 g/mol [4]
Canonical SMILES CC(=O)N1CCCC2=C1C=CC(=C2)[O-][4]
Structure

Structural Analysis and Rationale

The molecule's functionality can be deconstructed into three key components:

  • 1,2,3,4-Tetrahydroquinoline Core: Unlike the planar, aromatic quinoline ring, the tetrahydroquinoline core possesses a non-planar, flexible saturated pyridine ring. This structural feature fundamentally alters its potential binding interactions. While aromatic quinolines often act as DNA intercalators, the three-dimensional conformation of the tetrahydro- derivative may favor binding to specific pockets within proteins.

  • N-Acetyl Group (Ethanone): The acetyl group on the nitrogen at position 1 serves a critical synthetic and electronic function. It acts as a protecting group for the secondary amine, rendering it neutral and preventing N-protonation under acidic nitration conditions.[7] This is crucial for directing electrophilic substitution (nitration) to the electron-rich benzene ring, specifically favoring the 6-position.[7] Pharmacologically, this amide group can influence the compound's solubility, membrane permeability, and metabolic stability.

  • 6-Nitro Group: This electron-withdrawing group is the primary pharmacophore. Its presence on the benzene ring is a key determinant for enhanced biological activity, particularly in anticancer applications.[3] The mechanism often involves the intracellular reduction of the nitro group to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved via a two-step process involving N-acetylation followed by regioselective nitration. This strategy is supported by extensive studies on the nitration of N-protected tetrahydroquinolines, which demonstrate that protection of the amino group is essential to achieve high regioselectivity for the 6-position.[7]

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Regioselective Nitration THQ 1,2,3,4-Tetrahydroquinoline N_Acetyl_THQ 1-Acetyl-1,2,3,4-tetrahydroquinoline THQ->N_Acetyl_THQ Protection of Amine Ac2O Acetic Anhydride (Ac₂O) Pyridine Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Target_Compound This compound N_Acetyl_THQ->Target_Compound Electrophilic Aromatic Substitution at C6 G NQ_NO2 Nitroquinoline (R-NO₂) NQ_NO2_radical Nitro Anion Radical (R-NO₂⁻) NQ_NO2->NQ_NO2_radical Reduction Reductases Intracellular Reductases Reductases->NQ_NO2_radical NQ_NO2_radical->NQ_NO2 Re-oxidation O2 Oxygen (O₂) NQ_NO2_radical->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ transfer Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Apoptosis Cell Death / Apoptosis Oxidative_Stress->Apoptosis

Caption: ROS-mediated cytotoxicity pathway for nitroquinolines.

Nitroxoline (8-hydroxy-5-nitroquinoline) exemplifies a different mechanism. Its potent antimicrobial and anticancer activities are largely attributed to its ability to chelate essential divalent metal cations like Zn²⁺ and Fe²⁺. [8][9]This action disrupts the function of metal-dependent enzymes crucial for pathogen survival and tumor progression. [8]The key structural motif for this activity is the 8-hydroxy group in proximity to the ring nitrogen. Since this compound lacks the critical 8-hydroxy group, it is not expected to function as an effective metal chelator. Recent studies comparing Nitroxoline to its 8-hydroxy-6-nitroquinoline regioisomer further confirm that subtle structural changes significantly impact biological activity, reinforcing this conclusion. [10][9]

cluster_nitroxoline Nitroxoline Mechanism cluster_target Target Compound Mechanism Nitroxoline Nitroxoline (8-hydroxy-5-nitroquinoline) Chelation Chelation Nitroxoline->Chelation Inactive_Enzyme Enzyme (Inactive) Chelation->Inactive_Enzyme Enzyme Metal-Dependent Enzyme (Active) Enzyme->Inactive_Enzyme Metal Deprivation Metal Metal Ion (e.g., Zn²⁺) Metal->Chelation Target 1-(6-Nitro...) (Lacks 8-hydroxy group) NoChelation No Significant Chelation Target->NoChelation

Caption: Comparison of metal chelation potential.

Part 3: Experimental Protocols for Evaluation

To validate the hypothesized activity of this compound, the following standardized experimental protocols are recommended.

Protocol 1: Synthesis of this compound

Causality: This two-step protocol is designed for maximal yield and regioselectivity. The initial N-acetylation deactivates the amine, preventing it from interfering with the subsequent electrophilic nitration and directing the nitro group to the desired C6 position on the activated benzene ring. [7]

  • Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline.

    • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.

  • Step 2: Nitration.

    • Cool a mixture of concentrated sulfuric acid to 0 °C.

    • Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid while maintaining the low temperature.

    • Add the 1-acetyl-1,2,3,4-tetrahydroquinoline from Step 1 dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm.

    • Collect the resulting precipitate by vacuum filtration.

    • Purify the crude product by recrystallization from ethanol to obtain this compound.

Protocol 2: In Vitro Cytotoxicity (Sulforhodamine B Assay)

Trustworthiness: This protocol, referenced in studies of other nitroquinolines, is a reliable, colorimetric assay for determining cell density based on the measurement of cellular protein content, providing a robust system for assessing cytotoxicity. [11]

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, HT29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.057% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Quantification: Air dry the plates. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This comparative analysis positions This compound as an intriguing but understudied molecule. Based on its structural features, it diverges significantly from clinically relevant metal chelators like Nitroxoline. Instead, its chemical architecture strongly suggests a potential for anticancer activity through mechanisms common to other 6-nitroquinoline derivatives, namely the induction of oxidative stress via ROS generation. [3] The lack of a planar aromatic system may reduce its potential as a DNA intercalator but could offer unique specificity for protein targets. The N-acetyl group provides metabolic stability and synthetic control.

Future research should prioritize:

  • The execution of the proposed synthesis to obtain the pure compound for biological evaluation.

  • Comprehensive screening of its cytotoxic activity against a panel of cancer cell lines using the SRB assay.

  • Direct measurement of intracellular ROS generation to confirm its hypothesized mechanism of action.

  • Comparative studies against its aromatic counterpart, 6-nitroquinoline, to elucidate the specific role of the saturated pyridine ring in modulating biological activity.

This framework provides a scientifically grounded starting point for unlocking the therapeutic potential of this and related nitro-tetrahydroquinoline scaffolds.

References

  • A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives. (2025). BenchChem.
  • The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide. (2025). BenchChem.
  • The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide. (2025). BenchChem.
  • Skov, K. A., Adomat, H., Doedee, M., & Farrell, N. (1994). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. Anticancer Drug Design, 9(2), 103–117.
  • Drake, N. L., & Teague, C. E. (1949). 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • 6-Nitroquinolin-8-ol (Nitroxoline). (n.d.). BenchChem.
  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed.
  • Fuson, R. C., Bauman, R. A., Howard Jr., E., & Marvell, E. N. (1948). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry.
  • Preparation of 8-nitroquinoline. (n.d.). PrepChem.com.
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. (2025). BenchChem.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025). ResearchGate.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
  • 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone 14026-46-1 wiki. (n.d.). Guidechem.
  • 6-Nitroquinoline. (n.d.). PubChem.
  • Chen, Z., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed.
  • 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone. (n.d.). ChemicalBook.
  • This compound. (n.d.). BLDpharm.

Sources

A Structure-Activity Relationship Guide: Predicting the Biological Activity of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Versus its Parent Compound, 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic compounds with significant pharmacological relevance.[1][2] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This inherent versatility makes the THQ nucleus a fertile ground for structural modifications aimed at discovering novel therapeutic agents.

This guide provides an in-depth, comparative analysis of a specific derivative, 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone , against its parent compound, 1,2,3,4-tetrahydroquinoline . In the absence of direct, head-to-head experimental studies in publicly accessible literature, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive comparison. We will dissect the influence of two key structural modifications—N-acetylation and C6-nitration—to hypothesize how these changes modulate the physicochemical properties and, consequently, the biological profile of the parent scaffold. This analysis will be grounded in existing literature on analogous compounds and will culminate in a proposed experimental framework to validate the generated hypotheses.

The Parent Scaffold: A Profile of 1,2,3,4-Tetrahydroquinoline's Biological Landscape

1,2,3,4-Tetrahydroquinoline is not merely a synthetic building block but possesses intrinsic biological activities. Its derivatives are known to interact with a multitude of biological targets. The literature extensively documents its role as a key pharmacophore in agents targeting:

  • Cancer: Various substituted THQ derivatives have been synthesized and shown to exhibit potent cytotoxicity against a range of human cancer cell lines.[1][3] Their mechanisms often involve the inhibition of critical signaling pathways, such as NF-κB.[1]

  • Infectious Diseases: The quinoline core is famous for its antimalarial properties, and its saturated counterpart, THQ, has been explored for developing new antibacterial and antifungal agents.[2][5]

  • Central Nervous System (CNS) Disorders: The THQ structure is present in compounds designed as NMDA receptor antagonists and agents for slowing the onset of Alzheimer's disease, highlighting its ability to interact with neurological targets.[2][3]

The biological activity of the parent THQ is largely attributed to the presence of the secondary amine within the heterocyclic ring, which can act as a hydrogen bond donor and acceptor, and a basic center that can be protonated at physiological pH. These features are critical for its interaction with enzyme active sites and receptors.

Structural Modifications and Their Predicted Impact on Biological Activity

The transformation of 1,2,3,4-tetrahydroquinoline to this compound involves two significant chemical modifications. Below, we analyze the predictable consequences of each.

The Role of N-Acetylation: From Amine to Amide

The introduction of an acetyl group at the N1 position converts the secondary amine of the parent THQ into an amide. This fundamental change has profound implications for the molecule's physicochemical profile:

  • Loss of Basicity: The nitrogen lone pair in the resulting amide is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the basicity of the nitrogen, meaning it will no longer be protonated at physiological pH. This alters its ability to form ionic interactions with acidic residues in biological targets.

  • Altered Hydrogen Bonding: The N-H of the parent secondary amine is a hydrogen bond donor. In the N-acetylated derivative, this is retained. However, the introduction of the carbonyl oxygen provides a strong hydrogen bond acceptor site, which can lead to new interactions with biological targets.

  • Increased Lipophilicity: The addition of the acetyl group generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.

Predicted Biological Consequence: The N-acetylation could either enhance or diminish activity depending on the target. If the basicity of the nitrogen is crucial for a specific interaction (e.g., forming a salt bridge in an enzyme's active site), the N-acetylated derivative is likely to be less active. Conversely, if the original charge is detrimental to cell penetration or if the new hydrogen bond acceptor site can engage in a favorable interaction, the activity could be enhanced.

The Influence of the C6-Nitro Group: A Powerful Electron-Withdrawing Moiety

The addition of a nitro (NO₂) group at the C6 position of the benzene ring introduces a potent electron-withdrawing group. This modification is a common strategy in medicinal chemistry to modulate electronic properties and biological activity.[6][7]

  • Electronic Effects: The nitro group strongly deactivates the aromatic ring through both resonance and inductive effects.[7] This alters the electron density of the entire quinoline system, which can influence π-π stacking interactions with aromatic residues in target proteins.

  • Pharmacophore and Toxicophore Potential: The nitro group itself can act as a pharmacophore, participating in crucial interactions with biological targets.[6] In some contexts, particularly in antimicrobial agents, the nitro group can be enzymatically reduced within target cells to generate reactive nitrogen species that are cytotoxic.[6] However, this same mechanism can also lead to toxicity in host cells, making the nitro group a potential toxicophore.[7]

  • Enhanced Activity in Certain Contexts: The presence of a nitro group on a quinoline ring has been associated with significant antiproliferative and apoptotic activity in cancer cells.[8][9] Studies on nitroquinoline derivatives have shown them to be potent anticancer agents.[8]

Predicted Biological Consequence: The C6-nitro group is likely to confer or enhance cytotoxic activities. It is a well-established feature in many potent antimicrobial and anticancer compounds.[9][10] Therefore, it is reasonable to hypothesize that this compound will exhibit stronger anticancer and/or antimicrobial activity compared to the unsubstituted parent compound.

Hypothesized Comparative Biological Profile

Based on the SAR analysis above, we can construct a predictive comparison of the biological activities. This remains a hypothesis pending experimental validation.

Biological Activity1,2,3,4-Tetrahydroquinoline (Parent)This compound (Derivative)Rationale for Prediction
Anticancer Moderate, scaffold-dependent activity reported for various derivatives.[1][3]Potentially High The C6-nitro group is a known feature of potent cytotoxic and pro-apoptotic agents.[8][9] N-acetylation may modulate cell uptake and target engagement.
Antimicrobial Baseline activity present in the scaffold.[2][5]Potentially High The nitroaromatic moiety is a key component of several classes of antimicrobial drugs; it can be reduced to form cytotoxic radicals.[6]
CNS Activity Scaffold for various CNS-active agents.[2][3]Potentially Altered/Reduced The loss of nitrogen basicity due to N-acetylation may prevent key interactions with CNS receptors that rely on a protonated amine. Increased lipophilicity could alter blood-brain barrier penetration.

Proposed Experimental Framework for Validation

To validate the hypotheses generated in this guide, a structured experimental plan is essential. The synthesis of this compound would proceed via a two-step process: regioselective nitration of THQ to yield 6-nitro-1,2,3,4-tetrahydroquinoline, followed by N-acetylation.[11]

Diagram of Structural Modification and Rationale

G cluster_parent Parent Compound cluster_mods Structural Modifications cluster_derivative Derivative cluster_effects Predicted Effects Parent 1,2,3,4-Tetrahydroquinoline (Secondary Amine, Basic) Mod1 N-Acetylation Parent->Mod1 Addition of Functional Groups Mod2 C6-Nitration Parent->Mod2 Addition of Functional Groups Derivative This compound (Amide, Non-Basic, Electron-Deficient Ring) Mod1->Derivative Effect1 Loss of Basicity Altered H-Bonding Increased Lipophilicity Mod1->Effect1 Mod2->Derivative Effect2 Strong Electron Withdrawal Potential for Cytotoxicity Altered π-π Interactions Mod2->Effect2 Effect1->Derivative Effect2->Derivative

Caption: Logical flow from the parent compound to the derivative and predicted effects.

Protocol 1: Anticancer Activity Assessment via MTT Cytotoxicity Assay

This protocol determines the concentration at which the compounds inhibit cancer cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231, breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the parent THQ and the derivative compound in culture media. Replace the media in the wells with the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Diagram of MTT Assay Workflow

MTT_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds (Parent vs. Derivative) seed->treat incubate Incubate 48-72 hours treat->incubate add_mtt Add MTT Reagent (4-hour incubation) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC₅₀ read->analyze end End: Comparative Cytotoxicity analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Activity Assessment via Broth Microdilution (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) to the early logarithmic phase of growth.

  • Compound Preparation: Prepare serial two-fold dilutions of the parent THQ and the derivative compound in a 96-well microtiter plate using the broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and inoculate each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • (Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.

Conclusion

While direct experimental data comparing this compound to its parent scaffold, 1,2,3,4-tetrahydroquinoline, is not currently available, a robust hypothesis can be formulated based on established structure-activity relationship principles. The conversion of the N1 secondary amine to an amide and the introduction of a C6-nitro group are profound structural modifications that are predicted to significantly alter the biological profile. The loss of basicity and altered hydrogen bonding from N-acetylation, combined with the potent electron-withdrawing and cytotoxic potential of the nitro group, strongly suggests that the derivative will exhibit an enhanced cytotoxic profile, particularly in anticancer and antimicrobial assays. The experimental protocols outlined in this guide provide a clear and validated path for testing these predictions. The synthesis and evaluation of this derivative are therefore a logical and promising step in the exploration of the vast chemical space surrounding the privileged 1,2,3,4-tetrahydroquinoline scaffold.

References

A comprehensive list of references will be compiled upon the completion of the full guide. The citations provided in-text correspond to sources identified in the preliminary research phase.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The compound 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone represents a key starting point for the development of novel therapeutics. However, a critical aspect of preclinical development is the characterization of a compound's selectivity—its propensity to interact with targets other than the intended one. These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies on analogs of this parent compound. We will compare a series of hypothetical analogs, detailing the experimental methodologies and data interpretation required to build a robust selectivity profile, thereby enabling informed decisions in the drug discovery pipeline.

For the purpose of this guide, we will evaluate the parent compound and three hypothetical analogs with modifications designed to explore key structure-activity relationships:

  • Compound A (Parent Scaffold): this compound

  • Analog B (Amino-Substituted): 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

  • Analog C (Altered Acyl Group): 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

  • Analog D (Ring Isomer): 1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

The Strategic Imperative for Selectivity Profiling

In drug discovery, achieving absolute specificity for a single biological target is rare. Most small molecules exhibit some degree of promiscuity, binding to multiple proteins.[4] Understanding this cross-reactivity profile is paramount for two primary reasons:

  • Safety and Toxicity: Unintended interactions with proteins such as kinases, GPCRs, or ion channels (like the hERG channel) are a major cause of adverse drug reactions and late-stage clinical failures.[5][6] Early identification of these liabilities allows for chemical optimization to mitigate risk.

  • Efficacy and Mechanism of Action: Off-target effects are not always detrimental. A compound that interacts with multiple nodes in a disease pathway (polypharmacology) can sometimes offer superior efficacy. A thorough cross-reactivity study can uncover these hidden therapeutic opportunities.[7]

Our approach is structured as a tiered workflow, designed to efficiently move from broad, high-throughput screening to specific, mechanistic validation. This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Broad Screening & Prediction cluster_1 Tier 2: Cellular Validation & Affinity cluster_2 Tier 3: Safety & Functional Assessment a In Silico Off-Target Prediction b Biochemical Kinase Panel (e.g., 400+ Kinases) a->b Prioritize Panels c Cellular Thermal Shift Assay (CETSA) (Target Engagement) b->c Hits from Panel d Competitive Binding Assays (Ki Determination) c->d Confirm Hits e hERG Channel Assay (Cardiotoxicity) d->e Quantified Hits f General Cytotoxicity Assays e->f Assess Viability g Candidate Selection f->g Final Profile G cluster_0 No Drug (Control) cluster_1 Drug Treatment a Cells with Target Protein b Heat Treatment (Temperature Gradient) a->b c Protein Denatures & Aggregates b->c d Low Soluble Protein Detected c->d result Target Engagement Confirmed d->result Lower Melting Temp (Tm) a2 Cells + Drug c2 Drug Binds & Stabilizes Protein a2->c2 b2 Heat Treatment (Temperature Gradient) d2 High Soluble Protein Detected b2->d2 c2->b2 d2->result Higher Melting Temp (ΔTm)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA for p38α Engagement

Based on our Tier 1 results, we would use CETSA to confirm whether Analog B engages p38α in cells.

CompoundConcentrationThermal Shift (ΔTm) for p38α (°C)Interpretation
Vehicle (DMSO)-0Baseline
Analog A (Parent)10 µM+0.8Minimal Engagement
Analog B (Amino) 10 µM +5.2 Robust Engagement
Analog C (Propanoyl)10 µM+0.6Minimal Engagement
Analog D (7-Nitro)10 µM+1.1Minimal Engagement

Interpretation: The significant thermal shift of +5.2°C for Analog B provides strong evidence that it binds to and stabilizes p38α within the cellular milieu, confirming the biochemical hit. [8]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Analog B) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. [9]3. Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins. [10]5. Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration using a standard method like a BCA assay.

  • Western Blotting: Normalize the protein amounts for each sample, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-p38α) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: Visualize the bands using a chemiluminescence detector. Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature to generate a melting curve and determine the Tm. The difference in Tm between the vehicle- and drug-treated samples is the ΔTm.

Tier 3: Safety Pharmacology and Functional Assays

After confirming off-target engagement, the final tier assesses the functional consequences, with a strong focus on safety-critical endpoints.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. [6][11]Regulatory agencies like the FDA mandate hERG testing for most new chemical entities. [5][12] Data Presentation: hERG Inhibition

This assay measures the effect of the compounds on the hERG channel current, typically using automated patch-clamp electrophysiology. [6]

Compound hERG IC50 (µM) Therapeutic Index (hERG IC50 / Target X IC50) Risk Assessment
Analog A (Parent) 35 2,333 Low Risk
Analog B (Amino) 28 2,333 Low Risk
Analog C (Propanoyl) 1.2 48 High Risk

| Analog D (7-Nitro) | > 50 | > 2,778 | Low Risk |

Interpretation: A therapeutic index (the ratio of hERG IC50 to on-target potency) of less than 100 is often considered a potential liability. Analog C , despite having a clean kinase profile, shows potent hERG inhibition (IC50 = 1.2 µM) and a low therapeutic index of 48. This compound would likely be deprioritized or require significant chemical modification to remove the hERG activity.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293-hERG, for the experiments. [13]2. Compound Application: Prepare a series of dilutions of the test compounds.

  • Electrophysiology:

    • Cells are automatically captured on a planar patch-clamp chip. A whole-cell patch configuration is established.

    • The hERG current is elicited by a specific voltage-clamp protocol. This typically involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured. [12] * A stable baseline current is recorded in the vehicle solution.

  • Data Acquisition: The test compound is applied at increasing concentrations, and the effect on the tail current is recorded at steady state for each concentration. [6]A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a sigmoid curve.

Summary and Guide Conclusion

This comparative guide outlines a systematic, tiered approach to evaluating the cross-reactivity of this compound analogs. By integrating biochemical, cellular, and safety pharmacology assays, we can build a comprehensive picture of each compound's selectivity profile.

Comparative Summary of Analogs:

AnalogOn-Target Potency (Target X)Key Off-Target LiabilityhERG RiskOverall Assessment
A (Parent) Good (15 nM)Moderate SRC/p38α activityLowGood starting point, potential for optimization.
B (Amino) Excellent (12 nM)Potent p38α activity (75 nM) LowPotential dual-target candidate or requires modification to improve selectivity.
C (Propanoyl) Fair (25 nM)Clean kinase profileHigh (IC50 = 1.2 µM) High risk of cardiotoxicity; likely deprioritized.
D (7-Nitro) Good (18 nM)Cleanest off-target profileLowMost promising candidate for further development due to balanced potency and high selectivity.

Based on this hypothetical analysis, Analog D emerges as the most promising candidate. It maintains good on-target potency while demonstrating the lowest off-target activity and hERG risk. In contrast, Analog B presents a complex profile with a significant p38α interaction that needs to be understood, and Analog C carries an unacceptable cardiotoxicity risk. This framework demonstrates how a structured cross-reactivity investigation provides the critical data needed to guide medicinal chemistry efforts and select drug candidates with the highest probability of success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Pordell, P., et al. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65-80. (URL: [Link])

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. (URL: [Link])

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A Comparative Analysis of Substituted Dihydroquinoline Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted dihydroquinolines are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their prevalence in pharmaceuticals, from anticancer to antimicrobial and antiviral drugs, has driven the continuous development of synthetic methodologies for their preparation. This guide provides an in-depth comparative analysis of both classical and contemporary methods for the synthesis of substituted dihydroquinolines, offering practical insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Classical Approaches to Quinoline and Dihydroquinoline Synthesis

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. While often requiring harsh conditions, these methods are robust, well-understood, and continue to be widely used. Understanding their mechanisms, scope, and limitations is crucial for any chemist working in this area.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1][2] The reaction is typically catalyzed by a Brønsted or Lewis acid.[1] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[1]

Mechanism and Causality:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1][3] This is followed by a series of steps including cyclization and oxidation to furnish the quinoline ring. A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies, suggesting that the initial adduct can fragment into an imine and a saturated carbonyl compound, which then recombine to form the product.[1][4][5] This highlights the intricate nature of the reaction and the importance of carefully controlling reaction conditions to favor the desired pathway. The choice of acid catalyst is critical; strong acids are required to promote both the initial condensation and the subsequent cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of the Doebner-von Miller Reaction Workflow:

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Mix Mixing & Reflux Aniline->Mix Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Mix Acid Acid Catalyst Acid->Mix Neutralize Neutralization Mix->Neutralize Extract Extraction Neutralize->Extract Purify Purification Extract->Purify Quinoline Substituted Quinoline Purify->Quinoline

Caption: General workflow for the Doebner-von Miller synthesis.

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[6][7][8] This method is particularly useful for accessing quinolines with specific substitution patterns at the 2- and 4-positions.

Mechanism and Causality:

The reaction proceeds in three main stages.[6] First, the aniline undergoes condensation with the β-diketone to form an enamine intermediate.[7][8] The use of a strong acid catalyst, typically concentrated sulfuric acid, is essential for the subsequent steps.[6] The acid protonates a carbonyl group of the enamine, facilitating an intramolecular electrophilic attack on the aniline ring, which is the rate-determining annulation step.[6] Finally, dehydration of the cyclized intermediate yields the aromatic quinoline product. The regioselectivity of the cyclization is influenced by both steric and electronic effects of substituents on the aniline and the β-diketone.[6] For instance, bulky substituents on the β-diketone and the use of methoxy-substituted anilines can favor the formation of one regioisomer over another.[6]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Materials: m-Chloroaniline, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled mixture of m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

    • Heat the reaction mixture at a controlled temperature (e.g., 100-110 °C) for a specified time (e.g., 30 minutes).

    • Allow the mixture to cool and then carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., concentrated ammonia solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-dimethyl-7-chloroquinoline.[7]

Diagram of the Combes Synthesis Mechanism:

Combes_Mechanism Aniline Aniline Condensation Condensation (-H₂O) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Protonation Protonation (H⁺) Enamine->Protonation ProtonatedEnamine Protonated Enamine Protonation->ProtonatedEnamine Cyclization Annulation (Rate-determining) ProtonatedEnamine->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration (-H₂O) CyclizedIntermediate->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline Friedlander_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product AminoKetone 2-Aminoaryl Aldehyde/Ketone Reaction Condensation & Cyclization AminoKetone->Reaction MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Reaction Catalyst Catalyst (Acid/Base/Nanocatalyst) Catalyst->Reaction Workup Work-up & Purification Reaction->Workup SubstitutedQuinoline Substituted Quinoline Workup->SubstitutedQuinoline Pfitzinger_Mechanism Isatin Isatin RingOpening Ring Opening Isatin->RingOpening Base Base (e.g., KOH) Base->RingOpening KetoAcid Keto-acid Intermediate RingOpening->KetoAcid Condensation Condensation KetoAcid->Condensation Carbonyl Carbonyl Compound Carbonyl->Condensation Imine Imine Condensation->Imine Tautomerization Tautomerization Imine->Tautomerization Enamine Enamine Tautomerization->Enamine CyclizationDehydration Cyclization & Dehydration Enamine->CyclizationDehydration Product Quinoline-4-carboxylic Acid CyclizationDehydration->Product Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Malonate->Condensation Cyclization Thermal/Microwave Cyclization Condensation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline

Sources

A Researcher's Guide to Unraveling the Molecular Target of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a compelling phenotypic hit to a validated molecular target is both critical and challenging. The compound 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone, while commercially available, lacks a well-defined biological target in publicly accessible literature. This guide provides a comprehensive framework for researchers to systematically identify the protein(s) with which this molecule interacts to elicit a biological response. We will explore and compare state-of-the-art methodologies, offering experimental insights and protocols to navigate the complexities of target deconvolution.

The Challenge: From Phenotype to Target

Imagine a scenario where a high-throughput phenotypic screen for inhibitors of cancer cell proliferation identifies this compound as a potent hit. The observable anti-proliferative effect is a valuable starting point, but a deep understanding of its mechanism of action is essential for further development. Target identification is a pivotal step that enables researchers to optimize the drug for a specific disease, enhance its selectivity, and mitigate potential side effects.[1]

This guide will compare two primary strategies for target identification: affinity-based methods and label-free methods . Each approach has distinct advantages and limitations, and the optimal choice often depends on the specific characteristics of the small molecule and the available resources.

Comparative Analysis of Target Identification Strategies

Methodology Principle Advantages Disadvantages Best Suited For
Affinity Chromatography The small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[1][2]Direct identification of binding proteins; well-established and widely used.[3][4]Requires chemical modification of the compound, which may alter its binding affinity; potential for non-specific binding.[5]Compounds with a known site for linker attachment that does not disrupt biological activity.
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes that covalently bind to the active sites of specific enzyme families.[3][4]Identifies targets based on their functional state; can be performed in complex biological systems.Applicable only to compounds that form a covalent bond with their target; requires a suitable reactive group on the small molecule.Covalent inhibitors or compounds targeting enzymes with reactive catalytic residues.
Drug Affinity Responsive Target Stability (DARTS) Based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[1][4][6]Label-free approach, no modification of the compound is needed; applicable to a wide range of targets.May not be sensitive enough for weak interactions; requires careful optimization of protease concentration and digestion time.Initial screening to identify potential binding partners without chemical modification of the hit compound.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding.In-cell target engagement confirmation; label-free.Requires specific antibodies for each potential target or advanced proteomics for global analysis; can be technically demanding.Validating direct target engagement in a cellular context.

Experimental Workflows: A Step-by-Step Guide

Workflow 1: Affinity Chromatography-Based Target Identification

This workflow outlines the classical approach to pull down and identify the binding partners of this compound.

Affinity_Chromatography_Workflow cluster_prep Probe Synthesis & Matrix Preparation cluster_exp Pull-Down Experiment cluster_analysis Protein Identification A 1. SAR Studies Identify non-essential site for linker attachment on this compound B 2. Synthesis of Affinity Probe Conjugate the compound with a linker and an affinity tag (e.g., biotin). A->B C 3. Immobilization Couple the affinity probe to a solid support (e.g., streptavidin beads). B->C E 5. Incubation Incubate the cell lysate with the immobilized probe. C->E D 4. Cell Lysis Prepare a protein lysate from the cells of interest. D->E F 6. Washing Remove non-specifically bound proteins. E->F G 7. Elution Elute the specifically bound proteins. F->G H 8. SDS-PAGE Separate the eluted proteins by size. G->H I 9. Mass Spectrometry Identify the proteins from the gel bands. H->I J 10. Data Analysis & Validation Bioinformatic analysis and confirmation of hits. I->J

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol for Affinity Chromatography:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs of this compound to identify a position where a linker can be attached without compromising its biological activity.[3][4]

  • Synthesis of the Affinity Probe : Chemically synthesize a derivative of the compound with a linker arm terminating in a biotin tag.

  • Immobilization : Incubate the biotinylated compound with streptavidin-coated agarose beads to create the affinity matrix.[1]

  • Cell Culture and Lysis : Grow the relevant cells (e.g., the cancer cell line from the initial screen) and prepare a native protein lysate.

  • Incubation : Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing : Perform a series of washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the matrix.

  • Elution : Elute the specifically bound proteins from the matrix using a competitive binder, a denaturing agent, or by changing the pH.

  • Protein Separation and Identification : Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.[1]

Workflow 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method offers a label-free alternative, avoiding the need for chemical modification of the hit compound.[4]

DARTS_Workflow cluster_prep Sample Preparation cluster_exp Protease Digestion cluster_analysis Analysis A 1. Cell Lysis Prepare a protein lysate. B 2. Treatment Aliquot the lysate and treat with either the compound or a vehicle control. A->B C 3. Limited Proteolysis Add a protease (e.g., pronase) to both treated and control samples. B->C D 4. Quenching Stop the digestion after a specific time. C->D E 5. SDS-PAGE Separate the protein digests. D->E F 6. Visualization Stain the gel to visualize protein bands. E->F G 7. Identification Excise protected bands and identify by mass spectrometry. F->G

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Detailed Protocol for DARTS:

  • Lysate Preparation : Prepare a native protein lysate from the cells of interest.

  • Compound Incubation : Divide the lysate into two aliquots. To one, add this compound, and to the other, add the vehicle control (e.g., DMSO).

  • Limited Proteolysis : Add a protease, such as thermolysin or pronase, to both aliquots and incubate for a predetermined time.[6] The binding of the compound to its target should confer protection from proteolytic degradation.

  • Analysis : Stop the digestion and analyze the protein profiles of the two samples by SDS-PAGE.

  • Hit Identification : Look for protein bands that are present or more intense in the compound-treated sample compared to the control. These bands represent proteins that were stabilized by the compound. Excise these bands and identify the proteins by mass spectrometry.[1]

Validating the Identified Target

Once a list of potential targets is generated, it is crucial to validate the direct interaction between the compound and the candidate protein(s). The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement within a cellular environment.

CETSA Principle:

The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells treated with the compound to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, usually by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis.

Concluding Remarks

The identification of the biological target for a novel bioactive compound like this compound is a multifaceted process that requires a strategic and systematic approach. By comparing and applying methodologies such as affinity chromatography and DARTS, researchers can generate a list of high-confidence candidate targets. Subsequent validation using techniques like CETSA is essential to confirm direct binding and cellular engagement. This comprehensive approach, grounded in robust experimental design, will pave the way for a deeper understanding of the compound's mechanism of action and its potential for therapeutic development.

References

  • Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.
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A Comparative Guide to the Structure-Activity Relationship of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a nitro group and partial saturation of the heterocyclic ring, as seen in the 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone backbone, offers a unique three-dimensional structure that can be exploited for targeted drug design. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds to enhance efficacy and reduce potential toxicity.[3] This guide provides a comparative analysis of this compound derivatives, focusing on the influence of structural modifications on their biological performance. We will delve into synthetic strategies, compare biological activities using experimental data, and elucidate the key SAR principles governing these derivatives.

Core Scaffold Synthesis: A Foundational Step

The synthesis of the parent structure, this compound, is a critical starting point for generating a library of derivatives. A common and effective method involves the nitration of 1,2,3,4-tetrahydroquinoline followed by N-acetylation. The regioselectivity of the nitration step is crucial, with the 6-position being the desired site of modification.[4] Protecting the nitrogen atom of the tetrahydroquinoline ring can influence the regioselectivity of the nitration.[4]

Experimental Protocol: Synthesis of this compound
  • N-Acetylation of 1,2,3,4-tetrahydroquinoline: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent like dichloromethane, add acetic anhydride and a base such as triethylamine. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetyl-1,2,3,4-tetrahydroquinoline.

  • Nitration: Dissolve the 1-acetyl-1,2,3,4-tetrahydroquinoline in a cooled solution of concentrated sulfuric acid. Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Quenching and Product Isolation: After the reaction is complete, pour the mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Tetrahydroquinoline Tetrahydroquinoline N_Acetylation N_Acetylation Tetrahydroquinoline->N_Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N_Acetylation Nitrating_Agent Nitrating_Agent Nitration Nitration Nitrating_Agent->Nitration N_Acetylation->Nitration 1-acetyl-1,2,3,4-tetrahydroquinoline Final_Product This compound Nitration->Final_Product

Caption: Synthetic workflow for the parent scaffold.

Comparative Biological Activity of Derivatives

The following table summarizes hypothetical in vitro antimicrobial activity data for a series of derivatives to illustrate potential SAR trends. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

Compound IDR1 (Position 4)R2 (Position 8)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -H-H128256
D1 -CH3-H64128
D2 -Cl-H3264
D3 -OCH3-H64128
D4 -H-OH3264
D5 -Cl-OH1632

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several key SAR insights can be drawn:

  • Influence of Position 4 Substituents:

    • The introduction of small alkyl groups like a methyl group (D1) appears to enhance activity compared to the unsubstituted parent compound, possibly by increasing lipophilicity and cell membrane penetration.

    • Electron-withdrawing groups, such as chlorine (D2), significantly improve antimicrobial activity. This could be attributed to altered electronic properties of the quinoline ring system, potentially enhancing interaction with a biological target.

    • Electron-donating groups like a methoxy group (D3) show a moderate increase in activity, suggesting that both electronic and steric factors at this position are important.

  • Influence of Position 8 Substituents:

    • The presence of a hydroxyl group at position 8 (D4) markedly increases potency. This group can act as a hydrogen bond donor, potentially forming crucial interactions with the active site of a target enzyme or protein.

  • Synergistic Effects:

    • The combination of an electron-withdrawing group at position 4 and a hydrogen-bonding group at position 8 (D5) results in the most potent derivative in this series. This suggests a synergistic effect, where the electronic modulation by the chloro group complements the enhanced binding afforded by the hydroxyl group.

SAR_Diagram cluster_core This compound Core cluster_sar Key SAR Observations Core R4 Position 4 R4->Core R4_effect Electron-withdrawing groups (e.g., -Cl) enhance activity. R4->R4_effect R8 Position 8 R8->Core R8_effect Hydrogen bond donors (e.g., -OH) increase potency. R8->R8_effect Nitro 6-Nitro Group Nitro->Core Nitro_effect Essential for activity, likely involved in redox cycling or target binding. Nitro->Nitro_effect

Caption: Key structure-activity relationships for the scaffold.

Key Experimental Protocols: Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of the comparative data, standardized protocols must be employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives highlights the significant impact of substituents on their biological, particularly antimicrobial, activity. The presence of electron-withdrawing groups at position 4 and hydrogen bond donors at position 8 are key determinants of potency. Future research should focus on synthesizing a broader range of derivatives with diverse substituents at these positions to further refine the SAR model. Additionally, exploring modifications to the N-acetyl group and the nitro group's position could unveil novel compounds with enhanced activity and improved pharmacological profiles. Mechanistic studies to identify the specific cellular targets of these compounds are also crucial for their rational development as therapeutic agents.

References

  • BenchChem. Structure-Activity Relationship of 2-Alkoxy-Nitroquinolines: A Comparative Guide.
  • Mitrović, A. et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharm, 75, 235–257.
  • Li, Y. et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 483-493. Available from: [Link].

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available from: [Link].

  • Crespo-Hernández, C. E., Gascón, J. A., & Arce, R. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitrated Polycyclic Aromatic Hydrocarbons (pp. 235-251). Springer. Available from: [Link].

  • Khan, I. et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5829. Available from: [Link].

  • Al-Rawashdeh, N. A. et al. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules, 30(15), 1234. Available from: [Link].

  • Söderberg, B. C. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 21(10), 1369. Available from: [Link].

  • Singh, U. P. et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. Available from: [Link].

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A Senior Application Scientist's Guide to Assessing the Specificity of Novel Chemical Entities: A Case Study Using 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and chemical biology, the specificity of a small molecule inhibitor or "chemical probe" is paramount. A highly specific compound interacts with its intended target with high affinity, while showing minimal interaction with other biomolecules.[1][2] This property is crucial for elucidating the biological function of a target protein and for developing safe and effective therapeutics with minimal off-target side effects.[1][2][3]

This guide provides a comprehensive framework for assessing the specificity of a novel chemical entity, using the hypothetical compound 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone as a case study. As this molecule is not well-characterized in publicly available literature, it serves as an ideal template for outlining the rigorous, multi-faceted process that a researcher should undertake to validate a new chemical probe. The principles and protocols detailed herein are universally applicable to any new small molecule destined for use in biological assays.

Pillar 1: Foundational Principles of Specificity Assessment

Before embarking on experimental work, it is crucial to understand the core concepts that underpin compound specificity. Specificity is not an absolute property but rather a profile of a compound's interactions across a wide range of potential biological targets.[3] The goal is to build a comprehensive picture of both on-target potency and off-target interactions.

Key considerations include:

  • On-Target Potency: How strongly does the compound interact with its intended target? This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).[4][5][6]

  • Selectivity: How much more potent is the compound for its intended target compared to other, related or unrelated, targets? A common benchmark for a good chemical probe is a >30-fold selectivity against other members of the same protein family.[7]

  • Promiscuity: Does the compound interact with a wide range of unrelated targets? High promiscuity can lead to ambiguous experimental results and potential toxicity.[3]

Pillar 2: A Tiered Experimental Approach to Specificity Profiling

A systematic, tiered approach is the most efficient and cost-effective strategy for characterizing the specificity of a new compound like this compound.[8] This process begins with focused, in-vitro assays and progresses to broader, more complex cellular and systemic evaluations.

G cluster_0 Tier 1: Foundational Biochemical Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays cluster_3 Tier 4: In-Vivo Validation (Optional) Primary Target Assay Primary Target Assay Initial Selectivity Panel Initial Selectivity Panel Primary Target Assay->Initial Selectivity Panel Determine On-Target Potency (IC50/Ki) Large-Scale Kinase Panel Large-Scale Kinase Panel Initial Selectivity Panel->Large-Scale Kinase Panel Safety Pharmacology Panel Safety Pharmacology Panel Large-Scale Kinase Panel->Safety Pharmacology Panel Identify Off-Target Liabilities Cellular Target Engagement Cellular Target Engagement Safety Pharmacology Panel->Cellular Target Engagement Orthogonal Cellular Assays Orthogonal Cellular Assays Cellular Target Engagement->Orthogonal Cellular Assays Confirm On-Target Activity in a Biological Context Animal Model Studies Animal Model Studies Orthogonal Cellular Assays->Animal Model Studies

Caption: Tiered approach to specificity profiling.

Tier 1: Foundational Biochemical Profiling

The initial step is to determine the compound's potency against its primary, intended target and a small, focused panel of related proteins.

Experimental Protocol: Determination of IC50 for the Primary Target

  • Assay Setup: Utilize a suitable biochemical assay format, such as a fluorescence-based, luminescence-based, or radiometric assay, to measure the activity of the target protein.[9]

  • Compound Dilution: Prepare a serial dilution of this compound, typically in 10-point dose-response curves.

  • Assay Execution: Add the diluted compound to the assay plate containing the target enzyme and its substrate.

  • Data Acquisition: Measure the enzyme activity at each compound concentration using a plate reader.

  • Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10][11]

Data Presentation: Example IC50 Data for this compound

TargetIC50 (nM)Comments
Hypothetical Target Kinase A 15.2 Primary Target
Hypothetical Related Kinase B489.5>30-fold selectivity
Hypothetical Related Kinase C>10,000Highly selective
Tier 2: Broad Off-Target Screening

Once on-target potency is established, the next step is to screen the compound against a broad panel of targets to identify potential off-target interactions. Many contract research organizations (CROs) offer these services.[12][13][14]

Experimental Workflow: Large-Scale Kinase Profiling

G Compound Compound Assay Plates Assay Plates Compound->Assay Plates Single high concentration Kinase Panel Kinase Panel Kinase Panel->Assay Plates ~400 kinases Data Analysis Data Analysis Assay Plates->Data Analysis Readout (% Inhibition) Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Identify hits (>70% inhibition)

Caption: Workflow for large-scale kinase profiling.

This initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any kinase that is significantly inhibited.[8] Any "hits" from this primary screen should be followed up with full IC50 determinations to confirm the off-target potency.[8]

Data Presentation: Example Kinase Panel "Hit" Data

Off-Target Kinase% Inhibition @ 1 µMFollow-up IC50 (nM)Kinase FamilyComments
Kinase X85%250Tyrosine KinasePotential off-target liability.
Kinase Y78%800Serine/Threonine KinaseModerate off-target activity.
Kinase Z12%>10,000Tyrosine KinaseNot a significant off-target.

Beyond kinase panels, it is also prudent to screen the compound against a safety pharmacology panel, which typically includes targets known to be associated with adverse drug reactions (e.g., hERG, GPCRs, ion channels).[15]

Tier 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell.[15] Therefore, it is critical to demonstrate that the compound can enter cells and engage its intended target in a cellular context.[7][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow the appropriate cell line that expresses the target of interest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of the compound should stabilize the target protein, increasing its melting temperature.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve in the presence of the compound indicates target engagement.

Orthogonal Cellular Assays

To further validate on-target activity, it is crucial to use orthogonal assays that measure a downstream consequence of target inhibition.[18] For example, if the target is a kinase in a signaling pathway, one could measure the phosphorylation of a known downstream substrate.

G Compound This compound Target Kinase A Target Kinase A Compound->Target Kinase A Inhibits Substrate B Substrate B Target Kinase A->Substrate B Phosphorylates Phospho-Substrate B Phospho-Substrate B Phenotypic Outcome Phenotypic Outcome Phospho-Substrate B->Phenotypic Outcome Leads to

Caption: Validating on-target effects via a signaling pathway.

Pillar 3: Data Interpretation and Comparison with Alternatives

A thorough assessment of specificity involves not only generating high-quality data but also interpreting it in the context of other available tools.

Quantitative Comparison of Specificity

Several metrics can be used to quantify and compare the selectivity of different inhibitors. The "Selectivity Entropy" is one such method that provides a single-value parameter to rank order inhibitors based on their selectivity profiles.[8][15]

Comparison Table: Hypothetical Comparison of Kinase A Inhibitors

CompoundTarget Kinase A IC50 (nM)Selectivity Score (S10 @ 1µM)Number of Off-Targets (>70% inh. @ 1µM)Reference
This compound 15.2 0.05 2 This Guide
Competitor Compound 18.90.128Fictional Study A
Competitor Compound 225.10.031Fictional Study B

Note: A lower selectivity score indicates higher selectivity.

Based on this hypothetical data, this compound demonstrates a favorable balance of potency and selectivity compared to Competitor Compound 1, and is more potent than the highly selective Competitor Compound 2.

Conclusion

Assessing the specificity of a novel chemical entity like this compound is a rigorous, multi-step process that is fundamental to its validation as a reliable research tool or a promising therapeutic lead. By following a tiered approach that combines biochemical profiling, broad off-target screening, and cellular validation, researchers can build a comprehensive understanding of a compound's activity and selectivity. This systematic evaluation, grounded in sound experimental design and data interpretation, is essential for ensuring the scientific integrity and reproducibility of studies that rely on small molecule modulators of protein function.

References

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A Senior Application Scientist's Guide to Catalyst Efficacy in Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Dihydroquinoline Scaffold

The dihydroquinoline nucleus is a privileged heterocyclic motif that forms the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3] Consequently, the development of efficient, selective, and sustainable synthetic methodologies for accessing these valuable compounds is a perennial focus in organic chemistry.

Catalysis lies at the heart of modern dihydroquinoline synthesis, offering pathways that overcome the often harsh conditions and limited scope of traditional named reactions like the Skraup or Friedländer syntheses.[1][4] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and operational simplicity. This guide provides a comparative analysis of different catalytic systems, offering field-proven insights into their mechanisms, efficacy, and practical application for researchers, scientists, and drug development professionals.

Navigating the Catalytic Landscape: A Comparative Overview

The catalysts employed for dihydroquinoline synthesis can be broadly classified into several key categories, each with distinct advantages and mechanistic nuances. The optimal choice depends on the specific transformation, substrate scope, and desired process parameters such as cost, scalability, and environmental impact.

Metal-Based Catalysts: The Workhorses of Dihydroquinoline Synthesis

Transition metal catalysts are widely employed due to their high activity, versatility, and ability to facilitate a broad range of transformations, including cyclizations, C-C and C-N bond formations, and oxidative couplings under mild conditions.[5]

A. Lewis Acids (AlCl₃, Cu(OTf)₂, AgOTf, InCl₃, etc.)

  • Mechanistic Rationale: Lewis acids are particularly effective in reactions like the Povarov reaction, a cornerstone for synthesizing tetrahydroquinolines, which can be subsequently oxidized to dihydroquinolines.[2][6] The Lewis acid activates the imine component by coordinating to the nitrogen atom, lowering the LUMO energy and facilitating the [4+2] cycloaddition with an electron-rich alkene.[2][7]

  • Efficacy and Scope: Catalysts like Silver Triflate (AgOTf) have demonstrated excellent yields in three-component reactions of anilines, aldehydes, and electron-rich olefins.[8][9] The choice of Lewis acid can significantly impact reaction rates and yields; for instance, in certain Povarov reactions, Cu(OTf)₂ has been shown to be effective, while AlCl₃ may also be used.[2] These catalysts are valued for their ability to drive reactions to completion, often with high diastereoselectivity.

  • Catalytic Cycle Visualization: The diagram below illustrates a generalized Lewis acid-catalyzed Povarov reaction.

Povarov_Cycle cluster_main Lewis Acid (LA) Catalyzed Povarov Reaction Imine Imine Activated_Imine Activated Imine-LA Complex Imine->Activated_Imine Coordination Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition LA Lewis Acid (e.g., AgOTf) LA->Activated_Imine Activated_Imine->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Product Tetrahydroquinoline (Product) Intermediate->Product Protonolysis/ Rearomatization Release Catalyst Regeneration Product->Release Release->LA

Caption: Generalized catalytic cycle for the Lewis acid-catalyzed Povarov reaction.

B. Other Transition Metals (Fe, Cu, Au, Rh, Pd)

  • Mechanistic Rationale: This diverse group operates through various mechanisms, including intramolecular amination, C-H activation, and radical cyclization. Iron catalysts, for example, offer a cost-effective and environmentally benign option for intramolecular allylic amination to form 1,2-dihydroquinolines.[10][11] Copper and silver salts are frequently used to promote radical addition/cyclization cascades.[12] Gold catalysts, often in combination with a silver co-catalyst, are effective for the intramolecular allylic amination of specific substrates.[10]

  • Efficacy and Scope: Iron(II) chloride (FeCl₂·4H₂O) has been successfully used to synthesize alkylated dihydroquinolinones with moderate to excellent yields (up to 91%) and high diastereoselectivity.[12] Similarly, copper(I) iodide (CuI) catalyzes the synthesis of trifluoromethylated dihydroquinolinones.[12] These methods often feature mild reaction conditions and tolerate a wide range of functional groups.[10]

Organocatalysts: A Metal-Free Alternative

The drive towards sustainable chemistry has spurred the development of metal-free catalytic systems. Organocatalysts offer advantages such as low toxicity, stability, and availability.

  • Mechanistic Rationale: Organocatalysts activate substrates through the formation of transient, reactive intermediates like iminium ions or enamines. For instance, secondary amines like morpholine can catalyze domino aza-Michael/1,6-addition reactions to yield 1,4-dihydroquinolines.[13] Chiral diarylprolinol ethers can facilitate highly enantioselective cascades involving aza-Michael and aldol condensation steps.[14] Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) represents another novel organocatalytic approach to 1,2-dihydroquinolines.[1]

  • Efficacy and Scope: Morpholine has been shown to be an effective catalyst (20 mol %) for the cascade reaction of ortho-tosylaminophenyl-substituted para-quinone methides and ynals, producing 1,4-dihydroquinolines in good to excellent yields (up to 99%).[13] The hydrazine-catalyzed RCCOM is notable for its compatibility with a broad range of functional groups and its use of simple reaction conditions (alcohol solvent and heat).[1]

Brønsted Acids and Nanocatalysts: Pushing the Boundaries of Efficiency and Sustainability
  • Brønsted Acids: Simple Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) can effectively catalyze the electrophilic cyclization of α,β-unsaturated N-arylamides to form dihydroquinolinones.[12] Acidic ionic liquids have also emerged as reusable and efficient dual solvent-catalysts for Friedländer annulation.[4]

  • Nanocatalysts: Nanocatalysis represents a green and efficient frontier in synthesis. Magnetic iron oxide nanoparticles (Fe₃O₄ NPs), for example, have been used as a recyclable catalyst for the three-component synthesis of pyrimido[4,5-b]quinolones in water, achieving high yields (88–96%).[3] The primary advantages of nanocatalysts are their high surface-area-to-volume ratio, which enhances catalytic activity, and their ease of separation and reusability, which aligns with the principles of green chemistry.[3]

Quantitative Comparison of Catalyst Performance

The following table summarizes experimental data from the literature, providing a comparative snapshot of the efficacy of various catalytic systems under different conditions.

CatalystReaction TypeCatalyst Loading (mol%)SolventTemp (°C)TimeYield (%)Reference
Metal-Based Catalysts
AgOTfPovarov (3-component)20EtOH15015 min80[8][9]
Cu(OTf)₂Povarov10EtOH4024 h0-30[2]
AlCl₃Povarov10CH₂Cl₂2524 h75-80[2]
FeCl₂·4H₂ORadical Cyclization10DMF10012 hup to 91[12]
CuIRadical Cyclization10CHCl₃8012 hup to 85[12]
AuCl₃/AgSbF₆Intramolecular Amination5 / 5Dioxane1002-4 h65-95[10]
Organocatalysts
MorpholineDomino Aza-Michael/Addition20Toluene8012 hup to 99[13]
Hydrazine (buffered)RCCOM20i-PrOH1401 h64-92[1]
Brønsted Acids
Trifluoroacetic Acid (TFA)Electrophilic CyclizationStoichiometricCH₂Cl₂RT1-3 h~90[12]
[bsmim] (Ionic Liquid)Friedländer Annulation10Solvent-free8016 min93[4]
Nanocatalysts
Fe₃O₄ NP-cellFriedländer (3-component)0.9WaterReflux2 h88-96[3]

Experimental Protocols: From Theory to Practice

A robust protocol is a self-validating system. The following methodologies are provided with detailed steps to ensure reproducibility and success in the laboratory.

Protocol 1: AgOTf-Catalyzed Three-Component Synthesis of Dihydroquinolines

This protocol is adapted from a procedure for synthesizing embelin-derived dihydroquinolines, showcasing a powerful Lewis acid-catalyzed multicomponent reaction.[8][9]

  • Objective: To synthesize a 4-substituted dihydroquinoline derivative via a one-pot reaction of an aniline, an aldehyde, and an electron-rich alkene/enone.

  • Materials:

    • Aniline derivative (1.5 mmol)

    • Aromatic aldehyde (1.5 mmol)

    • Enone (e.g., Embelin) (1.0 mmol)

    • Silver trifluoromethanesulfonate (AgOTf) (0.2 mmol, 20 mol%)

    • Ethanol (EtOH), anhydrous (5 mL)

    • Microwave synthesis vial (10 mL)

  • Workflow Visualization:

Protocol1_Workflow start Start reagents Combine Aniline, Aldehyde, Enone, AgOTf, and EtOH in a microwave vial start->reagents mw_reaction Seal vial and irradiate in microwave reactor (150 °C, 15 min) reagents->mw_reaction cooling Cool to RT mw_reaction->cooling workup Concentrate in vacuo cooling->workup purification Purify by column chromatography (Hexane/EtOAc) workup->purification product Isolate pure dihydroquinoline product purification->product

Caption: Experimental workflow for AgOTf-catalyzed dihydroquinoline synthesis.

  • Procedure:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the enone (1.0 mmol), the aniline derivative (1.5 mmol), the aromatic aldehyde (1.5 mmol), and AgOTf (0.2 mmol).

    • Add anhydrous ethanol (5 mL) to the vial.

    • Seal the vial with a cap and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 15 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dihydroquinoline product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Organocatalytic Synthesis of 1,4-Dihydroquinolines via Domino Reaction

This protocol is based on the morpholine-catalyzed domino reaction developed for the synthesis of functionalized 1,4-dihydroquinolines.[13]

  • Objective: To synthesize a 4-aryl-1,4-dihydroquinoline via a domino aza-Michael/1,6-addition reaction.

  • Materials:

    • ortho-Tosylaminophenyl-substituted p-quinone methide (0.1 mmol)

    • Ynal (0.12 mmol)

    • Morpholine (0.02 mmol, 20 mol%)

    • Toluene, anhydrous (1.0 mL)

    • Schlenk tube or sealed vial

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol, 1.0 equiv).

    • Add anhydrous toluene (1.0 mL) and stir to dissolve.

    • Add the ynal (0.12 mmol, 1.2 equiv) to the solution.

    • Finally, add morpholine (0.02 mmol, 0.2 equiv) via syringe.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture directly under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-dihydroquinoline.

    • Confirm the structure and purity of the isolated product by spectroscopic analysis.

Conclusion: A Scientist's Perspective on Catalyst Selection

The synthesis of dihydroquinolines is a mature field, yet one that continues to evolve with the advent of new catalytic technologies. As an application scientist, the guidance I provide extends beyond simply achieving a high yield. The "best" catalyst is context-dependent, balancing several critical factors:

  • Efficacy and Selectivity: For complex molecular targets where stereochemistry is crucial, a highly selective (and often more complex) catalyst system, such as a chiral organocatalyst or a specialized transition metal complex, is non-negotiable.[14]

  • Cost and Scalability: For process development and large-scale synthesis, cost-effectiveness is paramount. In this arena, inexpensive first-row transition metals like iron and copper, or reusable heterogeneous systems like nanocatalysts, offer significant advantages over precious metals like palladium or gold.[3][5][12]

  • Sustainability ("Green" Chemistry): The increasing emphasis on environmental responsibility favors catalysts that operate in green solvents (like water or ethanol), under milder conditions, and can be easily recovered and reused.[3][4] Metal-free organocatalysis and nanocatalysis are leading the charge in this domain.

  • Substrate Scope and Functional Group Tolerance: The ideal catalyst should be robust and versatile, accommodating a wide array of substituents on the starting materials without significant loss of activity. This is a key consideration in library synthesis for drug discovery.

Ultimately, the journey from a starting material to a target dihydroquinoline is a multi-variable optimization problem. This guide serves as a map of the catalytic landscape, empowering researchers to make informed decisions and select the most effective and appropriate tool for their specific synthetic challenge.

References

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  • Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. [Link]

  • El-Guesmi, L., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. [Link]

  • Wang, B., et al. (2020). Synthesis of 1,4-Dihydroquinolines and 4H-Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals. The Journal of Organic Chemistry. [Link]

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Safety Operating Guide

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hazard Profile and Disposal Mandate

Therefore, it is imperative to handle and dispose of this compound as hazardous waste . Under no circumstances should it be discarded down the drain or in regular solid waste streams[4][6]. This guide is predicated on the principle of treating the substance with the caution afforded to its more hazardous structural analogs.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, ensure all necessary safety measures are in place. The handling of this compound and its waste must be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure[7][8].

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always wash hands thoroughly with soap and water after handling[7][9].

  • Eye Protection: Use tightly fitting safety goggles or a face shield to protect against splashes or airborne particles[6][8].

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[8].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, use a NIOSH-approved respirator[6][8].

Quantitative Data and Inferred Hazard Profile

While a complete, verified dataset for this compound is not available, the table below summarizes known and predicted properties. The hazard profile is inferred from the known risks of its constituent chemical classes.

PropertyValue / InformationSource
CAS Number 14026-46-1[1][10]
Molecular Formula C₁₁H₁₂N₂O₃[1][10]
Molecular Weight 220.22 g/mol [1][10]
Boiling Point 475.8±45.0 °C (Predicted)[10]
Density 1.292±0.06 g/cm³ (Predicted)[10]
Storage Temperature 2-8°C[1][10]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Potential for Acute Toxicity (Oral, Dermal, Inhalation), Potential for Organ Toxicity with repeated exposure, Toxic to aquatic life.[3][4][11][12]
GHS Classification No data available. Assumed to be hazardous.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal service[6][13]. In-laboratory treatment of this compound is not advised due to the potential for unforeseen hazardous reactions.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unadulterated this compound powder and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container[13].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container[13]. Do not mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases[7][8].

Step 2: Container Selection and Labeling
  • Container Choice: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, tight-fitting lid[7]. Ensure the container material is compatible with the waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name: "This compound ," and an indication of the primary hazards (e.g., "Irritant," "Toxic")[6][7].

Step 3: Waste Accumulation and Storage
  • Store waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible chemicals[7].

  • Keep containers tightly closed except when adding waste.

  • Adhere to your institution's limits on the volume of hazardous waste that can be stored in the laboratory and the maximum accumulation time[14].

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[7][13].

  • Provide the EHS office with an accurate and complete description of the waste, including its composition and volume.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area[13].

  • Communicate: Alert your colleagues and the laboratory supervisor.

  • Protect: Ensure you are wearing the appropriate PPE before addressing the spill[13].

  • Contain: For solid spills, carefully sweep or vacuum the material and place it into the designated solid hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a universal binder to contain the spill. Do not use combustible materials like paper towels for the initial absorption of a liquid spill[4][7].

  • Clean: Collect the absorbent material and place it in the designated hazardous waste container[7]. Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[13].

  • Report: Report the spill to your EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Collect in Labeled Solid Hazardous Waste Container segregate->solid_container  Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_container  Liquid storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of laboratory chemicals extends beyond their use in research to their final disposal. By adhering to the rigorous protocol outlined in this guide, researchers can ensure the safe handling of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's EHS department for specific guidance and to ensure full compliance with local, state, and federal regulations[4][15].

References

  • Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • ESSR. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • Benchchem. (n.d.). Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals.
  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
  • Guidechem. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone 14026-46-1 wiki.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Quinoxalin-2(1H)-one.
  • Angene Chemical. (2024). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • ESSR. (n.d.). EPA Hazardous Waste Codes.
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  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
  • U.S. Environmental Protection Agency. (2016). EPA Letter on GeNO Permeation Device.
  • Wikipedia. (n.d.). Quinoline.
  • Occupational Safety and Health Administration. (n.d.). NITROBENZENE.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-methyl-4-nitroaniline.
  • ChemicalBook. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone.
  • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

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Personal protective equipment for handling 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

This document provides a comprehensive guide to the safe handling, use, and disposal of this compound (CAS No. 14026-46-1). As of this writing, a complete, peer-reviewed Safety Data Sheet (SDS) with exhaustive toxicological data for this specific compound is not publicly available.[1] Therefore, this guide is built upon a conservative, risk-based safety paradigm, extrapolating from the known hazards of its constituent functional groups: aromatic nitro compounds and N-acetylated cyclic amines.[2][3] Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in research and development settings.

Hazard Assessment by Chemical Analogy

Understanding the potential risks is the foundation of safe laboratory practice. The structure of this compound contains two key moieties that dictate our safety approach:

  • Aromatic Nitro Group (-NO₂): This functional group is a well-documented toxophore. Aromatic nitro compounds are often readily absorbed through the skin and can be toxic if inhaled or ingested.[2][3] A primary systemic risk associated with this class is methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood.[2] Symptoms can include dizziness, headache, nausea, and cyanosis (blue-tinged skin).[2]

  • N-acetylated Dihydroquinoline Core: While the N-acetylation generally reduces the reactivity and basicity of the amine, the parent quinoline structure and its derivatives can cause skin, eye, and respiratory irritation.[4][5][6]

Given these structural alerts, we must treat this compound with a high degree of caution, assuming it may be harmful by ingestion, inhalation, and dermal contact, and may cause serious irritation to the eyes and skin.[6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[7]

Protection Type Specification Rationale / Key Considerations
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Aromatic nitro compounds can be absorbed through the skin.[3] Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Eye Protection ANSI Z87.1-rated Safety GogglesChemical splash goggles are required at all times to protect against splashes and fine dust.[7][8] A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as transferring solutions or during work-up.
Body Protection Flame-Resistant Laboratory CoatA fully fastened lab coat is the minimum requirement.[7] For procedures involving significant quantities, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]
Respiratory Protection Not typically required for small-scale use in a fume hood.If there is a risk of generating aerosols or dust outside of a fume hood, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[8][9] Use of respirators requires prior medical clearance and fit-testing.
PPE Selection Workflow

The following diagram outlines the logical process for selecting appropriate PPE before any laboratory work commences.

PPE_Selection cluster_prep Preparation Phase cluster_selection Selection Phase A Review Chemical Hazards (By Analogy: Nitroaromatic, Amine Derivative) B Assess Task-Specific Risks (e.g., Weighing, Reaction, Spill) A->B Analyze Procedure C Engineering Controls: Work in Chemical Fume Hood B->C Select Controls D Hand Protection: Nitrile/Neoprene Gloves (Double-Glove if necessary) B->D Select PPE E Eye/Face Protection: Safety Goggles (Minimum) + Face Shield (Splash Risk) B->E Select PPE F Body Protection: Lab Coat + Chemical Apron (Large Scale) B->F Select PPE G Proceed with Experiment F->G Ready

Caption: PPE selection workflow based on hazard and task assessment.

Operational Plan: Safe Handling Protocols

A systematic approach to handling minimizes risk during routine laboratory operations.

Protocol 1: Weighing and Transfer of Solid Compound
  • Preparation: Designate a specific area within a certified chemical fume hood for weighing.[7] Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing: Use a tared container. Avoid creating dust by handling the material gently. Use spatulas and tools dedicated to this chemical.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.

  • Decontamination: After weighing, wipe down the spatula, weighing container, and balance area with a solvent-moistened towel (e.g., ethanol or acetone), followed by soap and water. Dispose of the towel and liner as solid hazardous waste.[8]

Protocol 2: General Reaction Setup and Execution
  • Glassware: Inspect all glassware for cracks or defects before use.

  • Setup: Assemble the apparatus within the fume hood, ensuring it is securely clamped.

  • Execution: Keep the fume hood sash at the lowest possible height while maintaining access to the apparatus.[7]

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

  • Post-Reaction: Allow the reaction to cool to room temperature before work-up. Decontaminate all surfaces that may have come into contact with the chemical.[7]

Emergency Plan: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Minor Spill (Contained within a Fume Hood)
  • Alert: Alert colleagues in the immediate area.

  • Isolate: Keep the fume hood running.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8][10] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[8] All cleaning materials must be disposed of as hazardous waste.[8][11]

Major Spill (Outside of a Fume Hood or Large Volume)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.[10][11]

  • Isolate: If safe to do so, close the laboratory doors to contain vapors. Restrict access to the area.

  • Report: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[9][11] Provide them with the chemical name and the estimated quantity spilled.

  • Decontaminate: Attend to any individuals who may have been contaminated. Remove contaminated clothing and use an emergency shower or eyewash for at least 15 minutes.[9]

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself.[11]

Spill Response Decision Workflow

Spill_Response cluster_major Major Spill Response cluster_minor Minor Spill Response Start Spill Occurs Decision Is the spill... - Large volume? - Outside a fume hood? - An immediate inhalation hazard? Start->Decision M1 EVACUATE Laboratory Decision->M1 Yes S1 ALERT Colleagues Nearby Decision->S1 No M2 ALERT Colleagues & Supervisor M1->M2 M3 ISOLATE the Area (Close Doors) M2->M3 M4 CALL Emergency Response / EHS M3->M4 S2 CONTAIN with Inert Absorbent S1->S2 S3 COLLECT into Hazardous Waste Bin S2->S3 S4 DECONTAMINATE Spill Area S3->S4

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Hazardous Waste Management

All materials contaminated with this compound must be treated as hazardous waste.[12]

  • Waste Segregation: Do not mix this waste stream with other incompatible wastes. It should be segregated as nitrogen-containing organic waste.[8]

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing papers, silica gel) must be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container.[7][10] The label must include the full chemical name and the words "Hazardous Waste."

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a separate, sealed, and compatible hazardous waste container (e.g., a glass or polyethylene bottle).[7] The container must be clearly labeled with the full chemical name and approximate concentrations of all components.

  • Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.[8]

  • Collection: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Quinoxalin-2(1H)-one.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • ChemCERT. (2016). Emergency Chemical Spill Response.
  • ChemicalBook. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone.
  • Guidechem. (n.d.). 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone 14026-46-1 wiki.
  • Campus Operations and Risk Management. (2021). General Chemical Spill Procedures.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Quinoline.
  • Cayman Chemical. (2025). Safety Data Sheet for Nitroxoline.
  • BenchChem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.